molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

货号: B043046
CAS 编号: 135689-93-9
分子量: 207.23 g/mol
InChI 键: GOMLISZHRJBRGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS No: 135689-93-9) is a high-purity bifunctional organic building block of significant interest in advanced materials science, particularly in the design and synthesis of functionalized Metal-Organic Frameworks (MOFs) and other porous coordination polymers. Research Applications and Value: This compound, with the molecular formula C 14 H 9 NO and a molecular weight of 207.23 g/mol , is expertly designed for a "linker-by-linker" functionalization approach . Its distinct molecular structure features both a carbonyl-based formyl group ( -CHO ) and a nitrogen-based nitrile group ( -CN ), which serve as versatile, interactive sites within MOF architectures . Researchers utilize this linker to: • Tune Host-Guest Chemistry: The formyl and nitrile functional groups can be strategically employed to create specific, favorable interactions with guest molecules, significantly enhancing the MOF's performance in applications such as gas adsorption and selective separation processes . • Modify Structural Properties: The incorporation of this functionalized linker can influence the overall stability, porosity, and crystallinity of the resulting framework through secondary interactions . • Enable Further Synthesis: The reactive formyl group is a valuable handle for post-synthetic modification, allowing for the creation of more complex and specialized molecular structures for custom research applications. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLISZHRJBRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362731
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135689-93-9
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formyl-[1,1'-biphenyl]-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 135689-93-9)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development. Identified by its CAS number 135689-93-9, this bifunctional molecule possesses a unique biphenyl scaffold decorated with both a nitrile and a formyl (aldehyde) group.[1][2] This structural arrangement makes it a highly versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This document details its chemical and physical properties, provides an authoritative synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction, explores its applications in drug discovery, and outlines critical safety and handling procedures for laboratory and industrial settings.

Core Chemical Identity and Properties

This compound is a white to light yellow crystalline solid.[1][3] Its structure features two phenyl rings linked together, with a nitrile (-C≡N) group at the 2-position of one ring and a formyl (-CHO) group at the 4'-position of the other. This ortho/para substitution pattern and the presence of two reactive functional groups are key to its utility in synthetic chemistry. The nitrile group can serve as a precursor to amines, amides, or tetrazoles, while the aldehyde is reactive towards nucleophiles and can be readily oxidized or reduced.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 135689-93-9[1][2][3][4]
Molecular Formula C₁₄H₉NO[1][2][4]
Molecular Weight 207.23 g/mol [1][2][4]
IUPAC Name 2-(4-formylphenyl)benzonitrile[2]
Appearance White to light yellow crystalline powder[3]
Melting Point ~163 - 177 °C[1][3]
Solubility Soluble in organic solvents (e.g., ethanol, DMF), slightly soluble in water.[3]
SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O[1][2]
InChIKey GOMLISZHRJBRGK-UHFFFAOYSA-N[2]

Synthesis and Mechanism: The Suzuki-Miyaura Coupling Approach

The construction of the biphenyl core of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups, making it ideal for a molecule bearing both a nitrile and a reactive aldehyde.[5] The logical and field-proven approach involves coupling a halogenated benzonitrile with a formyl-substituted phenylboronic acid.

Expertise & Causality in Protocol Design

The chosen protocol couples 2-bromobenzonitrile with 4-formylphenylboronic acid.

  • Catalyst Choice: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the reaction. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new carbon-carbon bond.

  • Base Selection: An inorganic base, like potassium carbonate (K₂CO₃), is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., Toluene or Dioxane) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base, creating a biphasic system that promotes efficient reaction at the interface.

Detailed Experimental Protocol (Self-Validating System)

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 2-Bromobenzonitrile (1.0 eq)

  • 4-Formylphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (4:1 v/v)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzonitrile, 4-formylphenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromobenzonitrile) is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other aqueous-soluble impurities.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Purification reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) atmosphere 2. Establish Inert Atmosphere (N₂/Ar) reactants->atmosphere solvent 3. Add Toluene/Water Solvent System atmosphere->solvent reflux 4. Heat to Reflux (85-90 °C) solvent->reflux monitor 5. Monitor by TLC reflux->monitor workup 6. Aqueous Work-up (EtOAc/Water/Brine) monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Recrystallize or Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Authoritative Grounding: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle, which is fundamental to palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Transmetalation (+ Ar²-B(OR)₂) trans_complex->pd0 Reductive Elimination (- Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.

  • Scaffold for Medicinal Chemistry: The biphenyl-nitrile motif is a well-known "privileged structure" in medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs) used to treat hypertension.[5] While this specific isomer is not the direct precursor for drugs like Valsartan or Olmesartan, it serves as a critical structural analog for designing new chemical entities that target similar receptors. The formyl group provides a convenient handle for derivatization to introduce other functionalities or build heterocyclic rings.[5]

  • Intermediate for Complex Syntheses: The compound is a key starting material for synthesizing more elaborate molecules.[1][3] The aldehyde can undergo Wittig reactions, reductive aminations, or condensations, while the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Reference Standard in Pharmaceutical Analysis: As a known synthetic precursor or potential impurity in the synthesis of certain APIs, this compound is used as a reference standard in quality control (QC) laboratories to develop and validate analytical methods (e.g., HPLC) to ensure the purity of final drug products.[]

G cluster_mods Chemical Derivatization start This compound (Building Block) mod1 Aldehyde Rxns (e.g., Reductive Amination) start->mod1 Step-wise Synthesis mod2 Nitrile Rxns (e.g., Tetrazole Formation) start->mod2 Step-wise Synthesis intermediate Advanced Intermediate mod1->intermediate mod2->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Due to its classification, proper handling of this compound is essential to ensure laboratory safety.[2][7]

Table 2: GHS Hazard Classification

Hazard CodeHazard StatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2A)
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritationSTOT SE (Category 3)
Source: PubChem, Biosynth Safety Data Sheet[2][7]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[9]

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents.

References

A Technical Guide to the Physical and Spectroscopic Properties of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS No. 135689-93-9), a key intermediate in the synthesis of angiotensin II receptor antagonists. Designed for researchers, medicinal chemists, and process development scientists, this document consolidates essential data, outlines detailed experimental protocols for property determination, and offers insights into the structural characterization of this critical synthetic building block. All data and methodologies are presented to support the highest standards of scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Biphenyl Intermediate

This compound is a disubstituted biphenyl derivative featuring nitrile and formyl (aldehyde) functional groups. Its molecular architecture makes it a pivotal precursor in the synthesis of the "sartan" class of antihypertensive drugs, most notably Valsartan.[1][2] The 2-cyano group is a precursor to the essential tetrazole ring, while the 4'-formyl group is the reactive handle for introducing the remainder of the pharmacophore.[3]

Understanding the physical properties of this intermediate is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, melting point, and purity directly influence reaction kinetics, isolation procedures, purification efficiency, and ultimately, the yield and quality of the final active pharmaceutical ingredient (API). This guide serves as a centralized resource for these critical parameters.

Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification design.

PropertyValueSource(s)
CAS Number 135689-93-9[1]
Molecular Formula C₁₄H₉NO[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to light yellow crystalline solid[4]
Melting Point 163 – 177 °C (Range reported)[1][4]
Boiling Point 412.1 ± 38.0 °C (Predicted)[4]
Solubility Soluble in ethanol, dimethylformamide; slightly soluble in water.[4]
Density 1.19 g/cm³ (Predicted)[4]
Flash Point 203 °C (Predicted)[4]

Note on Melting Point Discrepancy: The reported melting point varies across suppliers, which is common for synthetic intermediates and can be attributed to differences in purity. A broad melting range is often indicative of impurities.[2] The experimental protocol provided in Section 3.1 is essential for verifying the melting point of a specific batch.

Experimental Protocols for Property Determination

The following protocols are presented as self-validating systems, providing the causality behind key steps to ensure reproducible and accurate measurements.

Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[5] It relies on slow, controlled heating to establish thermal equilibrium between the sample and the heating block, allowing for precise observation of the phase transition.[3]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Moisture can act as an impurity, depressing and broadening the melting range.[6]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is optimal; a larger sample size can lead to an artificially broad melting range due to inefficient heat transfer.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, perform a rapid initial determination by heating at a rate of 10-15 °C per minute to find an approximate melting point.[7]

  • Accurate Determination: For a precise measurement, begin heating at a faster rate until the temperature is about 15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[8] This slow rate is critical to ensure the temperature of the sample and the thermometer are in equilibrium.[3]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal turns into a transparent liquid (completion of melting). This range is the melting point.[8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[2]

Protocol: Qualitative Solubility Assessment

Solubility is a critical parameter for selecting appropriate reaction solvents and purification systems. This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which is crucial for pharmaceutical development.[9][10]

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Ethanol, Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane).

  • Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled vials.

  • Solvent Addition: Add the first selected solvent to a vial in 0.1 mL increments.

  • Agitation: After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution. Mechanical agitation ensures the entire solid surface is exposed to the solvent.[11]

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume of solvent required to fully dissolve the solute, as per standard pharmacopeial definitions (e.g., "Very Soluble," "Soluble," "Slightly Soluble," etc.).[9]

  • Repeat: Repeat the process for each solvent in the panel.

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of synthetic intermediates.

Predicted Spectroscopic Characteristics
  • ¹H NMR (Proton NMR) Spectroscopy:

    • Aldehydic Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm region. This is a key diagnostic signal.[12]

    • Aromatic Protons (Ar-H): A complex series of multiplets is expected between δ 7.0-8.5 ppm. The biphenyl system results in overlapping signals. The protons on the formyl-substituted ring and the cyano-substituted ring will have distinct chemical shifts due to the different electronic effects of the substituents.[13][14] Protons ortho to the electron-withdrawing cyano and formyl groups will be shifted further downfield.[14]

  • ¹³C NMR (Carbon NMR) Spectroscopy:

    • Carbonyl Carbon (-CHO): A signal is expected in the highly downfield region of δ 190-200 ppm.[15]

    • Nitrile Carbon (-C≡N): A characteristic signal is expected between δ 115-125 ppm.[15]

    • Aromatic Carbons: Multiple signals will appear in the δ 120-150 ppm range. The quaternary carbons (to which the other ring, the -CN, and the -CHO are attached) will typically have weaker intensities.[15]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1700-1715 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.[6]

    • Nitrile C≡N Stretch: A sharp, medium-intensity absorption is expected in the 2220-2240 cm⁻¹ region. This peak is highly characteristic.[6]

    • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 207.

    • Key Fragmentation: Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).[16] Fragmentation of the biphenyl system may also occur.[7]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and APIs. A reverse-phase method is typically suitable for a molecule of this polarity.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm, where the aromatic system will strongly absorb).

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter to remove particulates.[17]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient program is recommended to ensure elution of both the main compound and any potential impurities with different polarities. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[17]

    • This method assumes all components have a similar response factor at the detection wavelength. For rigorous quantitative analysis, a reference standard and calibration curve are required.[18]

Visualization of Synthetic Workflow

The following diagram illustrates the pivotal role of this compound in a generalized synthetic pathway for Valsartan, highlighting its creation and subsequent conversion.

G cluster_0 Step 1: C-C Bond Formation (Suzuki Coupling) cluster_1 Step 2: Side-Chain Functionalization cluster_2 Step 3: Elaboration to API A 4-Tolylboronic Acid C 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile A->C Pd Catalyst B 2-Chlorobenzonitrile B->C D Radical Bromination (e.g., NBS) E 4'-(Bromomethyl)-[1,1']-biphenyl-2-carbonitrile C->E F Oxidation G 4'-Formyl-[1,1']-biphenyl-2-carbonitrile (Target Intermediate) E->G H Reductive Amination with L-Valine Ester I Acylation with Valeryl Chloride J Tetrazole Formation (from -CN) K Valsartan (API) J->K

Caption: Synthetic pathway highlighting the formation and utilization of the target intermediate.

Conclusion

This compound is a high-value synthetic intermediate whose physical and spectroscopic properties are integral to its successful use in pharmaceutical manufacturing. The protocols and data presented in this guide provide a robust framework for its characterization, ensuring purity, confirming identity, and optimizing its handling and reaction conditions. Adherence to these detailed methodologies will empower researchers to confidently utilize this building block in the synthesis of Valsartan and other complex molecular targets.

References

A Senior Application Scientist's Guide to 2-(4-formylphenyl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 2-(4-formylphenyl)benzonitrile, a pivotal intermediate in contemporary drug discovery and materials science. We will explore its chemical identity, delineate a robust and reproducible synthetic protocol via a Suzuki-Miyaura coupling reaction, provide comprehensive characterization data, and discuss its applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

2-(4-formylphenyl)benzonitrile is a biaryl compound characterized by a benzonitrile moiety linked to a formyl-substituted phenyl ring. This unique arrangement of functional groups—a nitrile and an aldehyde—makes it a highly valuable precursor for the synthesis of complex molecular architectures. The nitrile group can serve as a handle for creating tetrazoles, amines, or other nitrogen-containing heterocycles, while the aldehyde is amenable to a wide array of transformations including reductive amination, Wittig reactions, and aldol condensations.

The fundamental properties of a related compound, 2-(4-formylphenyl)acetonitrile, are summarized in the table below, as direct comprehensive data for the target molecule is less aggregated. However, these values provide a useful reference point.

PropertyValueReference
IUPAC Name 2-(4-formylphenyl)acetonitrile[1]
Chemical Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2]
CAS Number 55211-74-0[1][2]
Physical State Pale yellow to green crystalline solid[2]
Melting Point 84-86 °C[2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of 2-(4-formylphenyl)benzonitrile is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in both academic and industrial settings due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.[3][4]

The strategic disconnection involves coupling commercially available 2-bromobenzonitrile with 4-formylphenylboronic acid .

Reaction Scheme: C₇H₄BrN + C₇H₇BO₃ --(Pd Catalyst, Base)--> C₁₄H₉NO

  • 2-Bromobenzonitrile: This aryl bromide is selected for its appropriate reactivity in the oxidative addition step of the catalytic cycle. While aryl chlorides are more economical, they often require more specialized and expensive catalyst systems to achieve comparable reactivity.[5][6]

  • 4-Formylphenylboronic Acid: This reagent is stable, readily available, and generally non-toxic. The boronic acid must be activated by a base to facilitate the transmetalation step with the palladium complex.[4][7]

  • Palladium Catalyst: A Pd(0) species is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and well-documented catalyst for this type of transformation. It is typically used in loadings of 1-5 mol%.[8]

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[9] The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for efficient transmetalation.[4]

  • Solvent System: A mixture of an organic solvent, such as 1,2-dimethoxyethane (DME) or toluene, with water is used to dissolve both the organic starting materials and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.[8]

Causality and procedural notes are provided in italics.

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobenzonitrile (9.10 g, 50.0 mmol, 1.0 equiv) and 4-formylphenylboronic acid (8.25 g, 55.0 mmol, 1.1 equiv).

    • Using a slight excess of the boronic acid helps to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[10]

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) (200 mL) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Catalyst and Base Addition: To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol, 2 mol%). Follow this with the addition of a 1M aqueous solution of sodium carbonate (75 mL).

    • The system should be kept under an inert atmosphere (nitrogen or argon) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-18 hours.[8]

    • Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases, which is critical for the reaction rate.

  • Workup and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Remove the organic solvent (DME) under reduced pressure. Partition the remaining residue between ethyl acetate (200 mL) and water (200 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-formylphenyl)benzonitrile as a solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A 2-Bromobenzonitrile Reactor Suzuki-Miyaura Coupling A->Reactor B 4-Formylphenylboronic Acid B->Reactor C Pd(PPh3)4 C->Reactor D Na2CO3 (aq) D->Reactor E DME / H2O E->Reactor F Reflux, 12-18h, N2 F->Reactor Workup Aqueous Workup & Extraction Reactor->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product 2-(4-formylphenyl)benzonitrile (Final Product) Purification->Product Pure Product

Caption: Workflow for the synthesis of 2-(4-formylphenyl)benzonitrile.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.[11][12][13]

TechniqueExpected Observations
¹H NMR Aromatic region (approx. 7.5-8.2 ppm) will show complex multiplets corresponding to the 8 protons on the two phenyl rings. A sharp singlet for the aldehyde proton (-CHO) will be observed at approximately 10.0-10.1 ppm.
¹³C NMR Multiple signals in the aromatic region (approx. 120-150 ppm). A distinct signal for the nitrile carbon (-C≡N) around 118 ppm and a downfield signal for the aldehyde carbonyl carbon (-CHO) around 192 ppm.
FT-IR Characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. A strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1710 cm⁻¹.
Mass Spec (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product (C₁₄H₉NO, MW: 207.23 g/mol ).

Applications in Research and Drug Development

The bifunctional nature of 2-(4-formylphenyl)benzonitrile makes it a valuable intermediate in several areas:

  • Medicinal Chemistry: The benzonitrile moiety is a key structural feature in numerous pharmaceuticals.[14] For instance, derivatives of this scaffold can be elaborated into angiotensin II receptor blockers (sartans), enzyme inhibitors, and modulators of various cell signaling pathways.[15][16] The aldehyde provides a convenient point for diversification, allowing chemists to explore structure-activity relationships (SAR) by introducing different substituents.

  • Materials Science: The rigid, aromatic structure is suitable for creating liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The polar nitrile and formyl groups can influence molecular packing and electronic properties.[2]

  • Organic Synthesis: It serves as a versatile building block for constructing more complex heterocyclic systems.[17] The aldehyde can be used to form imines, oximes, or participate in multicomponent reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Starting Materials:

    • 2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6][18] It is a combustible solid.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19] Handle in a well-ventilated area or chemical fume hood.[19]

    • 4-Formylphenylboronic Acid: May cause an allergic skin reaction.[7][20] Avoid breathing dust and ensure adequate ventilation.[20] Wear protective gloves and eye protection.[20][21]

  • General Handling: Standard laboratory practice dictates the use of PPE. Ensure that eyewash stations and safety showers are readily accessible.[21]

  • Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[21]

References

Spectroscopic Elucidation of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to this compound

This compound, with the chemical formula C₁₄H₉NO and a molecular weight of 207.23 g/mol , is a biphenyl derivative featuring a formyl group and a nitrile group at specific positions.[1][2] Its structure presents a unique combination of electron-withdrawing groups, making it a valuable building block in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for its application in various research and development endeavors. This guide delves into the spectroscopic techniques that enable the unambiguous confirmation of its molecular structure.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. Due to the absence of experimental data in publicly available databases, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on established computational models and analysis of structurally similar compounds.[3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2', H-6'7.95d8.2
H-3', H-5'7.70d8.2
H-37.85d7.8
H-47.65t7.6
H-57.50t7.5
H-67.80d7.7
CHO10.10s-

Interpretation of ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): A highly deshielded singlet is predicted around 10.10 ppm, which is a characteristic chemical shift for an aldehyde proton.[5]

  • Aromatic Protons: The spectrum is expected to show a complex pattern in the aromatic region (7.50-8.00 ppm).

    • The protons on the formyl-substituted ring (H-2', H-6' and H-3', H-5') are expected to appear as two distinct doublets due to the electron-withdrawing effect of the formyl group.

    • The protons on the nitrile-substituted ring (H-3, H-4, H-5, H-6) will also exhibit a complex splitting pattern due to ortho, meta, and para couplings. The ortho-substitution pattern of the biphenyl system contributes to this complexity.[6]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-1'145.0
C-2', C-6'130.5
C-3', C-5'130.0
C-4'136.0
C-1142.0
C-2112.0
C-3134.0
C-4129.0
C-5128.0
C-6133.0
C≡N118.0
C=O192.0

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is predicted to resonate at a significantly downfield chemical shift, around 192.0 ppm.[7]

  • Nitrile Carbon (C≡N): The nitrile carbon is expected to appear around 118.0 ppm.[8]

  • Aromatic Carbons: A total of ten signals are anticipated in the aromatic region (112.0-145.0 ppm). The quaternary carbons (C-1', C-4', C-1, C-2) are expected to have lower intensities compared to the protonated carbons. The chemical shifts are influenced by the electronic effects of the formyl and nitrile substituents.

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Sample Preparation and Data Acquisition A Sample Preparation B Instrument Setup A->B Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃) C Data Acquisition B->C Tune and shim the magnet D Data Processing C->D Acquire ¹H and ¹³C spectra E E D->E Fourier transform, phase correction, and baseline correction

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3050MediumAromatic C-HStretching
~2850, ~2750Weak to MediumAldehyde C-HStretching (Fermi resonance)
~2225Strong, SharpNitrile (C≡N)Stretching
~1705Strong, SharpAldehyde (C=O)Stretching
~1600, ~1480Medium to StrongAromatic C=CStretching
~830Strongpara-disubstituted benzeneC-H out-of-plane bending
~760Strongortho-disubstituted benzeneC-H out-of-plane bending

Interpretation of IR Spectrum:

  • Nitrile (C≡N) Stretch: A strong and sharp absorption band is expected around 2225 cm⁻¹ due to the C≡N stretching vibration. This is a highly characteristic peak for nitriles.[9]

  • Aldehyde (C=O) Stretch: A strong, sharp peak around 1705 cm⁻¹ is anticipated for the carbonyl stretch of the aromatic aldehyde. The conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[5]

  • Aldehyde C-H Stretch: Two weak to medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹. These are characteristic of the C-H stretch of an aldehyde and are often observed as a pair due to Fermi resonance.[10]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane Bending: Strong bands in the fingerprint region, specifically around 830 cm⁻¹ and 760 cm⁻¹, can provide evidence for the para- and ortho-disubstitution patterns of the two aromatic rings, respectively.

Experimental Protocol for IR Spectroscopy (ATR)

cluster_workflow ATR-FTIR Spectroscopy Workflow A Instrument Preparation B Background Scan A->B Clean the ATR crystal (e.g., with isopropanol) C Sample Analysis B->C Collect a background spectrum of the empty ATR stage D Data Processing C->D Place a small amount of the solid sample on the crystal and apply pressure E E D->E Collect the sample spectrum and perform background subtraction

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean the surface with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

  • Background Scan: Collect a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in the mass spectrum can provide structural information.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): The exact mass of this compound (C₁₄H₉NO) is 207.0684 g/mol .[2] In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to this exact mass.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through characteristic losses of functional groups.

cluster_fragmentation Proposed Mass Fragmentation Pathway A [C₁₄H₉NO]⁺• m/z = 207 B [C₁₄H₈NO]⁺ m/z = 206 A->B - H• C [C₁₃H₉N]⁺• m/z = 179 A->C - CO D [C₁₃H₈N]⁺ m/z = 178 C->D - H• E [C₁₂H₈]⁺• m/z = 152 D->E - CN

Caption: Proposed mass fragmentation pathway.

  • Loss of a hydrogen radical (H•): A peak at m/z 206, corresponding to the [M-H]⁺ ion, is expected.

  • Loss of carbon monoxide (CO): The loss of the formyl group as CO would result in a fragment ion at m/z 179.

  • Loss of the nitrile group (•CN): Fragmentation involving the loss of the nitrile radical would lead to a fragment at m/z 181 (not shown in the simplified diagram).

  • Sequential Losses: Further fragmentation of the m/z 179 ion by loss of a hydrogen radical would give a peak at m/z 178. Subsequent loss of the nitrile group from this fragment would result in an ion at m/z 152.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

    • Set the electrospray ionization (ESI) source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful toolkit for the comprehensive structural elucidation of this compound. The predicted spectroscopic data presented in this guide, along with the detailed experimental protocols, offer a robust framework for the characterization of this important chemical entity. These analytical techniques, when used in concert, enable researchers to confirm the identity, purity, and structure of this compound with a high degree of confidence, which is essential for its application in scientific research and development.

References

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile in Modern Synthesis

This compound, a white to light yellow crystalline solid, is a pivotal intermediate in the synthesis of various high-value organic compounds, most notably in the pharmaceutical industry.[1] Its molecular structure, featuring a biphenyl backbone substituted with a formyl (aldehyde) group and a nitrile (carbonitrile) group, makes it a versatile building block. This compound is a key precursor in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[2][3]

Given its significance, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring high yield and purity of final products. Among these properties, solubility in organic solvents is of primary importance. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical guidance for laboratory applications.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential to predicting its solubility.

  • IUPAC Name: 2-(4-formylphenyl)benzonitrile[4]

  • Molecular Formula: C₁₄H₉NO[4]

  • Molecular Weight: 207.23 g/mol [4]

  • Melting Point: Approximately 163 °C

  • Appearance: White to light yellow crystalline solid[1]

The molecule's structure can be visualized as follows:

Caption: 2D representation of this compound.

The biphenyl core imparts a significant nonpolar character, while the nitrile and formyl groups introduce polarity and sites for hydrogen bonding. This duality governs its solubility across different solvent classes.

Understanding and Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is a balance between its nonpolar biphenyl backbone and its polar functional groups.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the biphenyl rings will favor interactions with nonpolar solvents through van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF, DMF): These solvents can engage in dipole-dipole interactions with the polar nitrile and formyl groups. The carbonyl oxygen of the aldehyde and the nitrogen of the nitrile can also act as hydrogen bond acceptors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the aldehyde and nitrile groups, and their alkyl chains can interact with the biphenyl core.

While precise, experimentally determined quantitative solubility data for this compound is not widely published, we can estimate its solubility based on the known behavior of structurally similar compounds and general principles. For instance, benzaldehyde is miscible with organic solvents like alcohols and ethers but is immiscible with water.[5][6] Benzonitrile is soluble in many organic solvents and partially miscible with alcohols.[7][8] This suggests that this compound will exhibit good solubility in a range of common organic solvents.

Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale / Notes
Toluene Nonpolar AromaticSoluble Favorable π-π stacking and van der Waals interactions with the biphenyl core.
Hexane Nonpolar AliphaticSlightly Soluble to Sparingly Soluble Limited interaction with the polar functional groups.
Dichloromethane (DCM) Polar AproticSoluble Good balance of polarity to interact with the entire molecule.
Tetrahydrofuran (THF) Polar Aprotic (Ether)Soluble Often used in syntheses involving biphenyl derivatives.[2]
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)Moderately Soluble A common solvent for recrystallization, suggesting good solubility at elevated temperatures.[9]
Acetone Polar Aprotic (Ketone)Soluble The carbonyl group can interact well with the polar moieties of the solute.
Acetonitrile (ACN) Polar Aprotic (Nitrile)Moderately Soluble Similarity in the nitrile functional group may enhance solubility.
Dimethylformamide (DMF) Polar Aprotic (Amide)Very Soluble A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[1]
Methanol (MeOH) Polar Protic (Alcohol)Moderately Soluble Capable of hydrogen bonding, but the nonpolar character of the biphenyl may limit high solubility.
Ethanol (EtOH) Polar Protic (Alcohol)Soluble Mentioned as a solvent in which the compound is soluble.[1]
Water Polar ProticSlightly Soluble / Insoluble The large nonpolar biphenyl backbone dominates, leading to poor aqueous solubility.[1]

Disclaimer: The values in this table are estimations based on chemical principles and data from analogous structures. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

To obtain definitive solubility data in a solvent of interest, the shake-flask method is the gold standard.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Practical Implications for Synthesis and Purification

The choice of solvent is critical in both the synthesis and purification of this compound.

Solvent Selection for Synthesis

This compound is often synthesized via Suzuki-Miyaura cross-coupling reactions.[10][11] The ideal solvent for such a reaction must:

  • Dissolve the reactants (the boronic acid/ester and the aryl halide), the base, and the palladium catalyst.

  • Be stable under the reaction conditions (often elevated temperatures).

  • Facilitate the reaction kinetics.

Commonly used solvents for Suzuki couplings include ethers like dioxane and THF, and aromatic hydrocarbons like toluene, often with the addition of water to dissolve the inorganic base.[12] The good solubility of this compound in these types of solvents makes them suitable choices for its synthesis.

Solvent Selection for Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent (or solvent system) is one in which the compound is:

  • Highly soluble at an elevated temperature.

  • Sparingly soluble at a low temperature.

  • Impurities are either highly soluble or insoluble at all temperatures.

Based on available information, solvent systems like ethyl acetate/hexane , toluene , and acetonitrile/water are effective for the recrystallization of similar biphenyl derivatives.[9][13][14] This implies that this compound is likely quite soluble in hot toluene, ethyl acetate, and acetonitrile, and its solubility drops significantly upon cooling, allowing for the formation of pure crystals.

Caption: Logical flow of a typical recrystallization process.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While specific quantitative solubility data remains elusive in the public domain, a robust understanding of its solubility can be derived from its molecular structure and comparison with analogous compounds. It exhibits good solubility in a range of polar aprotic and aromatic solvents, with moderate solubility in alcohols and poor solubility in water. This profile makes it amenable to synthesis in common reaction solvents and purification by recrystallization from systems like toluene or ethyl acetate/hexane. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide will enable researchers to generate reliable, in-house data.

References

The Biphenyl Carbonitrile Motif: From Discovery to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carbonitrile scaffold is a quintessential "privileged structure" in modern medicinal chemistry, most notably as the core pharmacophore in the blockbuster class of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'.[1][2] Its unique stereoelectronic properties—combining the conformational flexibility of the biaryl system with the potent hydrogen bonding and metabolic stability of the nitrile group—have made it a cornerstone for designing potent and selective therapeutics.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and, most critically, the core synthetic strategies for accessing these vital derivatives. We will dissect the causality behind key experimental choices in palladium- and nickel-catalyzed cross-coupling and cyanation reactions, present validated experimental protocols, and offer a comparative analysis of the dominant synthetic methodologies.

The Pharmacological Imperative: Why Biphenyl Carbonitriles Matter

The clinical significance of biphenyl carbonitrile derivatives is inextricably linked to the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[4] The effector peptide of this system, Angiotensin II, exerts a powerful vasoconstrictive effect by binding to the Angiotensin II Type 1 (AT1) receptor.[5][6][7] Overactivation of this system is a primary driver of hypertension, heart failure, and diabetic nephropathy.[4][8]

The 'sartan' class of drugs, including Losartan and Valsartan, are potent and selective antagonists of the AT1 receptor.[5][7] They function by competitively blocking the binding of Angiotensin II, which leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[5][6] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not affect bradykinin levels, thereby avoiding the persistent dry cough associated with ACE inhibitor therapy.[4][5] The biphenyl carbonitrile moiety is the key structural feature that mimics the C-terminal residue of Angiotensin II, enabling high-affinity binding to the AT1 receptor.

Mechanism of Action: AT1 Receptor Blockade

The diagram below illustrates the central role of ARBs in the RAAS pathway.

RAAS_Pathway cluster_sartans Site of Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates ARB Biphenyl Carbonitrile ARBs (e.g., Valsartan, Losartan) ARB->AT1_Receptor Blocks

Caption: Mechanism of Angiotensin II Receptor Blockers (ARBs).

Core Synthetic Challenge: Constructing the Biaryl-Nitrile Axis

The synthesis of a typical biphenyl carbonitrile drug molecule can be deconstructed into two primary challenges:

  • Formation of the core biphenyl C(sp²)-C(sp²) bond.

  • Introduction of the carbonitrile (-CN) group.

The following retrosynthetic analysis of a generalized 'sartan' structure illustrates these key strategic disconnections.

Retrosynthesis cluster_intermediates Key Disconnections Sartan Target 'Sartan' Molecule (Biphenyl Carbonitrile Core) ArylHalide Aryl Halide (Ar-X) Sartan->ArylHalide C-C Bond (Cross-Coupling) ArylOrganometal Aryl Organometallic (Ar'-M) Sartan->ArylOrganometal C-C Bond (Cross-Coupling) ArylPrecursor Aryl Halide / Triflate (Ar-X) Sartan->ArylPrecursor C-CN Bond (Cyanation) CyanideSource Cyanide Source ('CN' source) Sartan->CyanideSource C-CN Bond (Cyanation)

Caption: Key retrosynthetic disconnections for a biphenyl carbonitrile drug.

Transition metal catalysis, particularly with palladium and nickel, has become the dominant approach for addressing both challenges efficiently and with high functional group tolerance.[9][10]

The Art of Biaryl Synthesis: A Comparative Overview

The construction of the C-C bond between the two phenyl rings is the linchpin of any sartan synthesis. Several palladium- and copper-catalyzed cross-coupling reactions are employed, each with distinct advantages and operational considerations.

The Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura reaction is the most widely utilized method for biphenyl synthesis in pharmaceutical development due to its operational simplicity, the high stability and low toxicity of its organoboron reagents, and its exceptional functional group tolerance.[11][12] The reaction couples an aryl halide (or triflate) with an arylboronic acid or ester.

Causality Behind Component Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligand choice is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which facilitates the transmetalation step.[12]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[12]

The Negishi Coupling: The Powerful Alternative

The Negishi coupling utilizes highly reactive organozinc reagents, which are prepared from the corresponding aryl halide.[10][13] While organozinc reagents are more sensitive to air and moisture than organoborons, they are also more nucleophilic, often leading to faster reaction times and successful coupling where Suzuki reactions may fail.[14][15] This method was key in early, efficient syntheses of both Losartan and Valsartan.[14][16]

Causality Behind Component Choices:

  • Organometallic Reagent: The higher reactivity of organozinc halides (Ar-ZnX) means that a base is typically not required for the transmetalation step, simplifying the reaction mixture.[17]

  • Catalyst: Palladium catalysts, similar to those used in Suzuki couplings, are standard. Nickel catalysts are also effective and can be a more cost-effective option.[10]

  • Functional Group Tolerance: Modern methods for preparing highly functionalized organozinc reagents have made the Negishi coupling remarkably tolerant of sensitive functional groups.[17]

The Ullmann Reaction: The Classic Approach

The Ullmann reaction is the classical copper-mediated homocoupling of two aryl halides.[18][19] While historically significant, it has been largely superseded by palladium-catalyzed methods due to its significant drawbacks.

Limitations:

  • Harsh Conditions: The reaction typically requires very high temperatures (>200 °C) and stoichiometric amounts of copper powder.[19][20][21]

  • Substrate Scope: It is generally limited to aryl halides activated with electron-withdrawing groups.[20][21]

  • Yields: Yields can be erratic and moderate.[20][21]

Comparative Summary of Coupling Methodologies
FeatureSuzuki-Miyaura CouplingNegishi CouplingUllmann Reaction
Catalyst Palladium (0/II), NickelPalladium (0/II), NickelCopper (0/I)
Organometallic Arylboronic Acid / EsterArylzinc HalideNone (Aryl Halide Homocoupling)
Key Additive Base (e.g., K₂CO₃, Cs₂CO₃)None requiredNone (Stoichiometric Cu)
Conditions Mild to moderate (RT - 100 °C)Mild to moderate (RT - 80 °C)Harsh (>200 °C)
Advantages Stable/non-toxic reagents, vast scopeHigh reactivity, no base neededSimple reagents
Disadvantages Base required, slower with hindered substratesMoisture/air sensitive reagentsHarsh conditions, poor scope/yields

The Introduction of the Nitrile: Modern Cyanation Methods

The nitrile group is a versatile functional group that serves as a key hydrogen bond acceptor and is metabolically stable.[3] While classical methods like the Sandmeyer reaction exist, modern transition-metal-catalyzed cyanations are preferred for their milder conditions and broader substrate scope.

These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, catalyzed by a palladium or nickel complex.[22][23]

Causality Behind Component Choices:

  • Cyanide Source: A variety of sources can be used, each with different properties.

    • Inorganic Salts: KCN and NaCN are inexpensive but highly toxic and can have low solubility. Zn(CN)₂ is less toxic and often gives higher yields. K₄[Fe(CN)₆] is a stable, less toxic solid source that has gained popularity.[22][23]

    • Organic Sources: Reagents like cyanogen bromide or even acetonitrile can serve as the cyanide source under specific catalytic conditions, offering alternative pathways.[22][24][25]

  • Catalyst System: Palladium and nickel catalysts are both highly effective. The choice of ligand is crucial to prevent catalyst poisoning by the cyanide ion and to facilitate the reductive elimination step that forms the C-CN bond.[22][23]

Validated Experimental Protocols

The following protocols are representative procedures for the key transformations discussed. They are intended as a starting point for laboratory synthesis and should be adapted based on the specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[12][26]
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water via syringe. The total volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.

  • Degassing: Sparge the resulting slurry with argon for an additional 15 minutes to thoroughly degas the solvent.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation[3][23]
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe to create a ~0.2 M solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure biphenyl carbonitrile.

General Workflow Diagram

Workflow start Start reagents 1. Combine Reactants, Catalyst, and Solvent start->reagents inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert reaction 3. Heat and Stir (Monitor by TLC/LCMS) inert->reaction workup 4. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for synthesis and purification.

Case Study: Convergent Synthesis of Losartan

A highly efficient synthesis of Losartan demonstrates the power of these methods. The strategy involves a palladium-catalyzed Suzuki coupling between a pre-formed imidazole fragment and a boronic acid derived from a protected phenyltetrazole.[16][26]

The key steps are:

  • Preparation of the Imidazole Fragment: Synthesis of the substituted chloroimidazole aryl bromide 5.[16]

  • Preparation of the Boronic Acid: Directed ortho-metalation of 2-trityl-5-phenyltetrazole followed by borylation to yield the key boronic acid intermediate 10.[16]

  • Suzuki Coupling: Coupling of bromide 5 and boronic acid 10 using a palladium catalyst to form the biphenyl core of Trityl-Losartan.[16]

  • Deprotection: Removal of the trityl protecting group under acidic conditions, followed by conversion to the potassium salt to yield Losartan Potassium.[27][28]

This convergent approach avoids many of the issues associated with earlier linear syntheses.[16]

Conclusion and Future Outlook

The biphenyl carbonitrile scaffold remains a highly valuable motif in drug discovery. The development of robust, scalable, and versatile synthetic methods, dominated by the Suzuki and Negishi cross-coupling reactions, has been critical to its success. Modern palladium- and nickel-catalyzed cyanation techniques have further streamlined access to these compounds. Future research will likely focus on even more efficient and sustainable methodologies, such as C-H activation and photoredox catalysis, to construct this privileged core structure, further enabling the discovery of next-generation therapeutics.[29]

References

An In-Depth Technical Guide to 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the development of pharmaceuticals and advanced organic materials. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, a detailed synthetic protocol via Suzuki-Miyaura coupling, its reactivity profile, and prospective applications.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule possessing both a nitrile and an aldehyde group, which impart a versatile reactivity profile, making it a valuable building block in organic synthesis.[1][2]

Table 1: Chemical Identifiers and Core Properties

IdentifierValueSource
IUPAC Name 2-(4-formylphenyl)benzonitrilePubChem[3]
Synonyms 4'-Formylbiphenyl-2-carbonitrile, 2'-Cyano-1,1'-biphenyl-4-carboxaldehydePubChem[3]
CAS Number 135689-93-9Biosynth[1]
Molecular Formula C₁₄H₉NOBiosynth[1]
Molecular Weight 207.23 g/mol Biosynth[1]
Melting Point ~163 °CBiosynth[1]
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=OBiosynth[1]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[2]

The logical synthetic disconnection for this target molecule involves coupling a 2-halobenzonitrile with (4-formylphenyl)boronic acid. This approach strategically positions the key functional groups in the final product.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process that ensures the continuous regeneration of the active palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln Intermediate1 Oxidative Addition Intermediate (Ar¹-Pd(II)Ln-X) Pd0->Intermediate1 Oxidative Addition Ar1X 2-Bromobenzonitrile (Ar¹-X) Ar2BOH2 (4-Formylphenyl)boronic acid (Ar²-B(OH)₂) Ar1X->Intermediate1 Base Base (e.g., Na₂CO₃) Intermediate2 Transmetalation Intermediate (Ar¹-Pd(II)Ln-Ar²) Ar2BOH2->Intermediate2 Base->Intermediate2 Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Product This compound (Ar¹-Ar²) Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzonitrile), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species ((4-formylphenyl)boronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst for the next cycle.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of biphenyl derivatives.

Synthesis_Workflow start Start reactants Combine Reactants: - 2-Bromobenzonitrile - (4-Formylphenyl)boronic acid - Sodium Carbonate start->reactants catalyst Add Catalyst System: - Palladium(II) Acetate - Triphenylphosphine reactants->catalyst solvent Add Solvents: - 1-Propanol - Water catalyst->solvent reflux Heat to Reflux (approx. 90-100 °C) under Nitrogen Atmosphere solvent->reflux monitor Monitor Reaction Progress (e.g., TLC or LC-MS) reflux->monitor workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purification: - Wash with Brine - Dry over Na₂SO₄ - Concentrate in vacuo workup->purify recrystallize Recrystallization (e.g., from Ethanol/Water) purify->recrystallize characterize Characterize Product: - NMR, IR, MS - Melting Point recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Bromobenzonitrile

  • (4-Formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), (4-formylphenyl)boronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 3:1 mixture of 1-propanol and deionized water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected characteristic signals can be predicted based on the analysis of its functional groups and related structures.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Absorption Band
¹H NMR Aldehyde Proton (-CHO)δ 9.9-10.1 ppm (singlet)
Aromatic Protonsδ 7.4-8.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)δ 190-192 ppm
Nitrile Carbon (C≡N)δ 117-119 ppm
Aromatic Carbonsδ 125-148 ppm
FTIR Aldehyde C-H Stretch~2820 cm⁻¹ and ~2720 cm⁻¹
Carbonyl C=O Stretch~1700 cm⁻¹
Nitrile C≡N Stretch~2220-2230 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 207

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.[2]

  • Aldehyde Group Reactivity: The formyl group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of diverse pharmacophores.

  • Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions, for instance, with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

This orthogonal reactivity allows for the selective modification of one functional group while preserving the other, enabling multi-step synthetic strategies.

Applications in Drug Discovery and Materials Science

Biphenyl carbonitrile derivatives are recognized as important structural motifs in medicinal chemistry.[4] Specifically, the 2-cyanobiphenyl scaffold is a key component in a class of angiotensin II receptor antagonists, which are used in the treatment of hypertension.[4] this compound serves as a crucial precursor for the synthesis of these and other biologically active molecules. Its aldehyde functionality provides a handle for the introduction of various side chains and heterocyclic systems to modulate pharmacological activity.

In the realm of materials science, the rigid, aromatic structure of the biphenyl core, combined with its polar functional groups, makes this compound and its derivatives potential candidates for the development of liquid crystals and other advanced organic materials.[2]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable compound with significant potential in both pharmaceutical and materials science research. Its efficient synthesis via the Suzuki-Miyaura coupling, coupled with its versatile reactivity, allows for the creation of a diverse array of more complex molecules. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate in their research endeavors.

References

An In-Depth Technical Guide to 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthesis protocol, and its applications, with a focus on the underlying scientific principles.

Introduction: The Significance of the Biphenyl Scaffold

This compound belongs to the biphenyl class of organic compounds, which are characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is of significant interest in medicinal chemistry as it is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The biphenyl structure provides a rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of functional groups to interact with biological receptors. The specific substitution pattern of a formyl group at the 4'-position and a nitrile group at the 2-position imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex bioactive molecules.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a research setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is a fundamental property, calculated from the chemical formula, and is crucial for stoichiometric calculations in chemical reactions.

PropertyValueSource(s)
Molecular Weight 207.23 g/mol [1][2]
Chemical Formula C₁₄H₉NO[1][2]
CAS Number 135689-93-9[1][2]
Melting Point Approximately 163 °C[1]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; slightly soluble in water.[3]
Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis of this compound

The construction of the C-C bond between the two phenyl rings is the key step in the synthesis of biphenyl compounds. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, which is central to understanding the reaction, consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, 2-bromobenzonitrile) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-formylphenylboronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the organic group from boron to palladium.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling

Representative Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzonitrile

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Rationale: 4-Formylphenylboronic acid is used in slight excess to ensure complete consumption of the limiting reagent, 2-bromobenzonitrile. Palladium(II) acetate and triphenylphosphine form the active Pd(0) catalyst in situ.

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The typical solvent ratio is 4:1 toluene to aqueous base.

    • Rationale: Toluene is a common solvent for Suzuki couplings. The aqueous base is crucial for the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: Heating increases the reaction rate. An inert atmosphere prevents the oxidation of the palladium catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.

    • Rationale: The work-up procedure is designed to remove the inorganic salts and water-soluble impurities.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Synthesis_Workflow

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate due to the presence of two reactive functional groups: the aldehyde and the nitrile. These groups can be further modified to introduce a wide range of other functionalities, making this compound a versatile starting material for the synthesis of complex molecules.

  • Pharmaceutical Intermediates: This compound serves as a key building block in the synthesis of various pharmaceuticals.[1] The biphenyl scaffold is a common feature in many drugs, particularly cardiovascular agents like angiotensin II receptor antagonists (sartans). The formyl and nitrile groups can be transformed into other functional groups, such as carboxylic acids, tetrazoles, or amines, which are often crucial for biological activity.

  • Organic Synthesis: In a broader context, it is used in the preparation of a variety of organic compounds, including dyes and advanced materials.[3][4] The aldehyde group can undergo reactions such as oxidation, reduction, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons in the two different phenyl rings, as well as a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 14 carbon atoms in the molecule, including the characteristic resonances for the nitrile carbon (around 110-120 ppm) and the aldehyde carbonyl carbon (around 190 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹) and the C=O stretching of the aldehyde group (around 1690-1740 cm⁻¹).

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. The Suzuki-Miyaura coupling provides a reliable and efficient route for its synthesis, underscoring the power of modern cross-coupling reactions in organic chemistry.

References

An In-depth Technical Guide to the Reactivity of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and materials science, molecules are rarely chosen for a single feature. Instead, their value lies in the complex interplay of their constituent parts. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 135689-93-9) is a paradigmatic example of such a molecule. It is built upon the biphenyl framework, a recognized "privileged structure" known for its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets.[1][2][3] The true synthetic potential of this compound, however, is unlocked by its dual functionality: a reactive aldehyde on one phenyl ring and a versatile nitrile on the other.

This guide provides an initial, in-depth investigation into the reactivity of this molecule. It is designed for researchers, scientists, and drug development professionals who seek to exploit its unique chemical architecture. We will move beyond simple reaction lists to explore the causality behind experimental choices, offering field-proven insights into how each functional group can be selectively addressed to generate a diverse library of novel compounds.

Molecular Profile and Synthesis Strategy

Before exploring its reactivity, it is crucial to understand the molecule's fundamental properties and its most common synthetic route. This context is vital for experimental design, as the method of synthesis dictates potential impurities and informs purification strategies.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 135689-93-9[4][5]
Molecular Formula C₁₄H₉NO[4][5]
Molecular Weight 207.23 g/mol [4][5]
Appearance White to light yellow crystalline solid[6]
Melting Point ~163-177 °C[6]
SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O[7]
Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most reliably achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method due to its mild conditions and high functional group tolerance.[2][8][9][10] This approach allows for the convergent synthesis of this compound from readily available building blocks.

The logical disconnection points to two primary coupling strategies:

  • Route A: Coupling of 2-bromobenzonitrile with 4-formylphenylboronic acid.

  • Route B: Coupling of 4-bromobenzaldehyde with 2-cyanophenylboronic acid.

Route A is often preferred due to the commercial availability and stability of 4-formylphenylboronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System 2-Bromobenzonitrile 2-Bromobenzonitrile ReactionVessel Reaction Mixture (Heated) 2-Bromobenzonitrile->ReactionVessel 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid->ReactionVessel Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->ReactionVessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionVessel Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O)->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct 4'-Formyl-[1,1'-biphenyl] -2-carbonitrile Purification->FinalProduct

Figure 1: General workflow for the Suzuki-Miyaura synthesis.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

  • Trustworthiness: This protocol is designed as a self-validating system. The inclusion of in-process checks (TLC) ensures that progression to the next step is based on empirical data, not assumption, thereby guaranteeing a higher probability of success.

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (volume sufficient to create a ~0.2 M solution with respect to the limiting reagent).

  • Inerting: Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The choice of Pd(PPh₃)₄ is based on its broad applicability and effectiveness for aryl-aryl couplings.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-18 hours).

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the limiting starting material (2-bromobenzonitrile) indicates completion.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the final product.

Selective Reactivity of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, acting as an electrophilic handle for a vast array of transformations. In the context of our biphenyl scaffold, the aromatic nature of the ring slightly attenuates the reactivity of the aldehyde compared to its aliphatic counterparts due to resonance stabilization.[11][12] Nevertheless, it remains highly susceptible to nucleophilic attack and redox manipulations.

Reduction to the Alcohol

The most straightforward transformation is the reduction of the aldehyde to the corresponding benzyl alcohol, 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile. This introduces a primary alcohol, a valuable functional group for subsequent esterification, etherification, or substitution reactions.

  • Expertise & Experience: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile, sodium borohydride (NaBH₄) is the reagent of choice for selective aldehyde reduction in the presence of a nitrile. Its milder nature and tolerance for protic solvents (like methanol or ethanol) make the experimental setup significantly more practical and safer.

Protocol 2: Selective Reduction of the Formyl Group
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in an appropriately sized round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC. The product will have a different Rf value (typically lower) than the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water or dilute HCl to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. The product can be purified by recrystallization or chromatography if necessary.

Oxidation to the Carboxylic Acid

Oxidizing the aldehyde yields 4'-carboxy-[1,1'-biphenyl]-2-carbonitrile, introducing an acidic handle for amide couplings or other derivatizations. A variety of oxidants can be employed, but Pinnick oxidation (using sodium chlorite, NaClO₂) is often preferred for its high efficiency and tolerance of other functional groups.

Carbon-Carbon Bond Forming Reactions

The electrophilic carbonyl carbon is a prime target for carbon nucleophiles, enabling the extension of the molecular framework.

  • Grignard & Organolithium Addition: These reagents attack the aldehyde to form secondary alcohols.[13][14] This provides a direct route to chiral centers if a prochiral aldehyde is used or a chiral reagent is employed.

  • Wittig Reaction: Reaction with a phosphonium ylide converts the C=O double bond into a C=C double bond, yielding a styrenyl-type derivative. This is a foundational reaction for creating conjugated systems relevant to materials science.

  • Condensation Reactions: Classic named reactions like the Perkin[15] or Benzoin condensation[15] can be employed to form α,β-unsaturated acids or α-hydroxy ketones, respectively, further diversifying the available molecular architectures.

Versatile Chemistry of the Nitrile Group

The nitrile group is a stable and highly versatile functional group. While less reactive than the aldehyde, it can be transformed into several key functionalities that are of high value in medicinal chemistry.[16]

Nitrile_Reactivity cluster_products Derivative Functional Groups Parent This compound Amide Amide (via partial hydrolysis) Parent->Amide H₂O, H⁺/OH⁻ (mild) CarboxylicAcid Carboxylic Acid (via full hydrolysis) Parent->CarboxylicAcid H₂O, H⁺/OH⁻ (strong) PrimaryAmine Primary Amine (via reduction) Parent->PrimaryAmine 1. LiAlH₄ 2. H₂O Ketone Ketone (via Grignard/hydrolysis) Parent->Ketone 1. R-MgBr 2. H₃O⁺ Tetrazole Tetrazole (via cycloaddition) Parent->Tetrazole NaN₃, NH₄Cl Amide->CarboxylicAcid H₂O, H⁺/OH⁻ (strong)

Figure 2: Key transformations of the nitrile functional group.
Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: first to a primary amide, and then to a carboxylic acid.[13][17][18]

  • Authoritative Grounding: The reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[17] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon.[13]

  • Experimental Insight: Controlling the reaction conditions (temperature, time, and concentration of acid/base) allows for the selective isolation of the intermediate amide. Milder conditions favor amide formation, while more forcing conditions (e.g., strong acid/base and high heat) will drive the reaction to the carboxylic acid.

Reduction to a Primary Amine

The conversion of the nitrile to a primary amine, (4'-formyl-[1,1'-biphenyl]-2-yl)methanamine, introduces a basic center and a potent nucleophile. This requires a strong reducing agent.

  • Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[17][18] Unlike the selective reduction of the aldehyde, this reagent will reduce both the nitrile and the aldehyde. Therefore, to achieve a selective nitrile reduction, the aldehyde must first be protected (e.g., as an acetal). This highlights the importance of strategic functional group protection in multi-step synthesis.

Addition of Organometallics to form Ketones

Reaction of the nitrile with Grignard or organolithium reagents, followed by aqueous workup, yields a ketone.[13][14][17] This is a powerful C-C bond-forming reaction. The mechanism involves the initial formation of an imine anion, which is stable to further addition of the organometallic reagent. Subsequent hydrolysis of the intermediate imine furnishes the ketone.

[3+2] Cycloaddition to form Tetrazoles

In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. The reaction of a nitrile with sodium azide (NaN₃), often with an additive like ammonium chloride or triethylamine hydrochloride, provides direct access to this important heterocycle. This transformation is highly valuable for modulating the acidity and pharmacokinetic profile of a lead compound.

Conclusion and Future Directions

This compound is not merely an intermediate; it is a versatile platform for chemical innovation. The orthogonal reactivity of its aldehyde and nitrile groups allows for a programmed, selective approach to synthesis. By carefully choosing reagents and conditions, researchers can independently address either site or transform both simultaneously. The strategic insights and protocols provided in this guide serve as a foundational starting point for unlocking the full potential of this molecule in the development of novel pharmaceuticals and advanced functional materials.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Bifunctional Biaryl Scaffold

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its bifunctional nature, featuring both a formyl (aldehyde) and a nitrile group on a biphenyl framework, allows for diverse and subsequent chemical transformations. This makes it a valuable building block for medicinal chemists and materials scientists. The aldehyde can undergo reactions like condensation with amines, while the nitrile group can be hydrolyzed or reduced.[2]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of this and other biaryl compounds.[2][3][4] This reaction offers mild reaction conditions and a high tolerance for various functional groups, making it a preferred method over other coupling reactions.[4]

This document provides a detailed guide to the palladium-catalyzed synthesis of this compound, focusing on the Suzuki-Miyaura coupling. It will delve into the reaction mechanism, provide a step-by-step protocol, and offer insights into troubleshooting and optimization.

Reaction Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 2-bromobenzonitrile). This forms a Pd(II) intermediate. The choice of ligand is crucial at this stage, as electron-rich and bulky ligands can facilitate this often rate-determining step, especially with less reactive aryl chlorides.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-formylphenylboronic acid) is transferred to the palladium(II) center. This is facilitated by a base, which activates the boronic acid.[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond of the biaryl product, this compound. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product This compound RedElim->Product Ar1X 2-Bromobenzonitrile Ar1X->OxAdd Ar2BOH2 4-Formylphenylboronic Acid Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on the specific laboratory conditions and reagent purity.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.
2-BromobenzonitrileC₇H₄BrN182.021.01.0
4-Formylphenylboronic AcidC₇H₇BO₃149.941.21.2
Palladium(II) AcetatePd(OAc)₂224.50.020.02
SPhosC₂₇H₃₃O₂P410.520.040.04
Potassium CarbonateK₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.11--
WaterH₂O18.02--
Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 0.02 equiv.), SPhos (0.04 mmol, 0.04 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.[10][11]

Experimental_Workflow start Start setup Combine Reagents in Schlenk Flask start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (80-100 °C) solvent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise in Suzuki-Miyaura couplings. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor is properly reduced to the active Pd(0) species.[12] If using a Pd(II) salt, the presence of a suitable reducing agent (often the solvent or an additive) is critical.[12] The use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be beneficial.[8]

    • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich or sterically hindered aryl halides, bulky and electron-rich ligands like SPhos or XPhos are often necessary to promote oxidative addition.[6][7]

    • Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid. Ensure the base is of good quality and sufficiently strong. In some cases, switching to a different base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve results.[8] The presence of water is often essential for the transmetalation step.[13]

  • Side Reactions:

    • Homocoupling: The formation of biphenyl from the boronic acid (homocoupling) can be a significant side reaction, especially in the presence of oxygen.[7] Thoroughly degassing the solvents and maintaining a strict inert atmosphere is crucial to minimize this.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially with prolonged reaction times or at high temperatures. Using a slight excess of the boronic acid can help compensate for this.

  • Purification Challenges:

    • Co-elution: The product may co-elute with byproducts like the homocoupled boronic acid derivative during column chromatography.[14] Careful selection of the eluent system and gradient is necessary. Sometimes, recrystallization of the crude product before chromatography can simplify purification.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of this compound. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being aware of potential pitfalls, researchers can reliably and efficiently access this valuable synthetic intermediate. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols: 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile as a Pivotal Intermediate in Valsartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

In the multi-step synthesis of Valsartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and congestive heart failure, the intermediate this compound (CAS 135689-93-9) represents a critical molecular scaffold.[1] The strategic construction of this biphenyl derivative is paramount, as it incorporates the essential cyano and formyl functional groups at positions poised for subsequent elaboration into the final active pharmaceutical ingredient (API). The formyl group serves as the anchor point for the introduction of the L-valine methyl ester moiety via reductive amination, while the nitrile group is the precursor to the bioisosteric tetrazole ring, a key pharmacophore for AT1 receptor antagonism.[2]

This guide provides a detailed examination of the synthesis, purification, and characterization of this compound, offering field-proven insights and step-by-step protocols to facilitate its efficient preparation and quality control in a research and development setting.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₉NO[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point Approximately 163 °C
CAS Number 135689-93-9[1]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most prevalent and efficient method for constructing the biphenyl core of this intermediate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forges a carbon-carbon bond between an aryl halide and an organoboron compound, offering high functional group tolerance and generally high yields.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)-X(Ln) (Oxidative Addition Complex) pd0->oa_complex tm_complex Ar-Pd(II)-Ar'(Ln) (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-Ar' (Biphenyl Product) tm_complex->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) (e.g., 2-Bromobenzonitrile) aryl_halide->oa_complex Oxidative Addition boronic_acid Arylboronic Acid (Ar'B(OH)2) (e.g., 4-Formylphenylboronic acid) boronic_acid->tm_complex base Base (e.g., K2CO3) base->tm_complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzonitrile).

  • Transmetalation: The organic group from the arylboronic acid (activated by a base) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency and minimizing side products.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromobenzonitrile182.0210.01.82 g
4-Formylphenylboronic acid149.9612.01.80 g
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.3 (3 mol%)347 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Toluene--50 mL
Ethanol--25 mL
Water--25 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromobenzonitrile (1.82 g, 10.0 mmol), 4-formylphenylboronic acid (1.80 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL) via cannula.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[6] The choice of solvent is critical to ensure high recovery of the pure product. A mixture of toluene and heptane or ethyl acetate and hexane is commonly employed.

Protocol: Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • Slowly add hot heptane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.

  • Dry the purified crystals under vacuum to a constant weight. A typical yield of pure product is in the range of 80-90%.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The expected chemical shifts for this compound are summarized in Table 2.

¹H NMR Expected Chemical Shift (δ, ppm) Assignment
Aldehyde Proton~10.1Singlet, 1H (-CHO)
Aromatic Protons~7.5 - 8.2Multiplets, 8H (biphenyl rings)
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aldehyde Carbonyl~192-CHO
Nitrile Carbon~118-C≡N
Aromatic Carbons~110 - 148Biphenyl ring carbons

Note: These are predicted values and may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
Aldehyde C-H~2820, ~2720Stretch
Nitrile C≡N~2225Stretch
Aldehyde C=O~1700Stretch
Aromatic C=C~1600, ~1480Stretch
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the intermediate. A reverse-phase method is typically suitable.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Under these conditions, this compound should elute as a sharp, well-defined peak. Purity is determined by the area percentage of the main peak.

Application in Valsartan Synthesis: Reductive Amination

The purified this compound is then subjected to reductive amination with L-valine methyl ester to introduce the chiral side chain of Valsartan.

Mechanistic Rationale

Reductive amination involves the initial formation of an imine or iminium ion from the aldehyde and amine, which is then reduced in situ to the corresponding amine.[7] Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is selective for the protonated iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8]

Reductive_Amination start This compound + L-Valine methyl ester imine Iminium Ion Intermediate start->imine Imine Formation (Acid Catalyst) product N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester imine->product Reduction reducing_agent NaBH3CN reducing_agent->product

Figure 2: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound207.235.01.04 g
L-Valine methyl ester hydrochloride167.646.01.01 g
Sodium Cyanoborohydride (NaBH₃CN)62.847.5471 mg
Triethylamine (TEA)101.196.00.84 mL
Methanol--50 mL
Acetic Acid--to adjust pH

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 5.0 mmol), L-valine methyl ester hydrochloride (1.01 g, 6.0 mmol), and triethylamine (0.84 mL, 6.0 mmol) in methanol (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Adjust the pH of the solution to approximately 6 with glacial acetic acid.

  • Add sodium cyanoborohydride (471 mg, 7.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate (50 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, which can be purified by column chromatography on silica gel.

Conclusion

The successful synthesis and purification of high-quality this compound is a cornerstone for the efficient production of Valsartan. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals. A thorough understanding of the underlying reaction mechanisms, coupled with careful execution of the experimental procedures and rigorous in-process controls, will ensure the reliable production of this pivotal intermediate, thereby facilitating the overall synthesis of Valsartan.

References

Protocol for 1H NMR analysis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile via ¹H NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical and materials science research. The structural complexity of this biphenyl derivative, featuring distinct aromatic systems influenced by electron-withdrawing aldehyde and nitrile groups, necessitates a robust analytical method for unambiguous structural verification and purity assessment. This guide moves beyond a simple procedural list, delving into the rationale behind solvent selection, parameter optimization, and spectral interpretation. It is designed for researchers and drug development professionals seeking to establish a reliable, self-validating workflow for the characterization of complex organic molecules.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₄H₉NO, Molecular Weight: 207.23 g/mol ) is a bifunctional organic compound featuring two phenyl rings connected by a single bond.[1][2][3] The substitution pattern—a nitrile group at the 2-position and a formyl (aldehyde) group at the 4'-position—creates a non-symmetrical molecule with a unique electronic environment. This distinct structure makes ¹H NMR spectroscopy an exceptionally powerful tool for its characterization.[4][5]

The primary objectives of this analysis are:

  • Structural Confirmation: To verify the presence and connectivity of the aldehyde proton, the two distinct aromatic rings, and their specific substitution patterns.

  • Purity Assessment: To identify and quantify potential impurities by observing signals that do not correspond to the target molecule.

This protocol is grounded in the fundamental principles of NMR, where the chemical shift (δ), signal integration, and spin-spin coupling provide a detailed map of the proton environments within the molecule.[6][7]

Predicted Spectral Analysis: An Expert’s Perspective

Before any experiment, a theoretical analysis of the molecule provides a predictive framework for interpreting the resulting spectrum. The structure of this compound contains nine unique protons, all in the aromatic or aldehydic region.

  • Aldehyde Proton (H-10): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect and anisotropy of the carbonyl group. It is expected to appear as a sharp singlet (s) at a very downfield chemical shift, typically in the range of 9.5-10.5 ppm.[8][9]

  • Aromatic Protons (H-1 to H-8): The eight aromatic protons reside on two different phenyl rings and are subject to complex electronic effects.

    • Ring A (Nitrile-substituted): The protons on this ring will be influenced by the anisotropic effect of the nitrile group.

    • Ring B (Aldehyde-substituted): The protons on this ring are influenced by the strongly deactivating formyl group. Protons ortho and para to this group will be shifted downfield.

    • Coupling: These eight protons will exhibit complex spin-spin coupling, resulting in a series of doublets, triplets, and multiplets (m) in the aromatic region, generally between 7.0 and 8.5 ppm.[10] The coupling constants (J) will provide critical information about the ortho, meta, and para relationships between adjacent protons.

The expected spectrum is therefore characterized by a single, isolated singlet in the far downfield region and a complex, crowded region of multiplets further upfield.

Experimental Workflow: From Sample to Spectrum

This section details a robust, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum.

Diagram of the ¹H NMR Analysis Workflow

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing cluster_analysis Part D: Spectral Analysis weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer load 4. Load Sample into Spectrometer transfer->load lock_shim 5. Lock & Shim load->lock_shim setup 6. Set Acquisition Parameters lock_shim->setup acquire 7. Acquire Data (FID) setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (TMS or CDCl₃) baseline->reference integrate 12. Integrate Signals reference->integrate peak_pick 13. Peak Picking & Assignment integrate->peak_pick report 14. Structural Confirmation & Reporting peak_pick->report

Caption: A comprehensive workflow for ¹H NMR analysis.

Part A: Protocol for Sample Preparation

Rationale: Proper sample preparation is the most critical step for acquiring a high-resolution spectrum. The goal is to create a clear, homogeneous solution free of particulate matter in a high-quality NMR tube.[11]

Materials:

  • This compound (5-15 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS, NMR grade (approx. 0.6 mL)

  • High-precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)[12]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool (for filtration, if needed)

  • Clean, dry sample vial

Procedure:

  • Weighing: Accurately weigh 5-15 mg of the compound into a clean, dry vial.[13]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at ~7.26 ppm).[14][15] For less soluble samples, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a residual peak at ~2.50 ppm.

  • Dissolution: Using a glass pipette, add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the compound dissolves completely.

  • Filtration and Transfer: If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field homogeneity. The final sample depth in the tube should be approximately 4-5 cm.[12][16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[12] Clearly label the tube with a unique identifier.

Part B: Protocol for NMR Data Acquisition

Rationale: The acquisition parameters must be optimized to ensure adequate signal-to-noise ratio (S/N) and digital resolution without unnecessarily long experiment times. The following are recommended starting parameters for a 400 MHz spectrometer.[17]

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Spinning: Lock the spectrometer onto the deuterium signal of the CDCl₃. Start sample spinning (typically 20 Hz) to average out radial magnetic field inhomogeneities.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp lineshapes and high resolution.[18]

  • Parameter Setup: Load a standard proton experiment and set the following key parameters.

ParameterSymbolRecommended ValueRationale
Pulse Programpulprogzg30A 30° pulse with a short delay allows for faster acquisition if quantitation is not critical. Use zg (90° pulse) for maximum signal in one scan.[19]
Spectral WidthSW16 ppm (from -2 to 14 ppm)Ensures all signals, including the downfield aldehyde and any potential impurities, are captured.
Number of ScansNS8 - 16Sufficient for good S/N for a 5-15 mg sample. Increase NS for more dilute samples (S/N increases with the square root of NS).[19]
Relaxation DelayD12.0 sA sufficient delay to allow most protons in a small molecule to relax. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T₁ of interest.[17][20]
Acquisition TimeAQ~3.0 sProvides adequate digital resolution to resolve fine coupling patterns without acquiring excessive noise.[19]
Receiver GainRGSet automaticallyThe instrument will optimize the gain to maximize signal without ADC overload.
Part C: Protocol for Data Processing

Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum.[21]

Procedure:

  • Fourier Transform (FT): Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve S/N, followed by a Fourier Transform to convert the data from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants to make all peaks appear upright and purely absorptive.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Calibration: Reference the spectrum by setting the Tetramethylsilane (TMS) peak to 0.00 ppm. If TMS is not present, the residual CDCl₃ peak can be set to 7.26 ppm.[14][22]

  • Integration: Calibrate the integral of a well-resolved signal to a known number of protons (e.g., the aldehyde singlet to 1H) and integrate all other signals relative to this reference.[4]

Data Interpretation and Assignment

The final step is to assign each signal in the processed spectrum to the corresponding protons in the this compound structure.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~10.1Singlet (s)1H-
Aromatic-H~8.0 - 8.2Multiplet (m)2HComplex
Aromatic-H~7.6 - 7.9Multiplet (m)5HComplex
Aromatic-H~7.4 - 7.6Multiplet (m)1HComplex

Note: Chemical shifts are predictive and may vary based on concentration and exact instrument conditions. The aromatic region is presented as overlapping multiplets due to the complexity of second-order effects and long-range couplings in biphenyl systems.

Analysis Steps:

  • Identify the Aldehyde: Locate the singlet at ~10.1 ppm and confirm its integration is 1H. This is the most definitive signal for the molecule.

  • Analyze the Aromatic Region: Confirm the total integration of the signals between ~7.4 and 8.2 ppm corresponds to 8H.

  • Assign Aromatic Protons: While a full, unambiguous assignment of each aromatic proton often requires advanced 2D NMR techniques (like COSY and HSQC), the overall pattern confirms the biphenyl structure.[5] The downfield signals (~8.0-8.2 ppm) likely correspond to the protons ortho to the electron-withdrawing aldehyde and nitrile groups.

Conclusion

This application note provides a validated, in-depth protocol for the ¹H NMR analysis of this compound. By combining a theoretical understanding of the molecule's spectral properties with a meticulous experimental and processing workflow, researchers can achieve confident structural elucidation and purity verification. This self-validating system, from sample preparation to final interpretation, ensures the generation of reliable and reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

HPLC method for purity assessment of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Assessment of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Utilizing a Stability-Indicating HPLC Method

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a biphenyl core with nitrile and formyl functional groups, necessitates a precise and reliable analytical method to ensure its purity and identity for quality control in drug development and manufacturing. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final product.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and robustness.[2][3][4]

Analyte Profile & Method Rationale

Chemical Structure:

Chemical Structure of this compound
  • Molecular Formula: C₁₄H₉NO[5]

  • Molecular Weight: 207.23 g/mol [5]

  • Physicochemical Properties: The molecule's biphenyl structure renders it relatively non-polar, making it an ideal candidate for reversed-phase (RP) chromatography. The conjugated system of aromatic rings and the formyl group provide strong ultraviolet (UV) absorbance, allowing for sensitive detection.

Rationale for Method Design:

The choices made during method development are grounded in the physicochemical properties of the analyte and the goal of achieving a stability-indicating separation.

  • Stationary Phase Selection: While a standard C18 column is a common choice for reversed-phase HPLC, a Biphenyl stationary phase was selected for this method. The rationale is to leverage the unique π-π interactions between the electron-rich biphenyl phase and the aromatic rings of the analyte and its potential structurally similar impurities. This often provides enhanced selectivity and resolution for aromatic compounds that may co-elute on traditional alkyl phases.[6][7][8]

  • Mobile Phase Composition: A mobile phase comprising acetonitrile and water provides a suitable polarity range for eluting the analyte and its impurities. Acetonitrile is often preferred for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of any acidic impurities and minimizing secondary interactions with the silica backbone of the stationary phase.[6]

  • Gradient Elution: A gradient elution program is employed to ensure the separation of a wide range of potential impurities with varying polarities. This approach allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run, providing a comprehensive purity profile.[6]

  • Detection: A Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity. Based on the conjugated aromatic system, a wavelength of 254 nm was chosen for its high sensitivity for the parent compound and expected impurities.[9]

Analytical Workflow Overview

The following diagram outlines the complete workflow for the purity assessment of this compound.

HPLC_Workflow prep Sample & Standard Weighing std_prep Standard Preparation (Dilution Series for Linearity & Assay) prep->std_prep Standard smp_prep Sample Preparation (For Purity & Forced Degradation) prep->smp_prep Sample hplc_setup HPLC System Setup (Equilibrate Column) std_prep->hplc_setup smp_prep->hplc_setup sst System Suitability Test (SST) (Inject Working Standard) hplc_setup->sst validation Method Validation (Specificity, Linearity, Accuracy, etc.) sst->validation For Validation Study analysis Sample Analysis (Inject Sample & Blank) sst->analysis If SST Passes validation->analysis data Data Processing (Peak Integration & Identification) analysis->data report Reporting (Calculate % Purity & Impurities) data->report

References

Application of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile as a pivotal precursor in the synthesis of calamitic (rod-shaped) liquid crystals. We provide a detailed exploration of the molecular architecture, elucidating how the intrinsic properties of this biphenyl derivative—specifically its rigid core, terminal cyano group, and reactive formyl moiety—contribute to the formation of mesophases. This document furnishes researchers, scientists, and professionals in drug development and materials science with in-depth protocols for synthesizing advanced liquid crystalline materials via Schiff base formation and Knoevenagel condensation. Each protocol is accompanied by expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Cyanobiphenyl Moiety

The 4-cyano-4'-substituted biphenyl scaffold is a cornerstone in the design of thermotropic liquid crystals. The inherent anisotropy of the biphenyl core, coupled with the strong dipole moment of the terminal cyano group, promotes the molecular alignment essential for the formation of nematic and smectic phases.[1] this compound emerges as a particularly versatile starting material. Its formyl group offers a reactive handle for chain extension, allowing for the systematic tailoring of molecular geometry and, consequently, the tuning of mesomorphic properties such as clearing points and birefringence.[2]

The strategic placement of the cyano group at the 2-position of one phenyl ring introduces a lateral asymmetry that can influence the packing and phase behavior of the resulting liquid crystals. This guide will focus on two primary synthetic pathways to elongate the molecular structure and induce liquid crystalline behavior:

  • Schiff Base Formation: Condensation of the formyl group with various anilines to create imine linkages, resulting in extended, rigid molecular structures.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, further extending the conjugated core.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₄H₉NO[3]
Molecular Weight 207.23 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point Approximately 174-177 °C[4]
Solubility Soluble in organic solvents (e.g., DMF, ethanol), slightly soluble in water.[4]
CAS Number 135689-93-9[3]

Safety Information: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways and Protocols

The formyl group of this compound is the key to unlocking a diverse range of liquid crystalline materials. Below are detailed protocols for two robust synthetic strategies.

Pathway 1: Synthesis of Schiff Base Liquid Crystals

Schiff base formation provides a straightforward method to extend the rigid core of the molecule, a critical step in inducing mesomorphism. The imine linkage (–CH=N–) maintains the linearity of the molecule, which is favorable for liquid crystal phase formation.[4]

Protocol 1: Synthesis of (E)-4'-((4-(hexyloxy)phenylimino)methyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol details the synthesis of a representative Schiff base liquid crystal. The choice of 4-hexyloxyaniline introduces a terminal alkoxy chain, which enhances the aspect ratio of the molecule and promotes the formation of mesophases at lower temperatures.

Materials:

  • This compound (1.0 g, 4.83 mmol)

  • 4-Hexyloxyaniline (1.03 g, 5.31 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.83 mmol) and 4-hexyloxyaniline (1.03 g, 5.31 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension. The acid catalyzes the nucleophilic attack of the amine on the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction mixture should become a clear solution as the reaction progresses. Maintain reflux for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Product Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product will precipitate as a pale-yellow solid.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the final product as fine, pale-yellow crystals.

  • Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Expected Yield: ~85-90%

Pathway 2: Synthesis of Stilbene-based Liquid Crystals via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, leading to the synthesis of α,β-unsaturated compounds.[5] In the context of liquid crystal synthesis, this reaction can be used to introduce a stilbene moiety, which significantly extends the conjugated system and enhances the molecular anisotropy.

Protocol 2: Synthesis of (E)-2-(4'-(2-cyanovinyl)-[1,1'-biphenyl]-2-yl)acetonitrile

This protocol describes the reaction of this compound with malononitrile. The resulting cyanovinyl group extends the molecular length and the presence of two terminal cyano groups can lead to interesting dielectric properties.

Materials:

  • This compound (1.0 g, 4.83 mmol)

  • Malononitrile (0.35 g, 5.31 mmol)

  • Ethanol (20 mL)

  • Piperidine (2-3 drops, as catalyst)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.83 mmol) and malononitrile (0.35 g, 5.31 mmol) in 20 mL of ethanol with stirring.

  • Catalyst Addition: Add 2-3 drops of piperidine to the solution. Piperidine, a weak base, is sufficient to deprotonate the active methylene group of malononitrile, initiating the condensation.[5]

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. A precipitate will form as the reaction proceeds.

  • Product Isolation: After 6 hours, collect the solid product by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as acetonitrile to obtain the purified product.

  • Drying: Dry the product under vacuum.

Expected Yield: ~80-85%

Characterization of Synthesized Liquid Crystals

The synthesized compounds must be thoroughly characterized to confirm their structure and evaluate their mesomorphic properties.

Spectroscopic Analysis
  • FT-IR Spectroscopy: To confirm the formation of the desired functional groups. For the Schiff base, look for the appearance of the C=N stretching vibration around 1625 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the N-H stretches of the primary amine (3300-3500 cm⁻¹). For the Knoevenagel product, look for the C≡N stretch (around 2220 cm⁻¹) and the C=C stretch of the newly formed alkene.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals to look for in the Schiff base product include the singlet for the imine proton (-CH=N-) around 8.5 ppm. For the Knoevenagel product, the vinyl proton signals will be informative.

Thermal and Mesomorphic Characterization

The liquid crystalline properties are investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[6]

  • Polarized Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases by observing their unique textures. The sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, phase transitions are observed as changes in the texture. For example, a nematic phase will typically exhibit a schlieren or marbled texture.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions. The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.

Hypothetical Mesomorphic Data for (E)-4'-((4-(hexyloxy)phenylimino)methyl)-[1,1'-biphenyl]-2-carbonitrile:

TransitionTemperature (°C) on HeatingEnthalpy (kJ/mol) on HeatingTemperature (°C) on Cooling
Crystal to Nematic (Cr-N)85.222.5-
Nematic to Isotropic (N-I)128.50.8127.9
Nematic to Crystal (N-Cr)--65.4

Workflow and Logical Relationships

The synthesis and characterization of liquid crystals from this compound follow a logical progression.

G cluster_0 Synthesis cluster_1 Purification & Characterization Start This compound Schiff_Base Schiff Base Formation (Protocol 1) Start->Schiff_Base + Aniline Knoevenagel Knoevenagel Condensation (Protocol 2) Start->Knoevenagel + Active Methylene Compound LC_Product Liquid Crystalline Product Schiff_Base->LC_Product Knoevenagel->LC_Product Purification Purification (Recrystallization) LC_Product->Purification Structural Structural Analysis (FT-IR, NMR) Purification->Structural Thermal Thermal & Mesomorphic Analysis (DSC, POM) Structural->Thermal Final_Data Final Characterized Liquid Crystal Thermal->Final_Data

Synthetic and characterization workflow.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of calamitic liquid crystals. The protocols detailed herein for Schiff base formation and Knoevenagel condensation provide reliable and efficient pathways to novel mesogenic materials. The ability to readily modify the molecular structure by reacting the formyl group allows for the fine-tuning of liquid crystalline properties, making this compound a key building block for the development of advanced materials for display technologies, sensors, and other optoelectronic applications. The principles and procedures outlined in this guide offer a solid foundation for researchers to explore the rich potential of this cyanobiphenyl derivative.

References

Application Notes & Protocols: Strategic Derivatization of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a pivotal intermediate in medicinal chemistry, most notably as a precursor for the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.[1][2] Its bifunctional nature, featuring a reactive formyl (aldehyde) group and a versatile nitrile group, offers a rich platform for molecular derivatization. This guide provides an in-depth exploration of strategic derivatization pathways for this scaffold, focusing on reactions that introduce pharmacologically relevant moieties. We will detail field-proven protocols for key transformations, explain the chemical rationale behind procedural steps, and provide workflows for the characterization of novel derivatives, thereby empowering researchers in drug discovery and development.

Core Compound Analysis & Strategic Importance

The structure of this compound presents two primary sites for chemical modification. The biphenyl core is a privileged scaffold that provides an optimal geometric arrangement for binding to the angiotensin II receptor.[3]

  • The Formyl Group (-CHO): As an aromatic aldehyde, this group is the primary handle for derivatization. It is highly susceptible to nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination and olefination.[4]

  • The Nitrile Group (-C≡N): This group is less reactive than the aldehyde but is crucial for its ability to be converted into a tetrazole ring via [3+2] cycloaddition.[5][6] The tetrazole moiety is a key pharmacophore in many "sartan" drugs, acting as a bioisostere for a carboxylic acid group but with improved metabolic stability and oral bioavailability.[2]

The strategic derivatization of this molecule is central to the synthesis of blockbuster drugs like Losartan, Valsartan, and Irbesartan, making it a subject of immense interest in pharmaceutical process chemistry.[1][7][8]

G cluster_Start Starting Material cluster_Deriv Derivatization Pathways cluster_Product Product Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination -CHO group wittig Wittig Olefination start->wittig -CHO group cycloaddition [3+2] Cycloaddition (Tetrazole Formation) start->cycloaddition -CN group oxidation Oxidation start->oxidation -CHO group amines Substituted Amines (e.g., Losartan Imidazole Sidechain) reductive_amination->amines alkenes Stilbene Derivatives wittig->alkenes tetrazoles Biphenyl-Tetrazoles (e.g., 'Sartan' Core) cycloaddition->tetrazoles acids Carboxylic Acids oxidation->acids

Figure 1: Key derivatization pathways for the core scaffold.

Derivatization of the Formyl Group: Protocols & Rationale

The aldehyde functionality is a versatile entry point for introducing a wide array of chemical diversity.

Reductive Amination

This is one of the most powerful C-N bond-forming reactions in medicinal chemistry, allowing for the introduction of primary and secondary amine moieties.[9] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Principle & Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[10] It is mild enough not to reduce the starting aldehyde, is more stable in acidic conditions which favor imine formation, and avoids the toxicity concerns associated with cyanide byproducts.[11] This one-pot procedure is highly efficient for generating diverse amine libraries.[12][13]

Protocol: Synthesis of 4'-((Butylamino)methyl)-[1,1'-biphenyl]-2-carbonitrile

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add n-butylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Scientist's Note: The portion-wise addition helps to control any potential exotherm.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired secondary amine.

ReagentMolar Eq.PurposeKey Consideration
This compound1.0Starting MaterialEnsure high purity.
n-Butylamine1.2Nitrogen SourceExcess drives imine formation.
Sodium Triacetoxyborohydride1.5Reducing AgentMild and selective for the imine.[10]
Dichloromethane (DCE)-Anhydrous SolventMust be dry to prevent reagent decomposition.
Acetic Acid (optional)0.1CatalystSpeeds up imine formation.

Table 1: Reagents and rationale for the reductive amination protocol.

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds with high regioselectivity.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[16]

Principle & Rationale: This reaction is invaluable for converting the formyl group into a carbon-carbon double bond, enabling the synthesis of stilbene-like structures or the introduction of vinyl linkers for further functionalization. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.[17] Stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene, while non-stabilized ylides (containing an alkyl group) favor the Z-alkene.[16][17] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[14]

Protocol: Synthesis of 4'-(2-Phenylethenyl)-[1,1'-biphenyl]-2-carbonitrile

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde spot.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purification is achieved via column chromatography. The less polar alkene will elute before the highly polar triphenylphosphine oxide.

Derivatization of the Nitrile Group: Tetrazole Formation

The conversion of the nitrile to a tetrazole is a bioisosteric replacement for a carboxylic acid that is fundamental to the activity of ARB drugs.[2]

Principle & Rationale: The reaction is a [3+2] cycloaddition between the nitrile and an azide source.[5] Historically, hazardous organotin azides (e.g., tributyltin azide) were used.[18] Modern, safer protocols employ sodium azide in the presence of a Lewis acid (like zinc salts) or an ammonium salt (like triethylamine hydrochloride) to generate hydrazoic acid (HN₃) in situ, which then reacts with the nitrile.[5][19]

Protocol: Synthesis of 5-(4'-Formyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃) (3.0 eq), and triethylamine hydrochloride (3.0 eq) in a high-boiling solvent such as toluene or N,N-dimethylformamide (DMF).

    • Safety Critical: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate personal protective equipment. All work should be done in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and stir vigorously for 24-48 hours. The reaction progress should be monitored by LC-MS, looking for the mass increase corresponding to the addition of N₃.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid (HCl) to pH ~3-4 to protonate the tetrazole and decompose any excess azide.

    • Caution: Acidification of azide solutions generates highly toxic and explosive hydrazoic acid gas. This step must be performed slowly in a fume hood with proper safety measures in place.

  • Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel chromatography.

G cluster_workflow General Derivatization Workflow start 1. Reaction Setup (Starting Material + Reagents) reaction 2. Reaction (Stirring, Heating, Inert Atm.) start->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 4. Work-up & Quenching (Aqueous Wash, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography, Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, HPLC) purification->characterization

Figure 2: A self-validating experimental workflow for derivatization.

Analytical Characterization of Derivatives

Confirmation of a successful derivatization requires a suite of analytical techniques.[20] Each protocol must end with a self-validating system of characterization.[21][22]

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight. This is especially useful for confirming the success of the reaction before committing to a full work-up and purification.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation.[20][23]

    • ¹H NMR: For reductive amination, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals for the N-CH₂ group (typically 3-4 ppm) are key indicators. For the Wittig reaction, new signals in the vinyl region (6-8 ppm) will appear. For tetrazole formation, the nitrile group is silent in ¹H NMR, but subtle shifts in the aromatic protons will be observed.

    • ¹³C NMR: Provides complementary information, confirming the conversion of the aldehyde carbon (~190 ppm) or nitrile carbon (~118 ppm) into the new functional group.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A pure sample should exhibit a single major peak.[21]

Conclusion

This compound is a high-value scaffold whose strategic modification is a proven pathway to potent cardiovascular therapeutics. The protocols outlined herein for reductive amination, Wittig olefination, and tetrazole formation represent robust and adaptable methods for generating novel derivatives. By understanding the rationale behind reagent choice and reaction conditions, and by employing a rigorous analytical workflow, researchers can effectively leverage this intermediate to advance their drug discovery programs.

References

Application Note & Protocol: Large-Scale Synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol is centered around the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and process development professionals, offering a detailed, step-by-step protocol, an exploration of the reaction mechanism, safety precautions, and methods for purification and characterization suitable for scaling up production.

Introduction

This compound is a bifunctional organic molecule featuring both a nitrile and an aldehyde group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1] Its widespread adoption in industrial processes is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its key components.[1] This protocol details the palladium-catalyzed coupling of 2-bromobenzonitrile and 4-formylphenylboronic acid to yield the target compound.

Reaction Scheme Overview

The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Reactants:

  • 2-Bromobenzonitrile (Aryl Halide)

  • 4-Formylphenylboronic acid (Organoboron compound)

Catalyst System:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium Carbonate (Na₂CO₃)

Solvent System:

  • A mixture of Toluene and Water

The overall reaction is as follows:

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at a large scale. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzonitrile), inserting itself into the carbon-bromine bond. This forms a new Pd(II) complex.

  • Transmetalation: The organoboron compound (4-formylphenylboronic acid), activated by the base, transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated and form a new carbon-carbon bond, yielding the desired biphenyl product. The palladium catalyst is regenerated to its Pd(0) state, allowing the catalytic cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L_n-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Final Product) reductive_elimination->product aryl_halide Ar¹-X (2-Bromobenzonitrile) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (4-Formylphenylboronic acid) boronic_acid->transmetalation base Base (Na₂CO₃) base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Materials and Equipment

Reagents CAS Number Molecular Weight ( g/mol ) Quantity (per 1.0 mol of limiting reagent)
2-Bromobenzonitrile2042-37-7182.021.0 mol (182.02 g)
4-Formylphenylboronic acid87199-17-5149.941.1 mol (164.93 g)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.01 mol (11.56 g)
Sodium Carbonate (anhydrous)497-19-8105.992.5 mol (264.98 g)
Toluene108-88-392.142.0 L
Deionized Water7732-18-518.021.0 L
Ethyl Acetate141-78-688.11For extraction
Brine (Saturated NaCl solution)7647-14-558.44For extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Equipment:

  • Large-scale reaction vessel with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.

  • Heating mantle or oil bath.

  • Large separatory funnel for liquid-liquid extraction.

  • Buchner funnel and vacuum flask for filtration.

  • Rotary evaporator.

  • Crystallization vessel.

  • Standard laboratory glassware.

Experimental Protocol

Part 1: Reaction Setup and Execution
  • Inert Atmosphere: The reaction vessel should be thoroughly dried and purged with an inert gas (nitrogen or argon) to remove oxygen, which can degrade the palladium catalyst.

  • Reagent Addition: To the reaction vessel, add 2-bromobenzonitrile (1.0 mol, 182.02 g), 4-formylphenylboronic acid (1.1 mol, 164.93 g), and Tetrakis(triphenylphosphine)palladium(0) (0.01 mol, 11.56 g).

  • Solvent Addition: Add toluene (2.0 L) to the vessel. Begin stirring the mixture to form a suspension.

  • Base Addition: In a separate container, dissolve sodium carbonate (2.5 mol, 264.98 g) in deionized water (1.0 L). Add this aqueous solution to the reaction vessel.

  • Reaction Conditions: Heat the biphasic mixture to 85-90 °C with vigorous stirring. The reaction is typically complete within 8-12 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the 2-bromobenzonitrile starting material.

Part 2: Work-up and Isolation
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Transfer the mixture to a large separatory funnel. The organic layer (toluene) contains the product. Separate the aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL) to recover any dissolved product.

  • Combine and Wash: Combine all organic layers and wash sequentially with deionized water (1 x 500 mL) and then with brine (1 x 500 mL) to remove water-soluble impurities.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate. This will yield the crude product as a solid.

Part 3: Purification by Crystallization

For large-scale synthesis, purification by crystallization is preferred over chromatography due to its efficiency and cost-effectiveness.[3]

  • Solvent Selection: A suitable solvent system for crystallization should be determined. A common choice for compounds of this nature is a mixture of ethanol and water or isopropanol and water. The crude product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: Transfer the crude solid to a clean, dry crystallization vessel. Add the minimum amount of hot solvent (e.g., 90% ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. For maximum yield, the vessel can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Property Value
Molecular Formula C₁₄H₉NO
Molecular Weight 207.23 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point Approximately 163 °C
  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic nitrile (-C≡N) and aldehyde (-CHO) functional groups.

  • HPLC/GC-MS: To determine the purity of the final product.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromobenzonitrile: Toxic if swallowed and may cause skin and eye irritation.[5][6][7]

  • 4-Formylphenylboronic acid: May cause an allergic skin reaction.[8][9][10][11]

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed and may cause irritation.[12][13][14][15] It is also air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium Carbonate Solution: Can cause serious eye irritation.[16]

  • Toluene and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

Process Flow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile as a Strategic Precursor in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Biphenyl Scaffold in Modern Cardiovascular Therapeutics

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological pathways.[1] Among the myriad of biphenyl-containing molecules, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile has emerged as a cornerstone intermediate in the synthesis of a critical class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans".[2][3] This class of drugs, which includes blockbuster medications like Valsartan and Olmesartan, selectively antagonizes the Angiotensin II Type 1 (AT1) receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][4] This mechanism of action provides a potent and well-tolerated therapeutic option for managing hypertension, congestive heart failure, and diabetic nephropathy.[2][3][4]

The strategic importance of this compound lies in its dual functionality: a formyl group amenable to transformations such as reductive amination, and a nitrile group that serves as a precursor to the essential tetrazole ring found in many ARBs.[5][6] The nitrile moiety, a compact and polar functional group, is increasingly recognized for its favorable contributions to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] This application note provides detailed protocols for the synthesis of key ARBs, Valsartan and Olmesartan, from this compound and its derivatives, offering insights into the underlying chemical principles and experimental best practices.

Core Synthetic Strategies: From Precursor to Active Pharmaceutical Ingredient (API)

The journey from this compound to the final ARB involves a series of well-orchestrated chemical transformations. The formyl group is typically the starting point for introducing the side chain that imparts specificity for the AT1 receptor, often via a reductive amination reaction. The nitrile group is subsequently converted to a tetrazole ring, a critical pharmacophore for receptor binding.

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of Valsartan and Olmesartan, highlighting the key chemical transformations and the rationale behind the chosen experimental conditions.

Part 1: Synthesis of Valsartan

The synthesis of Valsartan from a derivative of this compound, specifically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a multi-step process that elegantly constructs the final molecule. The key steps involve the N-alkylation of L-valine methyl ester, followed by acylation and subsequent formation of the tetrazole ring.

Experimental Workflow: Synthesis of Valsartan

Valsartan Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Tetrazole Formation cluster_3 Step 4: Hydrolysis A 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile C N-alkylation Reaction (Base, Solvent) A->C B L-Valine Methyl Ester B->C D N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester C->D F Acylation Reaction (Base, Solvent) D->F E Valeryl Chloride E->F G Methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-(pentanoyl)-L-valinate F->G I Cyclization Reaction (Solvent, Heat) G->I H Sodium Azide, Lewis Acid H->I J Valsartan Methyl Ester I->J L Hydrolysis Reaction (Solvent, Acidic Workup) J->L K Base (e.g., NaOH) K->L M Valsartan L->M

Caption: Synthetic workflow for Valsartan.

Protocol 1.1: Synthesis of N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester

This step involves the nucleophilic substitution of the bromine atom in 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile by the amino group of L-valine methyl ester.

Materials:

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • L-valine methyl ester hydrochloride

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-valine methyl ester hydrochloride in water, add sodium bicarbonate portion-wise until the pH of the solution is basic (pH ~8-9).

  • Extract the free L-valine methyl ester into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Dissolve 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in DMF.

  • Add the freshly prepared L-valine methyl ester to the solution from step 3.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Parameter Value Reference
Solvent Dimethylformamide (DMF)General knowledge from synthesis papers
Base Sodium BicarbonateGeneral knowledge from synthesis papers
Reaction Time 12-16 hoursEstimated from similar reactions
Temperature Room TemperatureGeneral knowledge from synthesis papers
Purification Column Chromatography[7]
Protocol 1.2: Synthesis of Methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-(pentanoyl)-L-valinate

This step involves the acylation of the secondary amine with valeryl chloride.

Materials:

  • N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester

  • Valeryl chloride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add valeryl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Parameter Value Reference
Solvent Dichloromethane (DCM)[6]
Base Triethylamine[6]
Reaction Time 2-4 hours[6]
Temperature 0 °C to Room Temperature[6]
Protocol 1.3: Synthesis of Valsartan

This final step involves the formation of the tetrazole ring from the nitrile group and subsequent hydrolysis of the methyl ester.

Materials:

  • Methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-(pentanoyl)-L-valinate

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or another suitable Lewis acid

  • Toluene or another high-boiling point solvent

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 1M HCl solution

  • Ethyl acetate

Procedure:

  • Tetrazole Formation:

    • In a flask equipped with a reflux condenser, dissolve methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-(pentanoyl)-L-valinate in toluene.

    • Add sodium azide and triethylamine hydrochloride.

    • Heat the mixture to reflux and maintain for 24-48 hours.

    • Cool the reaction mixture and carefully quench with water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude Valsartan methyl ester.

  • Hydrolysis:

    • Dissolve the crude Valsartan methyl ester in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Valsartan.

  • Purification:

    • Recrystallize the crude Valsartan from a suitable solvent system, such as ethyl acetate/heptane, to obtain the pure product.[8]

Parameter Value Reference
Reagents (Tetrazole) Sodium Azide, Triethylamine HClGeneral knowledge from synthesis papers
Solvent (Tetrazole) TolueneGeneral knowledge from synthesis papers
Reagent (Hydrolysis) Sodium Hydroxide[6]
Solvent (Hydrolysis) Methanol/Water[6]
Purification Recrystallization[8]

Part 2: Synthesis of Olmesartan Medoxomil

The synthesis of Olmesartan medoxomil also utilizes a biphenyl intermediate derived from this compound. A key step is the N-alkylation of a pre-formed imidazole moiety with a brominated biphenyl derivative.

Experimental Workflow: Synthesis of Olmesartan Medoxomil

Olmesartan Synthesis Workflow cluster_0 Step 1: Preparation of Imidazole Intermediate cluster_1 Step 2: Saponification cluster_2 Step 3: Esterification (Medoxomil addition) cluster_3 Step 4: Deprotection A Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate C N-Alkylation Reaction (Base, Solvent) A->C B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile derivative B->C D Trityl Olmesartan Ethyl Ester C->D F Saponification Reaction (Solvent) D->F E Base (e.g., NaOH) E->F G Trityl Olmesartan Sodium Salt F->G I Esterification Reaction (Solvent) G->I H 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one H->I J Trityl Olmesartan Medoxomil I->J L Deprotection Reaction (Solvent) J->L K Aqueous Acetic Acid K->L M Olmesartan Medoxomil L->M

Caption: Synthetic workflow for Olmesartan Medoxomil.

Protocol 2.1: Synthesis of Trityl Olmesartan Ethyl Ester

This protocol describes the N-alkylation of the imidazole intermediate with the protected biphenyl bromide.

Materials:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

  • 4'-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Acetone

Procedure:

  • To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate in N,N-Dimethylacetamide, add powdered anhydrous potassium carbonate.[9]

  • Add 4'-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to the mixture at 25–30°C.[9]

  • Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[9]

  • After completion of the reaction (monitored by TLC or LC-MS), add acetone to the reaction mass at 35-40°C to precipitate the product.[9]

  • Filter the resulting slurry and wash the solid with acetone to obtain the title compound.

Parameter Value Reference
Solvent N,N-Dimethylacetamide (DMA)[9]
Base Potassium Carbonate[9]
Reaction Time 12 hours[9]
Temperature 40–45°C[9]
Protocol 2.2: Synthesis of Trityl Olmesartan Medoxomil

This two-step protocol involves the saponification of the ethyl ester followed by esterification with the medoxomil moiety.

Materials:

  • Trityl Olmesartan Ethyl Ester

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Deionized water

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (Medoxomil chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Saponification:

    • To a pre-cooled solution of Trityl Olmesartan Ethyl Ester in a mixture of THF and ethanol, add a pre-cooled aqueous solution of sodium hydroxide at 10–15°C.[9]

    • Stir the mixture for 5 hours.[9]

    • Concentrate the reaction mass under reduced pressure to afford Trityl Olmesartan sodium salt as a thick oil.[9]

  • Esterification:

    • Dissolve the Trityl Olmesartan sodium salt in DMF.

    • Add potassium carbonate and then 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Trityl Olmesartan Medoxomil.

Parameter Value Reference
Reagent (Saponification) Sodium Hydroxide[9]
Solvent (Saponification) THF/Ethanol/Water[9]
Reagent (Esterification) Medoxomil chloride, K₂CO₃General knowledge from synthesis papers
Solvent (Esterification) DMFGeneral knowledge from synthesis papers
Protocol 2.3: Synthesis of Olmesartan Medoxomil

This is the final deprotection step to yield the active pharmaceutical ingredient.

Materials:

  • Trityl Olmesartan Medoxomil

  • Aqueous acetic acid (e.g., 75% v/v)

  • Methylene chloride

  • Deionized water

Procedure:

  • Suspend Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid and stir at 25–30°C for 10 hours.[9]

  • Filter the mixture to remove the byproduct, trityl alcohol, and wash the solid with aqueous acetic acid.[9]

  • To the filtrate, add methylene chloride and deionized water and stir for 15 minutes.[9]

  • Separate the organic layer, and wash it with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as acetone, to obtain pure Olmesartan Medoxomil.

Parameter Value Reference
Reagent Aqueous Acetic Acid (75%)[9]
Reaction Time 10 hours[9]
Temperature 25–30°C[9]
Purification Recrystallization from AcetoneGeneral knowledge from synthesis papers

Conclusion: A Versatile Precursor for Complex Drug Synthesis

This compound and its derivatives are undeniably valuable precursors in the synthesis of biologically active compounds, most notably the sartan class of antihypertensive drugs. The protocols outlined in this application note demonstrate the key chemical transformations that leverage the unique reactivity of the formyl and nitrile functional groups to construct the complex molecular architectures of Valsartan and Olmesartan Medoxomil. By providing detailed, step-by-step procedures, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize these important therapeutic agents and to explore the broader utility of this versatile biphenyl building block in the discovery of new medicines.

References

Comprehensive Analytical Characterization of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a critical bifunctional organic intermediate, pivotal in the synthesis of pharmaceuticals, notably angiotensin II receptor antagonists (sartans), and in the development of advanced materials.[1][2][3] Its molecular structure, featuring a biphenyl core with strategically placed formyl and cyano groups, demands a rigorous and multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a detailed framework for the comprehensive characterization of this compound, moving beyond mere procedural lists to explain the causality behind the selection of each analytical technique. The protocols herein are designed as self-validating systems, ensuring researchers can achieve reliable and reproducible results.

Molecular Profile and Physicochemical Properties

A foundational understanding of the target molecule is paramount before initiating any analytical workflow. The unique arrangement of a conjugated π-system, a polar nitrile group, and a reactive aldehyde dictates the choice of analytical methods and the expected outcomes.

Chemical Structure:

Chemical Structure of this compound

Figure 1. 2D structure of 2-(4-formylphenyl)benzonitrile.

PropertyValueSource
IUPAC Name 2-(4-formylphenyl)benzonitrilePubChem[4]
CAS Number 135689-93-9PubChem[4]
Molecular Formula C₁₄H₉NOPubChem[4]
Molecular Weight 207.23 g/mol PubChem[1][4]
Appearance White to light yellow crystalline powderChemBK[3]
Melting Point ~163 °CBiosynth[1]
Solubility Soluble in organic solvents like ethanol and DMFChemBK[3]

The Integrated Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture of a molecule's identity and purity. A synergistic workflow is essential for a full, validated characterization. The following diagram illustrates the logical flow of analysis, from initial identity confirmation to final purity assessment.

G cluster_0 Structural Elucidation (Identity & Connectivity) cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV (Purity & Impurity Profile) NMR->HPLC Proceed to Purity Analysis MS Mass Spectrometry (Molecular Weight) MS->NMR Corroborate Structure IR IR Spectroscopy (Functional Groups) IR->NMR Corroborate Structure Report Final Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report Sample Sample Received (this compound) Sample->MS Confirm MW Sample->IR Confirm Functional Groups

Caption: Integrated workflow for the complete characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, it provides irrefutable evidence of the proton and carbon framework, confirming the precise arrangement of the biphenyl rings and the positions of the formyl and nitrile substituents.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 12 ppm.

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Trustworthiness: Expected Spectral Data and Interpretation

The spectrum must align with the predicted chemical shifts and coupling patterns for the proposed structure.

  • ¹H NMR: The most revealing signals will be the aldehyde proton, a sharp singlet expected far downfield (~10.0 ppm), and the complex multiplets in the aromatic region (7.4-8.2 ppm) corresponding to the nine aromatic protons.

  • ¹³C NMR: Key diagnostic peaks include the carbonyl carbon of the aldehyde (~192 ppm), the nitrile carbon (~118 ppm), and the cluster of aromatic carbons. The presence of 12 distinct aromatic carbon signals would confirm the asymmetry of the molecule.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Aldehyde (-CHO)~10.0 (singlet)~192.0
Nitrile (-C≡N)N/A~118.0
Aromatic (Ar-H)7.4 - 8.2 (multiplets)125.0 - 146.0

Note: The spectral data for biphenyl derivatives can be complex; specific shifts may vary based on solvent and concentration. The provided data are estimates based on typical values for related structures.[5]

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This technique is highly sensitive and provides a fundamental check of the compound's identity. It is also the cornerstone of identifying and quantifying trace-level impurities, such as those that may be genotoxic.[6]

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use an LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact.

    • Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Trustworthiness: Expected Mass Peaks

The molecular formula C₁₄H₉NO has a monoisotopic mass of 207.0684 Da.[4][7] The primary validation is the detection of this mass with high accuracy (typically <5 ppm error in HRMS).

Adduct Ion Formula Expected m/z
[M+H]⁺[C₁₄H₁₀NO]⁺208.0757
[M+Na]⁺[C₁₄H₉NONa]⁺230.0576
[M+K]⁺[C₁₄H₉NOK]⁺246.0316

Data sourced from PubChemLite predicted values.[7]

Infrared (IR) Spectroscopy: A Quick Scan for Key Functional Groups

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to confirm the presence of the molecule's defining functional groups. For this compound, the nitrile and aldehyde groups have highly characteristic vibrational frequencies that are easy to identify.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to produce the final spectrum.

Trustworthiness: Characteristic Vibrational Bands

The presence of sharp, distinct bands at the following wavenumbers provides strong evidence for the compound's structure.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch~2220 - 2240
Aldehyde (C=O)Stretch~1700 - 1720
Aldehyde (C-H)Stretch~2820 and ~2720 (often weak)[8]
Aromatic (C=C)Stretch~1600, ~1480

High-Performance Liquid Chromatography (HPLC): The Final Word on Purity

Expertise & Experience: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. The biphenyl core of the molecule makes it particularly well-suited for analysis using stationary phases that promote π-π interactions, potentially offering enhanced selectivity compared to standard C18 columns.

Protocol: Reversed-Phase HPLC with UV Detection
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Biphenyl or Phenyl-Hexyl phase (e.g., 100 x 2.1 mm, 2.6 µm) is recommended for enhanced selectivity.[9] A standard C18 column can also be used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient, for example, from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm, where the aromatic system is expected to have strong absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

Trustworthiness: Data Analysis

The output is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak with a stable retention time.

Safety and Handling

According to available safety data, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4]

  • Always handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) before use.[10]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, field-proven insights into the unique challenges of synthesizing biphenyl carbonitriles via Suzuki-Miyaura cross-coupling. We move beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial problems encountered during the synthesis of biphenyl carbonitriles.

Q1: My Suzuki-Miyaura reaction to form a biphenyl carbonitrile has stalled or shows very low yield. What are the first things I should check?

A1: Low yields in these specific couplings often trace back to a few key areas.[1][2]

  • Reagent Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2]

  • Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.[1]

  • Solvent & Base Quality: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored correctly to avoid hydration, which can introduce unwanted water.[2]

  • Boronic Acid/Ester Stability: Cyanophenylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[3][4][5][6] Use fresh, high-purity reagents.

Q2: I'm observing significant side products. What are the likely culprits?

A2: The primary side reactions in this coupling are homocoupling of the boronic acid and hydrolysis of the nitrile group.

  • Homocoupling: This occurs when the boronic acid reacts with itself. It is often exacerbated by the presence of oxygen or non-optimal catalyst/ligand ratios.

  • Nitrile Hydrolysis: The cyano (-CN) group can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic or acidic conditions, especially at elevated temperatures.[7][8][9][10][11] If you are using a strong base like NaOH or KOH with aqueous solvents, this is a highly probable side reaction.

Q3: Why is the cyano group considered "challenging" for Suzuki-Miyaura couplings?

A3: The cyano group presents a dual challenge:

  • Electronic Effects: As a potent electron-withdrawing group, it activates aryl halides toward oxidative addition but can deactivate the transmetalation or reductive elimination steps.[12][13][14]

  • Lewis Basicity: The lone pair of electrons on the nitrile's nitrogen atom can coordinate to the palladium catalyst. This can act as an inhibitory effect, sequestering the active catalyst and slowing or halting the catalytic cycle.[15]

Q4: Are there general recommendations for catalyst and base selection for this specific transformation?

A4: Yes. For electron-deficient substrates like those containing a cyano group, modern catalyst systems are often required.

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional PPh₃.[16][17] They can accelerate the slower steps of the catalytic cycle and are more resistant to deactivation.

  • Base: Milder inorganic bases are strongly preferred to avoid nitrile hydrolysis. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[18][19] In some cases, fluoride sources like KF can be effective, particularly for base-sensitive substrates.[20]

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Catalyst System - Overcoming Inhibition and Sluggish Kinetics

The choice of palladium source and ligand is paramount. The cyano group's electron-withdrawing nature makes the aryl halide more reactive to oxidative addition, but this is often not the rate-limiting step. The subsequent transmetalation and reductive elimination steps can be slow.

Problem: Reaction is sluggish or stalls despite consumption of the aryl halide.

This often points to a problem after the initial oxidative addition step. The Pd(II)-aryl complex may be stable but slow to react further, or the catalyst may be inhibited by the nitrile.

Solutions & Optimization:

  • Switch to Modern Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Bulky, electron-rich biaryl monophosphine ligands (e.g., those developed by the Buchwald group) or N-heterocyclic carbenes (NHCs) are designed to promote the crucial reductive elimination step for electron-deficient systems.[17][21]

  • Use Pre-formed Catalysts (Precatalysts): Using a well-defined palladium precatalyst ensures a consistent and reliable initiation of the active Pd(0) species. This can improve reproducibility compared to generating the catalyst in situ from sources like Pd(OAc)₂.

  • Ligand-to-Palladium Ratio: The optimal L:Pd ratio is often higher than for simple couplings. A ratio of 2:1 to 4:1 can help prevent catalyst decomposition and ensure the palladium center remains in the desired coordination state.

Table 1: Recommended Catalyst Systems for Biphenyl Carbonitrile Synthesis

Catalyst System ComponentTypeKey Advantage(s)Typical Substrates
Ligand SPhos, RuPhos, XPhosBulky, electron-rich; accelerates reductive elimination.Electron-deficient aryl chlorides and bromides.
Ligand N-Heterocyclic Carbenes (NHCs)Strong σ-donors; form very stable catalysts.Highly active for challenging couplings, including aryl chlorides.[12]
Palladium Source Pd₂(dba)₃Common Pd(0) source for in situ catalyst generation.Used in combination with a chosen ligand.
Palladium Source Buchwald PrecatalystsAir-stable Pd(II) precatalysts; provide reliable Pd(0) formation.Excellent for reproducibility and high turnover numbers.
Guide 2: The Base - Preventing Nitrile Hydrolysis

The base is not just an activator for the boronic acid; it is a potential reactant with your product. The carbon atom of a nitrile is electrophilic and susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[10] This process is accelerated by heat.[7]

Problem: Significant formation of amide or carboxylic acid byproducts.

This is a clear indication that your base is too harsh or that excessive water is present at high temperatures.

Solutions & Optimization:

  • Avoid Strong Hydroxide Bases: Do not use NaOH, KOH, or LiOH, especially in aqueous solvent mixtures at temperatures above 80 °C.

  • Employ Milder Inorganic Bases: The most successful and widely adopted bases for this transformation are:

    • K₃PO₄ (Potassium Phosphate): An excellent, moderately strong base that is often used in anhydrous conditions.

    • Cs₂CO₃ (Cesium Carbonate): Highly effective due to its high solubility in many organic solvents, which can accelerate the reaction.[18][19]

    • K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, though sometimes less effective than K₃PO₄ or Cs₂CO₃.

  • Consider Anhydrous Conditions: While many Suzuki protocols use water as a co-solvent, minimizing water can suppress the hydrolysis pathway. Using a base like K₃PO₄ in an anhydrous solvent like dioxane or toluene can be highly effective.

  • Base-Free Protocols: For extremely sensitive substrates, specialized "cationic" Suzuki-Miyaura coupling methods that proceed without a base have been developed, though they require specific catalyst systems.[3][4][5][6]

Guide 3: The Boron Reagent - Addressing Instability

While the focus is often on the cyano-aryl halide, the stability of the cyanophenylboronic acid is equally critical. Electron-deficient boronic acids are particularly prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water), effectively destroying the reagent.[2]

Problem: Low yield with significant unreacted aryl halide, but the boronic acid spot disappears on TLC.

This strongly suggests decomposition of the boronic acid reagent.

Solutions & Optimization:

  • Use Boronate Esters: Convert the boronic acid to a more stable derivative. Pinacol esters (Bpin) or MIDA boronates are significantly more robust and less susceptible to premature decomposition.[2][22] They slowly release the active boronic acid in situ under the reaction conditions.

  • Control Stoichiometry: Use a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents) to compensate for any minor decomposition that may occur.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize reagent degradation.

Part 3: Experimental Protocol & Visualization

Sample Protocol: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid

This protocol is a representative example for a challenging coupling between an electron-deficient aryl bromide and an electron-deficient boronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.3 eq)[23][24][25][26], and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Precatalyst, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 4-bromobenzoic acid is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Visual Troubleshooting Guide

This flowchart provides a logical pathway for diagnosing and solving common issues in the Suzuki-Miyaura synthesis of biphenyl carbonitriles.

Troubleshooting_Flowchart Troubleshooting Flowchart for Biphenyl Carbonitrile Suzuki Coupling start Low Yield or No Reaction check_sm Are Starting Materials Consumed? (TLC/LC-MS) start->check_sm sm_not_consumed Problem: Catalyst Inactivity check_sm->sm_not_consumed No sm_consumed Problem: Side Reactions or Decomposition check_sm->sm_consumed Yes sol_catalyst 1. Use fresh Pd catalyst / ligand. 2. Ensure rigorous inert atmosphere. 3. Increase temperature or catalyst loading. sm_not_consumed->sol_catalyst check_side_products Are amide/acid byproducts present? sm_consumed->check_side_products hydrolysis Issue: Nitrile Hydrolysis check_side_products->hydrolysis Yes no_hydrolysis Issue: Protodeboronation or Homocoupling check_side_products->no_hydrolysis No sol_hydrolysis 1. Switch to milder base (K3PO4, Cs2CO3). 2. Avoid NaOH/KOH. 3. Use anhydrous solvent. hydrolysis->sol_hydrolysis sol_deboronation 1. Use boronate ester (Bpin, MIDA). 2. Use fresh boronic acid. 3. Use slight excess of boron reagent (1.2-1.5 eq). no_hydrolysis->sol_deboronation

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling failures.

The Catalytic Cycle and Points of Failure

The cyano group can interfere at multiple points in the Suzuki-Miyaura catalytic cycle.

Catalytic_Cycle Suzuki-Miyaura Cycle: Challenges with Nitriles cluster_main_cycle Main Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (R-CN) inhibition Catalyst Inhibition (Nitrile Coordination) pd0->inhibition pd_ii_complex Ar-Pd(II)-X (R-CN) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar'-B(OR)2 + Base pd_ii_complex->inhibition pd_ii_diaryl Ar-Pd(II)-Ar' transmetalation->pd_ii_diaryl deboronation Protodeboronation (Boronic Acid Decomposition) transmetalation->deboronation Ar'-B(OH)2 reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product hydrolysis Nitrile Hydrolysis (Strong Base) product->hydrolysis

Caption: The Suzuki-Miyaura cycle with potential failure points for nitrile substrates.

References

Byproduct formation in the synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The reaction couples 2-bromobenzonitrile and 4-formylphenylboronic acid. While robust, this reaction is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields. This guide will address the identification, mitigation, and removal of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Suzuki coupling?

A1: The three most prevalent byproducts are:

  • Homocoupling products: Formation of symmetrical biphenyls from the starting materials, resulting in biphenyl-2,2'-dicarbonitrile (from 2-bromobenzonitrile) and 4,4'-diformylbiphenyl (from 4-formylphenylboronic acid).

  • Protodeboronation product: Replacement of the boronic acid group on 4-formylphenylboronic acid with a hydrogen atom, yielding benzaldehyde.

  • Dehalogenation product: Replacement of the bromine atom on 2-bromobenzonitrile with a hydrogen atom, leading to the formation of benzonitrile.

Q2: What causes the formation of these byproducts?

A2: These side reactions are typically caused by deviations from optimal reaction conditions.

  • Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Protodeboronation is a common side reaction for boronic acids, influenced by factors such as pH, temperature, and the presence of water.[3]

  • Dehalogenation can occur via the formation of a palladium-hydride species, which can be generated from the base, solvent, or trace water.

Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and byproducts. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify the components of the reaction mixture by their mass-to-charge ratio.

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to troubleshooting and minimizing the formation of key byproducts.

Issue 1: Significant Formation of Homocoupling Byproducts
  • Symptoms: Your final product is contaminated with significant amounts of biphenyl-2,2'-dicarbonitrile and/or 4,4'-diformylbiphenyl.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Strategy Underlying Principle
Oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.
Use of a Pd(II) precatalyst If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. This reduction can sometimes lead to homocoupling. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex.Direct use of a Pd(0) catalyst avoids the initial reduction step that can contribute to byproduct formation.
Inappropriate Base The choice of base can influence the rate of competing side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and solubility of the base can affect the reaction outcome.The base is crucial for the transmetalation step. An unsuitable base can lead to catalyst decomposition or favor side reactions.
Issue 2: Presence of Benzaldehyde (Protodeboronation)
  • Symptoms: The desired product is contaminated with benzaldehyde.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Strategy Underlying Principle
Aqueous basic conditions Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. If water is necessary for solubility, use the minimum required amount.Water is the proton source for protodeboronation, which is often accelerated by basic conditions.
High reaction temperature Lower the reaction temperature. The Suzuki coupling can often be run at moderate temperatures (e.g., 80-100 °C).High temperatures can increase the rate of the undesired protodeboronation side reaction.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.Extended reaction times can lead to the gradual decomposition of the boronic acid.
Boronic acid instability Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid into the reaction mixture.These derivatives have increased stability and can suppress protodeboronation by maintaining a low concentration of the free boronic acid.
Issue 3: Presence of Benzonitrile (Dehalogenation)
  • Symptoms: The final product is contaminated with benzonitrile.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Strategy Underlying Principle
Formation of Palladium-Hydride Species Avoid using protic solvents like alcohols, which can be a source of hydrides. Aprotic solvents such as dioxane, THF, or toluene are generally preferred. Ensure the base used is not a hydride source.Palladium-hydride species can react with the aryl halide in a competing catalytic cycle to produce the dehalogenated byproduct.
Base-induced decomposition Use a weaker base if possible. Strong bases can sometimes promote the formation of palladium-hydride species.A milder base may be sufficient to promote the desired reaction without favoring the dehalogenation pathway.
Ligand Choice The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination step.The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.

Identification of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes the expected analytical data for the main byproducts.

Byproduct Molecular Weight ( g/mol ) Expected ¹H NMR Signals (in CDCl₃, δ ppm) Expected ¹³C NMR Signals (in CDCl₃, δ ppm) Expected Mass Spectrum (m/z)
Biphenyl-2,2'-dicarbonitrile 204.22Aromatic protons in the range of 7.5-8.0 ppm.Aromatic carbons and the nitrile carbon (around 117-119 ppm).M⁺ at 204.
4,4'-Diformylbiphenyl 210.22Aldehyde proton singlet around 10.1 ppm; aromatic protons as doublets around 8.0 and 7.8 ppm.Carbonyl carbon around 192 ppm; aromatic carbons.M⁺ at 210.
Benzaldehyde 106.12Aldehyde proton singlet around 10.0 ppm; aromatic protons multiplet between 7.5-7.9 ppm.[4]Carbonyl carbon around 192.5 ppm; aromatic carbons between 129-137 ppm.[5][6]M⁺ at 106, with major fragments at 105, 77 (base peak).[7][8][9][10]
Benzonitrile 103.12Aromatic protons multiplet between 7.4-7.7 ppm.[5][11]Nitrile carbon around 118.7 ppm; aromatic carbons between 112-133 ppm.[5][12]M⁺ at 103 (base peak).[13][14][15][16][17]

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound and can be optimized based on your specific laboratory setup and observations.

Materials:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile, 4-formylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromobenzonitrile.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Solvent System: A mixture of ethyl acetate and hexane is often effective.[5] Toluene or acetonitrile/water can also be used.[5]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. This compound is a crystalline solid with a melting point of about 163 degrees Celsius.

Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from the less polar byproducts.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr' This compound (Ar-Ar') Ar-Pd(II)-Ar'_L2->ArAr' ArX 2-Bromobenzonitrile (Ar-X) ArX->Ar-Pd(II)-X_L2 Ar'B(OR)2 4-Formylphenylboronic Acid (Ar'-B(OR)₂) Ar'B(OR)2->Ar-Pd(II)-Ar'_L2

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Troubleshooting Logic for Byproduct Formation

Troubleshooting_Byproducts Start Reaction Analysis Byproduct_Observed Significant Byproduct Formation? Start->Byproduct_Observed Identify_Byproduct Identify Major Byproduct(s) (TLC, GC-MS, NMR) Byproduct_Observed->Identify_Byproduct Yes End Optimized Reaction Byproduct_Observed->End No Homocoupling Homocoupling Products (Biphenyl-2,2'-dicarbonitrile, 4,4'-diformylbiphenyl) Identify_Byproduct->Homocoupling Protodeboronation Protodeboronation Product (Benzaldehyde) Identify_Byproduct->Protodeboronation Dehalogenation Dehalogenation Product (Benzonitrile) Identify_Byproduct->Dehalogenation Optimize_Homocoupling Troubleshoot Homocoupling: - Degas Solvents Rigorously - Use Pd(0) Precatalyst - Check Base Homocoupling->Optimize_Homocoupling Optimize_Protodeboronation Troubleshoot Protodeboronation: - Minimize Water - Lower Temperature - Use Boronic Ester Protodeboronation->Optimize_Protodeboronation Optimize_Dehalogenation Troubleshoot Dehalogenation: - Use Aprotic Solvent - Use Milder Base - Screen Ligands Dehalogenation->Optimize_Dehalogenation Optimize_Homocoupling->End Optimize_Protodeboronation->End Optimize_Dehalogenation->End

Caption: A decision tree for troubleshooting common byproducts in the synthesis.

References

Technical Support Center: Optimization of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the development of Angiotensin II receptor antagonists and other biologically active compounds.[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Suzuki-Miyaura cross-coupling reaction.[1][5] Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Reaction Overview & Core Principles

The synthesis of this compound (CAS No. 135689-93-9) is typically achieved via a palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and an organoboron compound.[1][6][7] The most common coupling partners are 2-bromobenzonitrile and 4-formylphenylboronic acid.

The general reaction scheme is as follows:

  • Aryl Halide: 2-Bromobenzonitrile

  • Organoboron Reagent: 4-Formylphenylboronic acid

  • Catalyst: A Palladium(0) source, often generated in situ from a Palladium(II) precatalyst.

  • Ligand: Typically a phosphine-based ligand.

  • Base: Required to activate the boronic acid for transmetalation.[8]

  • Solvent: A suitable organic solvent or a biphasic mixture.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting issues that may arise during the synthesis.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

A low yield of the desired biphenyl product is one of the most common challenges.[9] The issue can often be traced back to the reagents, catalyst system, or reaction conditions.

Initial Diagnostic Questions:

  • Have the purity and stability of the starting materials (2-bromobenzonitrile and 4-formylphenylboronic acid) been verified?

  • Is the palladium catalyst active and the phosphine ligand free from oxidation?[10]

  • Has the reaction been performed under a genuinely inert atmosphere?

  • Are the solvent and base anhydrous and of high purity?[10]

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) Start->Check_Reagents Check_Catalyst Assess Catalyst/Ligand Integrity Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Inert Atmosphere, Solvent, Base) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Check_Reagents->Optimize_Catalyst Reagents OK Check_Catalyst->Optimize_Catalyst Catalyst OK Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base Conditions OK Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Adjust Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Solution Improved Yield Optimize_Solvent_Temp->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the target molecule. Common side products in Suzuki couplings include homocoupled products and dehalogenated starting materials.[11]

Common Side Reactions:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 4-formylphenylboronic acid or two molecules of 2-bromobenzonitrile). This is often exacerbated by the presence of oxygen.[12]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde from 4-formylphenylboronic acid. This is a common issue with electron-deficient boronic acids.[10]

  • Dehalogenation: The replacement of the bromine atom on 2-bromobenzonitrile with a hydrogen atom, forming benzonitrile.[12]

Solutions:

  • Minimize Oxygen: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and subsequent homocoupling.[10]

  • Choice of Base: The base plays a crucial role. While necessary for the reaction, strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Stable Boron Reagents: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[10][13]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this synthesis?

A1: While there is no single "best" combination for all scenarios, a common and effective system is a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) for more challenging couplings.[14][15] The choice of ligand can significantly impact the reaction by promoting oxidative addition and reductive elimination steps.[5]

Q2: Which solvent system is recommended?

A2: A variety of solvents can be used, often in combination with water to facilitate the dissolution of the base.[12] Common choices include:

  • Toluene/Water

  • Dioxane/Water[10]

  • Tetrahydrofuran (THF)/Water[14]

  • Dimethylformamide (DMF)/Water[16]

The choice of solvent can influence reaction rate and selectivity. It is advisable to use anhydrous and degassed solvents to maintain an oxygen-free environment.[10]

Q3: What is the ideal reaction temperature and time?

A3: Suzuki couplings are typically run at elevated temperatures, generally between 80-110 °C.[9][16] The optimal temperature will depend on the specific catalyst system and substrates used. Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine the point of completion, which can range from a few hours to overnight.

Q4: How can I purify the final product, this compound?

A4: The product is a crystalline solid.[6] After the reaction workup, which typically involves extraction and washing, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.[1] Column chromatography on silica gel can also be employed if recrystallization does not provide sufficient purity.

IV. Experimental Protocol: A Representative Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 2-Bromobenzonitrile

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Table of Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionRationale
Aryl Halide 2-BromobenzonitrileReactivity trend: I > Br > Cl. Bromides offer a good balance of reactivity and stability.[10]
Boronic Acid 4-Formylphenylboronic acidCommercially available and suitable for Suzuki coupling.
Catalyst Loading 1-5 mol% PdSufficient for most reactions; higher loading may be needed for less reactive substrates.
Ligand PPh₃ or Buchwald ligandsPPh₃ is a standard ligand; Buchwald ligands can improve efficiency for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid; choice can influence yield and side reactions.[12]
Solvent Dioxane/Water, Toluene/WaterBiphasic systems are common and effective.[12]
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Expected Yield 70-95%Varies with optimization and scale.

V. Conclusion

The synthesis of this compound via Suzuki-Miyaura coupling is a robust and widely used method. However, achieving optimal yields and purity requires careful attention to reagent quality, catalyst system, and reaction conditions. By systematically addressing common issues such as low yield and side product formation, researchers can successfully and efficiently produce this valuable intermediate. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of organometallic catalysis.

VI. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Available from: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • Singh, H. B., & Butcher, R. J. (2012). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 31(10), 3832-3850. Available from: --INVALID-LINK--

  • Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: --INVALID-LINK--

  • Smolecule. 4'-Formyl-biphenyl-4-carbonitrile | 50670-55-8. Available from: --INVALID-LINK--

  • Miyaura, N. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, (13), 2253-2264. Available from: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Available from: --INVALID-LINK--

  • Biosynth. This compound | 135689-93-9. Available from: --INVALID-LINK--

  • Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198–10206. Available from: --INVALID-LINK--

  • Papathanasiou, M., & Tzakos, A. G. (2018). Rational Design and Synthesis of AT1R Antagonists. Molecules, 23(10), 2483. Available from: --INVALID-LINK--

  • Breault, G. A., et al. (1998). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Journal of Medicinal Chemistry, 41(9), 1335-1347. Available from: --INVALID-LINK--

  • scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: --INVALID-LINK--

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). Available from: --INVALID-LINK--

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). Available from: --INVALID-LINK--

  • ResearchGate. Optimization of Reaction Conditions. Available from: --INVALID-LINK--

  • Varelas, C., et al. (2023). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. International Journal of Molecular Sciences, 24(13), 11029. Available from: --INVALID-LINK--

  • Langer, F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12429–12444. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Available from: --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: --INVALID-LINK--

  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Available from: --INVALID-LINK--

  • ChemBK. [1,1'-Biphenyl]-2-carbonitrile, 4'-formyl- Request for Quotation. Available from: --INVALID-LINK--

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: --INVALID-LINK--

  • ResearchGate. Side reactions of Suzuki cross-coupling. Available from: --INVALID-LINK--

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Available from: --INVALID-LINK--

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • Li, J., et al. (2019). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Catalysts, 9(10), 835. Available from: --INVALID-LINK--

  • Google Patents. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl. Available from: --INVALID-LINK--

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. 4′-Formyl-biphenyl-4-carbonitrile | CAS 50670-55-8. Available from: --INVALID-LINK--

  • Chem Help ASAP. Suzuki cross-coupling reaction. (2020). Available from: --INVALID-LINK--

References

Technical Support Center: Purification of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this key organic intermediate. Here, we will delve into the nuances of solvent selection, troubleshooting common issues, and provide a step-by-step protocol to ensure you achieve the highest purity for your compound.

Understanding the Compound

This compound is a bifunctional organic compound featuring a formyl (-CHO) and a nitrile (-CN) group attached to a biphenyl backbone.[1][2] Its structure lends it to be a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][3] The compound typically appears as a white to light yellow crystalline solid with a melting point around 163-177°C.[3] It is generally soluble in organic solvents like ethanol and dimethylformamide, but only slightly soluble in water.[3]

The Importance of Purification

The purity of this compound is paramount for its successful use in subsequent synthetic steps. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. Recrystallization is a powerful and widely used technique to purify solid organic compounds based on differences in solubility.[4] The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain dissolved in the surrounding solution (mother liquor).[4]

Troubleshooting Guide: Common Recrystallization Problems and Solutions

Even with a well-defined protocol, challenges can arise during recrystallization. This section addresses common issues and provides actionable solutions.

Issue 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: An inappropriate solvent has been chosen, or an insufficient volume of solvent is being used.

  • Solution:

    • Verify Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5] For this compound, consider solvents like ethyl acetate/hexane mixtures, toluene, or acetonitrile/water systems.[1]

    • Increase Solvent Volume: Add the hot solvent in small increments to the boiling mixture until the solid completely dissolves.[6] Be mindful not to add an excessive amount, as this will reduce your final yield.[7]

    • Re-evaluate Solvent System: If a single solvent is ineffective, a mixed-solvent system may be necessary.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added back to clarify the solution before cooling.

Issue 2: No crystals form upon cooling.
  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][8]

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystal formation.[7][8]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[8] Allow the concentrated solution to cool again.

    • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[9]

Issue 3: The compound "oils out" instead of crystallizing.
  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly, leading to the separation of a liquid phase instead of solid crystals. This can also occur if the compound is significantly impure.

  • Solution:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to promote the formation of crystals over oil.

    • Change Solvent System: If oiling out persists, a different solvent or solvent mixture with a lower boiling point may be required.

Issue 4: The recovered crystals are colored or appear impure.
  • Possible Cause: Colored impurities are present in the crude material, or impurities have been trapped within the crystal lattice due to rapid cooling.

  • Solution:

    • Decolorizing Carbon: If the hot solution is colored, add a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[1] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Slow Crystallization: Ensure the solution cools slowly and without disturbance to allow for the formation of a well-ordered crystal lattice that excludes impurities.[8] Rapid cooling can trap impurities.[10]

    • Second Recrystallization: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[4][5] A good starting point is to test the solubility of a small amount of your crude product in various solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane.[1][5] Observe the solubility at room temperature and then upon heating.

Q2: What are the likely impurities in my crude this compound?

A2: If your compound was synthesized via a Suzuki-Miyaura coupling reaction, common impurities could include homo-coupled byproducts from the starting materials, dehalogenated starting materials, and residual palladium catalyst.[11][12] The purification process is designed to remove these byproducts.

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[4][7] Adding too much solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.[7] It is best to add the hot solvent portion-wise to the boiling mixture until the solid just dissolves.

Q4: Why is slow cooling important?

A4: Slow cooling allows for the gradual and selective formation of crystals. This process is more likely to exclude impurities from the crystal lattice, resulting in a purer final product.[4][8] Rapid cooling can trap impurities within the growing crystals.[10]

Q5: What should I do if my yield is very low?

A5: A low yield can be due to several factors. The most common is using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[8] You can try to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals. However, be aware that this second crop may be less pure than the first. Also, ensure that you are not losing a significant amount of product during transfers or filtration steps.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your reaction and the purity of your crude material.

Materials:
  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent, enough to create a slurry. Heat the mixture to a gentle boil while stirring.

  • Addition of Hot Solvent: While the mixture is boiling, add more of the hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • (Optional) Hot Filtration: If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Compound dissolve Add minimal hot solvent start->dissolve Slurry formation hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration Insoluble impurities present cooling Slow Cooling dissolve->cooling No insoluble impurities hot_filtration->cooling Clear Solution vacuum_filtration Vacuum Filtration cooling->vacuum_filtration Crystal Formation washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying end_product Pure Crystals drying->end_product

References

Technical Support Center: Synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. As a key intermediate in the synthesis of pharmaceuticals like Valsartan, achieving a high yield of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.[4]

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in a multi-component reaction like the Suzuki coupling. The problem can often be traced back to one of several key areas.

Question: My Suzuki coupling reaction is resulting in a very low yield of this compound. What are the primary factors I should investigate?

Answer: A systematic approach is crucial for diagnosing the root cause of low yield. Here are the key areas to focus on:

  • Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction.[5]

    • Oxidation: The active Pd(0) species is susceptible to oxidation, which renders it inactive. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[6] Solvents and reagents should be thoroughly degassed.

    • Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh ligands or store them rigorously under inert conditions.[6] Consider using more robust Buchwald ligands or N-heterocyclic carbene (NHC) ligands, which can offer greater stability and reactivity.[7][8]

    • Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its efficient reduction to Pd(0) is critical for initiating the catalytic cycle.[5] Inefficient reduction can lead to lower catalytic activity.[5]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Stability: 4-Formylphenylboronic acid, being an electron-deficient boronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6] Using fresh, high-purity boronic acid is essential. Consider converting it to a more stable form, such as a pinacol ester, if protodeboronation is a persistent issue.[6][9]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner (2-bromobenzonitrile or 2-chlorobenzonitrile) is a significant factor. The general reactivity trend is I > Br > OTf >> Cl.[6] Couplings involving aryl chlorides are more challenging and typically necessitate more active catalyst systems.[7]

  • Reaction Conditions:

    • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[10][11] However, an inappropriate base can promote side reactions. For substrates with base-sensitive functional groups, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred.[11][12] The choice of base can significantly impact the reaction's success.[11]

    • Solvent Purity: The use of anhydrous and degassed solvents is vital to prevent catalyst deactivation by oxygen and water.[6] Common solvent systems include toluene, dioxane, or THF with an aqueous phase for the base.[13][14]

Issue 2: Significant Side Product Formation

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Question: I am observing significant amounts of homocoupling and dehalogenation byproducts in my reaction mixture. How can I minimize these?

Answer: Homocoupling of the boronic acid and dehalogenation of the aryl halide are two of the most prevalent side reactions in Suzuki couplings.[9][15]

  • Minimizing Homocoupling:

    • Oxygen Exclusion: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6][9][16] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are the most effective preventative measures.

    • Pd(II) Pre-catalysts: When using a Pd(II) source, the initial reduction to Pd(0) can sometimes be accompanied by the homocoupling of two boronic acid molecules.[9] Ensuring a rapid and efficient reduction can help to mitigate this.

  • Preventing Dehalogenation:

    • Mechanism: Dehalogenation of the aryl halide can occur after the initial oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture, leading to the reductive elimination of the dehalogenated arene.[9]

    • Mitigation Strategies: The choice of base and solvent can influence the extent of dehalogenation. Using a non-coordinating base and a solvent less prone to acting as a hydride donor can be beneficial.

Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Question: I am struggling to separate my product from starting materials and byproducts. What purification strategies are most effective?

Answer: The similar polarity of the product, starting materials, and certain byproducts can make purification by column chromatography difficult.[13][17]

  • Workup Procedures:

    • Aqueous Wash: A standard aqueous workup can help remove inorganic salts and water-soluble impurities.[14][18]

    • Acid-Base Extraction: If unreacted boronic acid is a major impurity, an acid-base extraction can be employed to remove it.[13]

  • Chromatography:

    • Solvent System Optimization: Careful optimization of the solvent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a high-purity compound.[19]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is essential for the catalytic cycle to proceed.[7][20] Its primary role is to activate the boronic acid for the transmetalation step.[10] There are two main proposed mechanisms for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center.[11][21]

  • Oxo-Palladium Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[11][21] The operative pathway can depend on the specific base, solvent, and reactants used.[11]

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: There is no single "best" combination, as the optimal choice depends on the specific substrates and reaction conditions. However, some general guidelines can be followed:

  • For Aryl Bromides (e.g., 2-bromobenzonitrile): A wide range of palladium catalysts can be effective. Pd(PPh₃)₄ is a common choice, as are combinations of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or P(t-Bu)₃.[7][22]

  • For Aryl Chlorides (e.g., 2-chlorobenzonitrile): Aryl chlorides are less reactive and require more specialized, electron-rich, and bulky ligands to facilitate the oxidative addition step.[7] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for high yields.[7][8]

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique for optimizing Suzuki coupling reactions. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[22]

Q4: What are some key safety considerations for this synthesis?

A4: Standard laboratory safety precautions should always be followed. Specific hazards to be aware of include:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used (e.g., toluene, dioxane) are flammable and have associated health risks.

  • Bases: Strong bases can be corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.

III. Experimental Protocols & Data

Optimizing Reaction Parameters: A Comparative Overview

The following table summarizes the impact of different reaction parameters on the yield of Suzuki coupling reactions, providing a basis for optimization.

ParameterVariationEffect on YieldRationale
Catalyst/Ligand Pd(PPh₃)₄ vs. Pd₂(dba)₃/SPhosFor aryl chlorides, Pd₂(dba)₃/SPhos generally gives higher yields.[22]Buchwald ligands like SPhos are more effective for activating less reactive aryl chlorides.[7]
Base K₂CO₃ vs. Cs₂CO₃Cs₂CO₃ can sometimes provide higher yields, especially with challenging substrates.The larger cation (Cs⁺) can increase the solubility and basicity of the carbonate.
Solvent Toluene/H₂O vs. Dioxane/H₂OThe optimal solvent can be substrate-dependent.Solvent polarity and its ability to dissolve both organic and inorganic reagents are key.
Temperature 80 °C vs. 110 °CHigher temperatures can increase the reaction rate but may also promote side reactions like protodeboronation.[6]A balance must be found to achieve a good reaction rate without significant byproduct formation.
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific substrates and laboratory conditions.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) if not using a pre-formed catalyst. Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14][19]

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot low product yield.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_atmosphere Reagents OK optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_atmosphere->optimize_catalyst Atmosphere OK optimize_conditions Screen Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions System Optimized success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

V. References

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • BenchChem. A comparative study of different bases in Suzuki-Miyaura coupling reactions. --INVALID-LINK--

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. --INVALID-LINK--

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. --INVALID-LINK--

  • Chemistry Online. Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. --INVALID-LINK--

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--

  • Biosynth. This compound. --INVALID-LINK--

  • ResearchGate. Optimization of the Suzuki coupling reaction. --INVALID-LINK--

  • Smolecule. Buy 4'-Formyl-biphenyl-4-carbonitrile. --INVALID-LINK--

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. --INVALID-LINK--

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--

  • ChemBK. [1,1'-Biphenyl]-2-carbonitrile, 4'-formyl- Request for Quotation. --INVALID-LINK--

  • NIH. A short and efficient synthesis of valsartan via a Negishi reaction. --INVALID-LINK--

  • ResearchGate. Synthesis of Valsartan as drug for the treatment of hypertension. --INVALID-LINK--

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. --INVALID-LINK--

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. New and Improved Synthesis of Valsartan. --INVALID-LINK--

  • ChemicalBook. Valsartan synthesis. --INVALID-LINK--

  • University of California, San Diego. Suzuki Cross Coupling Reactions: synthesis of unsymmetrical biaryls in the organic laboratory. --INVALID-LINK--

  • Google Patents. EP1661891A1 - A process for the synthesis of valsartan. --INVALID-LINK--

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. --INVALID-LINK--

  • NIH PubChem. This compound. --INVALID-LINK--

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. --INVALID-LINK--

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. --INVALID-LINK--

References

Technical Support Center: Recrystallization of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this key bifunctional aromatic intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification effectively.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[1][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4]

For a molecule like this compound, which possesses both a polar nitrile group and a reactive aldehyde on a relatively nonpolar biphenyl backbone, selecting the right solvent system is critical to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

Understanding the compound's properties is the first step. Key data includes:

  • Molecular Formula: C₁₄H₉NO[5]

  • Appearance: White to light yellow crystalline powder

  • Melting Point: Approximately 163-177 °C (This range suggests that commercial products may have varying levels of purity, making recrystallization a necessary step for many applications).

  • Solubility: Known to be soluble in organic solvents like ethanol and dimethylformamide (DMF), and slightly soluble in water. A structurally similar compound, 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile, is soluble in DMSO and DMF, but insoluble in water, ethanol, and hexane.[2]

Q2: How do I select a suitable recrystallization solvent?

Solvent selection is the most critical step and often requires empirical testing.[6] The ideal solvent should:

  • Completely dissolve the compound at its boiling point.[3]

  • Result in low solubility of the compound at low temperatures (e.g., 0-4 °C).[3]

  • Either dissolve impurities completely at all temperatures or not at all.[7]

  • Be chemically inert with the compound.[7]

  • Be volatile enough to be easily removed from the purified crystals.[7]

A systematic approach to solvent screening is recommended. See Experimental Protocol 1: Solvent Screening for a detailed methodology.

Q3: Can I use a mixed solvent system?

Yes, a mixed solvent system is an excellent option when no single solvent meets all the criteria.[3][8] This is common for compounds with intermediate polarity. A good mixed solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[9] The two solvents must be miscible. For this compound, potential pairs could include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane[8]

  • Toluene/Hexane

See Experimental Protocol 2: Mixed-Solvent Recrystallization for a step-by-step guide.

Solvent Selection and Properties

The following table summarizes common laboratory solvents that could be screened for the recrystallization of this compound, ordered by polarity.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Potential Suitability
Hexane691.9Likely a poor solvent, but potentially a good "anti-solvent" in a mixed system.
Toluene1112.4Aromatic nature may lead to good solubility at high temperatures. Has been used for similar compounds.[8]
Ethyl Acetate776.0A good starting point for moderately polar compounds. Often used with hexane.[10]
Acetone5621May be too strong a solvent, but could work in a mixed pair with an anti-solvent.
Ethanol7824.5Known to dissolve the compound. Its utility will depend on the solubility at low temperatures. Often used with water.[11]
Methanol6533Similar to ethanol, but more polar.
Acetonitrile8237.5The nitrile group may promote solubility. Often used with water.[8]
Water10080.1The compound is only slightly soluble, making water an excellent anti-solvent.[10]

Experimental Protocols

Safety First

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][12] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

Protocol 1: Systematic Solvent Screening

This protocol will help you identify a suitable single solvent or a promising mixed-solvent pair.

Workflow for Solvent Screening

G cluster_0 Solvent Screening Workflow A Place ~20-30 mg of crude compound into a small test tube. B Add a potential solvent dropwise at room temperature. A->B C Observe Solubility B->C D Is it soluble at room temp? C->D E If YES: Poor solvent for single-solvent recrystallization. Consider as 'good' solvent for mixed-solvent system. D->E Yes F If NO: Gently heat the mixture to the solvent's boiling point. D->F No G Does it dissolve when hot? F->G H If YES: Potential good single solvent. Proceed to check recovery. G->H Yes I If NO: Insoluble. Poor solvent. G->I No J Cool the hot solution to room temperature, then in an ice bath. H->J K Do abundant crystals form? J->K L If YES: Excellent candidate for single-solvent recrystallization. K->L Yes M If NO: Poor recovery. Consider for mixed-solvent system. K->M No

Caption: Systematic workflow for selecting a recrystallization solvent.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the compound just dissolves. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[9]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

G cluster_1 Recrystallization Troubleshooting A Problem: No Crystals Form Upon Cooling Possible Causes: 1. Too much solvent used. 2. Supersaturation. Solutions: 1. Boil off some solvent and re-cool. 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal. B Problem: Oiling Out Possible Causes: 1. Compound's melting point is lower than the boiling point of the solvent. 2. Solution is too concentrated. 3. High level of impurities depressing the melting point. Solutions: 1. Re-heat to dissolve the oil, add more solvent, and cool slowly. 2. Try a lower-boiling point solvent. 3. Purify by another method (e.g., chromatography) first. C Problem: Low Recovery Possible Causes: 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals washed with solvent that was not ice-cold. 4. Compound has significant solubility in the cold solvent. Solutions: 1. Concentrate the mother liquor and cool again for a second crop. 2. Ensure funnel is pre-heated for hot filtration. 3. Use minimal ice-cold solvent for washing. 4. Re-evaluate solvent choice. D Problem: Colored Impurities in Crystals Possible Causes: 1. Colored impurities are co-crystallizing. Solutions: 1. Add a small amount of activated charcoal to the hot solution before filtration. *Caution: Do not add charcoal to a boiling solution due to bumping.*

Caption: Common recrystallization problems and their solutions.

Q4: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[16][17]

  • Too much solvent: The concentration of the compound is too low to crystallize.

    • Solution: Gently heat the solution to evaporate some of the solvent, making it more concentrated, then attempt to cool it again.[17]

  • Supersaturation: The solution is thermodynamically unstable, but the crystals lack a nucleation site to begin growing.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2][17]

    • Solution 2 (Seed Crystal): If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[17]

Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[16] This is more likely with impure compounds or when using certain mixed-solvent systems.[17]

  • Solution 1: Reheat the solution until the oil redissolves completely. Add a bit more of the "good" solvent to decrease the saturation point, and then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.[17]

  • Solution 2: Consider a different solvent system, perhaps one with a lower boiling point.

Q6: The recovery of my purified compound is very low. Why did this happen?

Low recovery can be frustrating but is often preventable. The most common causes are:

  • Using excess solvent: This is the most frequent reason for low yield, as a significant amount of the product will remain in the mother liquor.[2] Always use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel is pre-heated.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[2]

Q7: My final product is still colored. How can I remove colored impurities?

If your purified crystals retain a colored tint, it is likely due to highly conjugated impurities that co-crystallize with your product.

  • Solution: Activated charcoal can be used to adsorb these colored impurities. Add a very small amount (a spatula tip) of activated charcoal to the hot solution before the hot filtration step. Swirl for a few minutes and then filter the hot solution through fluted filter paper to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

References

Technical Support Center: Troubleshooting Low Yield in 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis, particularly focusing on overcoming low product yield. The synthesis of this molecule, a valuable building block in medicinal chemistry and materials science, often relies on the robust Suzuki-Miyaura cross-coupling reaction. However, achieving high yields can be intricate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to diminished yields of this compound. The typical synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzonitrile with 4-formylphenylboronic acid .

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the most critical initial parameters to investigate?

Low to no product formation in a Suzuki-Miyaura coupling can often be traced back to a few fundamental components of the reaction setup.[1] A systematic check of these elements is the most efficient way to diagnose the problem.

Core Areas for Initial Investigation:

  • Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. If the catalyst is inactive, the catalytic cycle will not proceed.

  • Reaction Conditions: Temperature and reaction time are critical. Suboptimal conditions can lead to a sluggish or stalled reaction.

  • Reagent Quality: The purity of your starting materials and the integrity of your solvent and base are paramount.

Troubleshooting Protocol:

  • Verify Catalyst Activity:

    • Source: Are you using a fresh, reputable source of your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system)? Palladium catalysts, especially Pd(0) sources, can degrade with improper storage.

    • Pre-catalyst vs. Active Catalyst: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species. This reduction is often promoted by phosphine ligands or the solvent.

  • Optimize Reaction Temperature:

    • Most Suzuki couplings require heating to proceed at a reasonable rate. A typical starting point is 80-100 °C.[2]

    • If you observe no reaction at a lower temperature, incrementally increase the heat. Monitor for potential decomposition of starting materials or product at higher temperatures using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Ensure Reagent and Solvent Quality:

    • Boronic Acid Integrity: Boronic acids can undergo protodeboronation (hydrolysis of the C-B bond) over time, especially if stored improperly.[3] It's advisable to use fresh 4-formylphenylboronic acid or verify the purity of your existing stock.

    • Solvent Degassing: The presence of dissolved oxygen can lead to oxidative degradation of the phosphine ligands and promote unwanted side reactions like the homocoupling of the boronic acid.[4][5] It is crucial to thoroughly degas your solvents (e.g., by sparging with argon or nitrogen, or using several freeze-pump-thaw cycles).

    • Base Quality and Choice: The base is essential for activating the boronic acid for transmetalation.[6][7] Ensure your base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is anhydrous if the reaction is intended to be run under non-aqueous conditions. The choice of base can also influence the reaction rate and outcome.[8]

Question 2: I'm observing significant byproduct formation, specifically homocoupling of the 4-formylphenylboronic acid. How can I minimize this?

The formation of 4,4'-diformylbiphenyl (homocoupling of the boronic acid) is a common side reaction that consumes your starting material and complicates purification.[4] This is often promoted by the presence of oxygen.

Primary Cause:

  • Oxygen in the Reaction Mixture: Molecular oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5]

Strategies to Suppress Homocoupling:

StrategyRationale
Rigorous Degassing As mentioned above, removing dissolved oxygen is the most critical step to prevent this side reaction.
Inert Atmosphere Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas like argon or nitrogen using Schlenk line techniques or a glovebox.[9]
Stoichiometry Control Using a slight excess of the aryl halide (2-bromobenzonitrile) relative to the boronic acid can sometimes help favor the cross-coupling pathway.
Catalyst Choice Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may sometimes reduce the propensity for side reactions compared to in-situ generation from a Pd(II) source.[4]
Question 3: The reaction is sluggish and incomplete, even after extended reaction times. What adjustments can I make to the catalytic system?

A stalled reaction suggests that a step in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—is kinetically hindered.[10] Modifying the catalyst's electronic and steric environment via the ligand can often overcome this barrier.

Key Components of the Catalytic System:

  • Palladium Source: The metal center where the coupling occurs.

  • Ligand: A crucial component that binds to the palladium, influencing its reactivity, stability, and solubility.[3]

  • Base: Activates the boronic acid for the transmetalation step.[11]

Optimization Workflow:

G cluster_0 Troubleshooting Sluggish Reactions Start Start Check_Base Is the base strong enough and soluble? Change_Base Screen stronger or more soluble bases (e.g., K3PO4, Cs2CO3) Check_Ligand Is the ligand appropriate? Screen_Ligands Screen more electron-rich/bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) Check_Temp Is the temperature optimal? Increase_Temp Increase temperature incrementally (monitor for decomposition) Success Reaction Optimized

Detailed Steps:

  • Evaluate the Base: The base's role is to form a boronate species, which is more nucleophilic and readily undergoes transmetalation.[12]

    • If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, especially with less reactive aryl chlorides or hindered substrates.

  • Screen Different Ligands: The ligand is arguably the most tunable parameter for optimizing a Suzuki reaction.[7]

    • Standard Ligands: Triphenylphosphine (PPh₃) is a common starting point.

    • Advanced Ligands: If PPh₃ is ineffective, consider more electron-rich and bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps and are often highly effective for challenging couplings.[3] N-heterocyclic carbenes (NHCs) are another class of powerful ligands.[7]

  • Solvent Selection: The choice of solvent can impact the solubility of reagents and the reaction rate.

    • Common solvents include toluene, dioxane, DMF, and THF, often with a small amount of water to help dissolve the base.[3] If solubility is an issue, switching to a different solvent system can be beneficial.

Question 4: I've successfully formed the product, but I'm losing a significant amount during purification. What are the best practices for isolating this compound?

Product loss during workup and purification is a common, yet often overlooked, source of low isolated yield.[13] this compound is a crystalline solid, which lends itself well to purification by crystallization, a technique that can be more efficient for large-scale work than chromatography.[14]

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of NH₄Cl. This will remove the inorganic base and salts.[15]

  • Removal of Palladium Residues: Palladium residues can sometimes complicate purification. Washing the organic layer with a dilute solution of sodium carbonate can help remove some palladium species.[16] Filtering the organic solution through a small plug of Celite or silica gel can also be effective.

  • Crystallization:

    • Concentrate the crude organic extract under reduced pressure.

    • Recrystallization from a suitable solvent system is often the most effective method for obtaining a high-purity product.[14] Common solvent systems for this type of biphenyl compound include ethyl acetate/hexanes, toluene, or acetonitrile/water mixtures.[14]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.

II. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle consists of three main steps.

Suzuki_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0L2->OxAdd 1 PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation (Ar'-B(OR)₃⁻) PdII_Complex->Transmetalation 2 PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0L2 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic_Activation Ar'-B(OH)₂ + Base → [Ar'-B(OR)₃]⁻ Boronic_Activation->Transmetalation

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br of 2-bromobenzonitrile) to form a Pd(II) complex.[10]

  • Transmetalation: The organic group from the activated boronic acid (4-formylphenyl) is transferred to the palladium center, displacing the halide. This is the step where the base plays its critical role.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[7]

By methodically addressing potential issues in each phase of the reaction and purification, you can significantly improve the yield and purity of your this compound synthesis.

III. References

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. --INVALID-LINK--

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--

  • Technical Support Center: Fluorinated Biphenyl Synthesis. Benchchem. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. --INVALID-LINK--

  • 4'-Formyl-biphenyl-4-carbonitrile | 50670-55-8. Smolecule. --INVALID-LINK--

  • Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Benchchem. --INVALID-LINK--

  • Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. --INVALID-LINK--

  • Troubleshooting Low Yield In Biphenol Synthesis. Benchchem. --INVALID-LINK--

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • Suzuki Coupling. YouTube. --INVALID-LINK--

  • Technical Support Center: Synthesis of Biphenyl Sulfonamide 1. Benchchem. --INVALID-LINK--

  • This compound | 135689-93-9. Biosynth. --INVALID-LINK--

  • [1,1'-Biphenyl]-2-carbonitrile, 4'-formyl- Request for Quotation. ChemBK. --INVALID-LINK--

  • Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. --INVALID-LINK--

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of California, San Diego. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • This compound. PubChem, National Institutes of Health. --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. --INVALID-LINK--

  • Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Semantic Scholar. --INVALID-LINK--

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents. --INVALID-LINK--

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. --INVALID-LINK--

  • Suzuki Coupling Mechanism. YouTube. --INVALID-LINK--

  • 4′-Formyl-biphenyl-3-carbonitrile. Santa Cruz Biotechnology. --INVALID-LINK--

  • Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile. Pharmaffiliates. --INVALID-LINK--

References

Technical Support Center: Identification of Impurities in 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (MFCD05979418). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the analysis and purification of this compound. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and analysis of this compound.

Q1: What are the most likely impurities in my sample of this compound?

Impurities can originate from several stages, including synthesis, storage, and handling[1]. They are broadly classified as organic, inorganic, or residual solvents. For this compound, which is often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), potential organic impurities include:

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: Such as 2-bromobenzonitrile and 4-formylphenylboronic acid (or their isomers).

    • Homocoupling By-products: Formation of symmetrical biphenyls like biphenyl-2,2'-dicarbonitrile from the coupling of two 2-bromobenzonitrile molecules, or 4,4'-diformylbiphenyl from the coupling of two boronic acid molecules.

    • Intermediates: Incomplete reaction products or intermediates from the catalytic cycle.

    • Isomeric Impurities: Positional isomers of the main compound if the starting materials are not isomerically pure[2].

  • Degradation Products:

    • Oxidation Product: The formyl group (-CHO) is susceptible to oxidation, forming the corresponding carboxylic acid: 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid.

    • Hydrolysis Product: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxamide or a carboxylic acid.

The following table summarizes these potential impurities and their expected molecular weights, which is critical for initial mass spectrometry analysis.

Impurity TypePotential StructureChemical NameMolecular FormulaMolecular Weight ( g/mol )
Analyte This compound C14H9NO 207.23
Starting Material2-BromobenzonitrileC7H4BrN182.02
Starting Material4-Formylphenylboronic acidC7H7BO3149.94
HomocouplingBiphenyl-2,2'-dicarbonitrileC14H8N2204.23
Homocoupling4,4'-DiformylbiphenylC14H10O2210.23
Degradation2'-Cyano-[1,1'-biphenyl]-4-carboxylic acidC14H9NO2223.23
Q2: I see an unexpected peak in my HPLC chromatogram. What is the first step?

The appearance of an unknown peak requires a systematic investigation to determine if it is real or an artifact[3]. The immediate goal is to confirm its authenticity and then proceed with identification.

Initial Troubleshooting Workflow:

G cluster_artifact Artifact Investigation cluster_identification Impurity Identification start Unexpected Peak Observed in HPLC is_real Is the peak real? start->is_real blank Inject Blank (Mobile Phase) is_real->blank No lcms Perform LC-MS Analysis (Determine Molecular Weight) is_real->lcms Yes placebo Inject Placebo/Vehicle (if applicable) blank->placebo carryover Check for Carryover (inject blank after high concentration sample) placebo->carryover end_artifact Peak is an Artifact (Source: Solvent, System, Carryover) carryover->end_artifact forced_degradation Conduct Forced Degradation Study (Match degradation profile) lcms->forced_degradation isolate Isolate Impurity (Prep-HPLC or Fraction Collection) forced_degradation->isolate nmr Perform NMR Spectroscopy (Definitive Structure Elucidation) isolate->nmr end_impurity Peak is a Real Impurity (Proceed to Qualification/Quantification) nmr->end_impurity

Caption: Initial workflow for investigating an unknown chromatographic peak.

First, inject a blank (mobile phase only). If the peak persists, it may originate from the solvent or the HPLC system itself (known as a ghost peak)[4][5]. If the peak is absent in the blank, it is likely related to your sample or its preparation.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. According to ICH guidelines, developing such a method requires forced degradation studies[6][7].

The goal of forced degradation is to intentionally stress the sample to generate potential degradation products[8]. This helps to prove the method's specificity.

Forced Degradation Protocol Overview:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL[7].

  • Apply Stress Conditions: Expose the sample to the conditions listed in the table below. The extent of degradation should ideally be between 5-20%[7].

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.

Stress ConditionReagent/MethodTypical Duration & Temperature
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH4 hours at Room Temperature
Oxidation 3% H₂O₂24 hours at Room Temperature
Thermal Dry Heat72 hours at 80°C
Photolytic ICH-compliant light chamber (UV/Vis)Expose solid and solution samples

This process is crucial for ensuring that any stability issues will be detected during long-term storage[6][9].

Part 2: Troubleshooting and Detailed Protocols

This section provides detailed experimental protocols and advanced troubleshooting for impurity identification.

Protocol 1: HPLC-UV Method for Purity Analysis

This method serves as a starting point for assessing the purity of this compound.

ParameterRecommended ConditionRationale & Expert Notes
Column Phenyl-Hexyl or Biphenyl phase, 150 x 4.6 mm, 3.5 µmPhenyl-based stationary phases provide alternative selectivity, especially for aromatic compounds like biphenyls, through π-π interactions, which can improve the resolution of closely related isomers[2].
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass-spectrometry-compatible modifier that helps to produce sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% B to 95% B over 20 minutes, hold for 5 minA gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times[5].
Detection (UV) 254 nm and 280 nmDiode Array Detector (DAD) is preferred to assess peak purity and to identify the optimal wavelength for all components.
Injection Vol. 5 µLA small injection volume minimizes peak distortion caused by the sample solvent.
Sample Solvent Acetonitrile/Water (50:50)Dissolve the sample in a solvent that is as weak or weaker than the initial mobile phase to prevent peak distortion[5].
Q4: My LC-MS analysis shows a peak with an m/z of 224.2. What could it be?

An observed mass of 224.2 [M+H]⁺ corresponds to a neutral mass of 223.2. Referring to the potential impurity table (Q1), this mass perfectly matches the molecular weight of 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid (C14H9NO2), the oxidation product of your target molecule.

Logical Confirmation Pathway:

G cluster_confirm Confirmation Steps start Observation: Peak at m/z 224.2 [M+H]⁺ hypothesis Hypothesis: Oxidation Product (C₁₄H₉NO₂) start->hypothesis oxidative_stress Analyze Oxidative Stress Sample (e.g., from H₂O₂ treatment) hypothesis->oxidative_stress retention_match Does the retention time match? oxidative_stress->retention_match msms Perform MS/MS Fragmentation retention_match->msms Yes conclusion_negative Hypothesis Incorrect. Requires further investigation (e.g., NMR). retention_match->conclusion_negative No fragment_match Does fragmentation pattern match expected losses (e.g., loss of H₂O, CO₂)? msms->fragment_match conclusion_positive High Confidence Identification: Impurity is the carboxylic acid. fragment_match->conclusion_positive Yes fragment_match->conclusion_negative No

Caption: Logical pathway for confirming the identity of a suspected impurity.

To confirm this, analyze the sample from your oxidative forced degradation study. If the peak at m/z 224.2 is significantly larger in this sample and shares the same retention time, it strongly supports this identification. Further confirmation can be achieved with high-resolution mass spectrometry (HRMS) to confirm the elemental composition and MS/MS to study the fragmentation pattern.

Protocol 2: Structure Elucidation by NMR Spectroscopy

When the identity of an impurity cannot be determined by mass spectrometry alone, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation[10][11]. This requires isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC.

Step-by-Step NMR Analysis Workflow:

  • Isolation:

    • Develop a preparative HPLC method, scaling up from the analytical method.

    • Collect the fractions corresponding to the unknown impurity peak.

    • Remove the mobile phase solvent under vacuum (e.g., using a rotary evaporator or lyophilizer). Avoid heat, as the impurity's stability is unknown[3].

  • Sample Preparation:

    • Dissolve the dried isolate in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides information on the number of different types of protons and their neighboring environments. Protons adjacent to a nitrile group typically appear in the 2-3 ppm region if on an aliphatic carbon, but will be in the aromatic region (7-8.5 ppm) in this case[12].

    • Acquire a ¹³C NMR spectrum. The nitrile carbon itself absorbs around 115-120 ppm[12].

    • Acquire two-dimensional (2D) NMR spectra for full structural assignment. Key experiments include:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule.

  • Structure Elucidation:

    • By piecing together the connectivity information from the 1D and 2D NMR experiments, the complete chemical structure of the impurity can be determined. Comparing the spectra to that of the parent compound will highlight the structural differences.

References

Removal of palladium catalyst from 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Palladium Catalyst from 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-PD-2026-01-03

Introduction: The Challenge of Purity in Biphenyl Synthesis

The synthesis of complex molecules such as this compound, a common intermediate in pharmaceutical development, frequently relies on powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While indispensable for their efficiency in forming carbon-carbon bonds, these reactions introduce a critical downstream challenge: the removal of residual palladium.[1][2]

For active pharmaceutical ingredients (APIs), residual palladium is not merely an impurity; it is a potential risk to patient safety and a matter of strict regulatory scrutiny.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), classify palladium as a Class 2B element, imposing stringent limits on its presence in final drug products.[5] Furthermore, residual palladium can interfere with subsequent synthetic steps or compromise the final product's stability and pharmacological profile.

This technical support guide provides a comprehensive resource for scientists facing this challenge. We will explore the underlying principles of various purification techniques, offer detailed troubleshooting guides for common issues, and present validated protocols to ensure your final compound meets the highest standards of purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my biphenyl carbonitrile product?

A1: The most effective methods can be broadly categorized as follows:

  • Adsorption (Scavenging): This is the most widely used technique, employing materials with a high affinity for palladium. These include specialized metal scavengers (e.g., silica or polymer-based materials functionalized with thiol, thiourea, or amine groups) and activated carbon .[6][7] The palladium binds to the scavenger, which is then easily removed by filtration.

  • Crystallization: A powerful technique for late-stage purification. As the desired product crystallizes out of solution, the palladium impurities are preferentially left behind in the mother liquor.[8][9] The effectiveness of this method can often be enhanced by the addition of additives that increase the solubility of palladium species.[8]

  • Chromatography: Techniques like silica gel column chromatography are effective for separating the polar product from less polar palladium complexes.[10][11]

  • Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic product phase, sometimes with the aid of a chelating agent.[6][11]

  • Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as Pd(0) metal. It is often performed using a filter aid like Celite®, but it is generally insufficient for removing dissolved (homogeneous) palladium species.[10][11]

Q2: How do I select the best palladium removal method for this compound?

A2: The optimal choice depends on several factors: the state of the palladium (homogeneous vs. heterogeneous), the required final purity, the process scale, and cost considerations. The nitrile and formyl functional groups on your molecule can potentially chelate with palladium, making some methods more challenging.[12] Use the workflow diagram below to guide your decision-making process.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: According to the ICH Q3D guidelines on elemental impurities, palladium is a Class 2B element.[5] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] For a typical daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm in the final API.[6][13]

Q4: How do metal scavengers work, and which type is best?

A4: Metal scavengers are solid supports (commonly silica or polystyrene) functionalized with ligands that form strong bonds with palladium.[14] Thiol-based scavengers, for instance, are highly effective at binding both Pd(0) and Pd(II) species and are often the first choice for achieving very low residual levels (<10 ppm).[15][16] The choice depends on the specific palladium species in your reaction mixture; therefore, screening a small panel of scavengers is often a prudent initial step.[12]

Q5: How can I accurately measure the concentration of residual palladium?

A5: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy.[8][17] Other methods include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[3][8] For process development and rapid screening of purification methods, newer catalysis-based fluorometric assays can provide quick, relative quantification.[17][18]

Troubleshooting Guide

Issue 1: High Palladium Content (>20 ppm) Persists After Purification

Potential Cause Troubleshooting Steps & Scientific Rationale
Strong Product Chelation The nitrile (-CN) and formyl (-CHO) groups on this compound can form stable complexes with palladium, making it "invisible" to some scavengers.[12] Solution: 1) Increase the scavenger-to-palladium ratio (e.g., from 5 to 10-20 equivalents). 2) Switch to a scavenger with a stronger binding affinity, such as multidentate sulfur-based scavengers.[15] 3) Consider a pre-treatment step with a competitive ligand to displace the palladium from your product before adding the scavenger.
Incorrect Scavenger for Palladium Species The palladium in your mixture might be in an oxidation state (e.g., Pd(0)) that is not efficiently captured by the chosen scavenger (e.g., one optimized for Pd(II)).[12] Solution: 1) Screen a panel of scavengers with different functionalities (e.g., thiol, thiourea, amine-based). 2) Consider a mild oxidation step (e.g., bubbling air through the solution) to convert Pd(0) to the more readily scavenged Pd(II) state, but be mindful of potential side reactions with your product.
Insufficient Contact Time or Poor Mass Transfer Scavenging is a kinetic process. If the scavenger and palladium species do not have sufficient time or contact, removal will be incomplete.[19] Solution: 1) Increase the stirring time (e.g., from 2 hours to 12-24 hours). 2) Gently heat the mixture (e.g., to 40-50 °C), provided your product is thermally stable, to increase the reaction rate. 3) Ensure vigorous stirring to maintain the scavenger in suspension.

Issue 2: Significant Product Loss During Palladium Removal

Potential Cause Troubleshooting Steps & Scientific Rationale
Non-Specific Adsorption onto Adsorbent This is a common issue with highly porous materials like activated carbon, but can also occur with some silica scavengers.[6][13] The product itself adsorbs onto the surface, leading to yield loss upon filtration. Solution: 1) Use the minimum effective amount of the adsorbent. 2) Screen different grades of activated carbon or different types of scavengers to find one with lower affinity for your product.[6] 3) Change the solvent; a solvent in which your product is highly soluble can minimize its adsorption onto the solid support.[6]
Co-precipitation with Palladium During workup or upon cooling, the product may crystallize or "crash out" of solution, physically trapping palladium species within the solid. Solution: Ensure the product remains fully dissolved during the scavenging step. If using crystallization as the primary purification method, a slow cooling rate is crucial to allow for the formation of a pure crystal lattice that excludes impurities.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Potential Cause Troubleshooting Steps & Scientific Rationale
Variable Palladium Species Post-Reaction Minor variations in reaction conditions (e.g., time, temperature, atmosphere) can lead to different ratios of Pd(0), Pd(II), and colloidal palladium at the end of the reaction.[6] Solution: Standardize the reaction work-up procedure. Before scavenging, implement a consistent step, such as a specific aqueous quench or a brief air sparge, to ensure the palladium is in a more uniform state across all batches.

Decision Workflow for Palladium Removal

The following diagram provides a logical pathway for selecting an appropriate purification strategy.

PalladiumRemovalWorkflow start Crude this compound (Post-Reaction Mixture) pd_state Is the Palladium Homogeneous or Heterogeneous? start->pd_state filtration Primary Filtration (e.g., through Celite® pad) pd_state->filtration Heterogeneous (e.g., Pd/C) scavenging_branch Select Scavenging Strategy pd_state->scavenging_branch Homogeneous (Dissolved) check_purity1 Analyze Residual Pd (e.g., by ICP-MS) filtration->check_purity1 check_purity1->scavenging_branch Pd > 10 ppm final_product Purified Product (Pd < 10 ppm) check_purity1->final_product Pd < 10 ppm activated_carbon Activated Carbon (Cost-Effective) scavenging_branch->activated_carbon Moderate purity needed & cost is a factor specialized_scavenger Specialized Scavenger (e.g., Thiol-Silica) (High Selectivity) scavenging_branch->specialized_scavenger High purity needed (<10 ppm) & product loss is a concern crystallization Crystallization / Recrystallization scavenging_branch->crystallization Final API step or scavenging is ineffective activated_carbon->final_product specialized_scavenger->final_product crystallization->final_product

Caption: Workflow for selecting a palladium removal method.

Comparison of Common Palladium Removal Methods

MethodTypical Pd RemovalRisk of Product LossRelative CostScalabilityKey Consideration
Specialized Scavengers >99% (to <10 ppm)[20]Low to MediumHighExcellentHighly selective but more expensive. Best for high-value products.
Activated Carbon 80-95%[9]Medium to HighLowExcellentCost-effective but can cause significant product loss via non-specific adsorption.[13]
Recrystallization Variable (often >95%)[9]Low (in mother liquor)MediumGoodHighly effective for crystalline solids; requires significant solvent use.
Column Chromatography >98%MediumHighPoorEffective at lab scale but costly and difficult to scale up.[11]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol is designed for high-efficiency removal of dissolved palladium species.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[19]

  • Stirring: Stir the resulting slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific process.[19]

  • Filtration: Prepare a small pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the pad to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[12]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm the removal efficiency.[12]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective method suitable for processes where moderate product loss is acceptable.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-20% by weight relative to the crude product) to the solution.[9] Using a specialized grade of carbon designed for metal removal is recommended.[7]

  • Stirring: Stir the suspension vigorously at room temperature for 2 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Safety Note: Activated carbon containing residual palladium can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water after use.

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the combined filtrate and washings to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

References

Stability issues of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile.

Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered with this molecule, particularly under acidic conditions. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments and formulations.

Understanding the Molecule: The Basis of Instability

This compound is a bifunctional organic compound featuring a formyl group (-CHO) and a nitrile group (-CN) on a biphenyl scaffold.[1][2] While this structure makes it a versatile building block in organic synthesis, these same functional groups are susceptible to degradation in certain chemical environments, most notably in aqueous acidic solutions.[3][4]

The primary stability concern under acidic conditions is the hydrolysis of the nitrile group.[5][6] This reaction proceeds in two main stages: first, the conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[7][8] The reaction is catalyzed by acid, which protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[9]

The formyl (aldehyde) group is generally more stable to hydrolysis but can participate in other acid-catalyzed reactions, such as acetal formation if alcohols are present as co-solvents.[10] Understanding these potential degradation pathways is critical for designing stable formulations and interpreting analytical results correctly.

Potential Acid-Catalyzed Degradation Pathway

Degradation_Pathway Parent This compound Intermediate Amide Intermediate (4'-Formyl-[1,1'-biphenyl]-2-carboxamide) Parent->Intermediate + H₂O, H⁺ (Step 1) Product Carboxylic Acid Degradant (4'-Formyl-[1,1'-biphenyl]-2-carboxylic acid) Intermediate->Product + H₂O, H⁺ (Step 2)

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after dissolving my compound in an acidic solution. What is it?

A1: The appearance of a new, more polar peak (i.e., one with a shorter retention time) is a classic indicator of nitrile hydrolysis. The most likely identities of this new peak are the amide intermediate (4'-Formyl-[1,1'-biphenyl]-2-carboxamide) or the final carboxylic acid degradant (4'-Formyl-[1,1'-biphenyl]-2-carboxylic acid). The carboxylic acid is significantly more polar than the amide and the parent compound and will elute earliest. To confirm, you should use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak.

Q2: My mass spectrometry (MS) data shows a peak with a mass increase of +18 amu and another with +19 amu. How do I interpret this?

A2:

  • +18 amu Peak: This corresponds to the addition of a water molecule (H₂O), which is consistent with the formation of the amide intermediate . (C₁₄H₉NO + H₂O → C₁₄H₁₁NO₂).

  • +19 amu Peak: This corresponds to the hydrolysis of the nitrile to a carboxylic acid and the loss of ammonia. The net change from the parent nitrile (C₁₄H₉NO) to the carboxylic acid (C₁₄H₁₀O₃) is an increase of 31 amu. However, if you are comparing the carboxylic acid to the amide intermediate, the change is different. It is more likely the +19 amu observation is a result of comparing the parent nitrile to the final carboxylic acid degradant, where the nitrile group (-CN) is replaced by a carboxylic acid group (-COOH). The mass change is calculated as: (-CN) + COOH = (-12-14) + (12+32+1) = +19 amu. This strongly suggests the presence of the carboxylic acid degradant .

Q3: The degradation of my compound seems faster at higher temperatures. Is this expected?

A3: Yes, this is entirely expected. Hydrolysis reactions are chemical processes with activation energy barriers. Increasing the temperature provides more energy to the system, accelerating the reaction rate.[11] Therefore, if you are working with acidic solutions, it is crucial to maintain low temperatures to minimize degradation, unless you are intentionally conducting a forced degradation study.

Q4: Can I use a co-solvent to improve solubility in my acidic medium? Will it affect stability?

A4: Yes, you can use water-miscible organic co-solvents like acetonitrile or methanol. However, be cautious if using alcohol-based co-solvents (e.g., methanol, ethanol). Under acidic conditions, the aldehyde group can react with alcohols to form a hemiacetal or acetal.[10] This would appear as another new peak in your analysis. Acetonitrile is often a preferred co-solvent as it is generally inert under these conditions.

Frequently Asked Questions (FAQs)

Q: What is a forced degradation study and why should I perform one?

A: A forced degradation study, or stress testing, is an experiment where a drug substance is intentionally exposed to harsh conditions (e.g., strong acid/base, high heat, light, oxidation) to accelerate its decomposition.[12][13] These studies are critical in pharmaceutical development for several reasons:

  • Identify Degradation Pathways: They help elucidate the likely degradation products of the molecule.[14]

  • Develop Stability-Indicating Methods: The data is used to develop and validate analytical methods (like HPLC) that can separate the parent drug from all its potential degradation products, ensuring accurate purity and stability assessment.[15]

  • Inform Formulation and Storage: Understanding how the molecule degrades helps in developing a stable formulation and defining appropriate storage conditions.[11]

Q: What are typical conditions for an acid-forced degradation study?

A: While there are no universal conditions, a common starting point for acid hydrolysis is to dissolve the compound in a solution of 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11] The study can be initiated at room temperature, but if no degradation is observed, the temperature can be elevated to 50-60°C.[11] Samples are typically taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API); degradation beyond 20% is often considered too extensive.[11][15]

Q: Which analytical techniques are best for monitoring the stability of this compound?

A: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector and a Mass Spectrometer (LC-MS).

  • HPLC-UV: This method is excellent for separating the parent compound from its degradants and quantifying the amount of each.[16]

  • LC-MS: This provides molecular weight information, which is invaluable for identifying the structure of unknown degradation products.[17] Gas Chromatography (GC) can also be used, but it often requires derivatization of the polar degradants (like the carboxylic acid) to make them volatile enough for analysis.[16]

Experimental Protocols

Protocol 1: Acid-Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under acidic stress.

Objective: To identify potential degradation products and determine the rate of degradation in an acidic medium.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) (for neutralization)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Sample Preparation: In a volumetric flask, add a small aliquot of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL. Ensure the volume of acetonitrile from the stock solution is minimal (e.g., <5% of the total volume).

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.

  • Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., a 50°C water bath).

  • Time-Point Sampling: Withdraw aliquots from the stress sample at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the acidic aliquot with an equivalent volume of 0.1 M NaOH to stop further degradation.

  • Analysis: Analyze the neutralized aliquots and the control sample by a validated stability-indicating HPLC-UV or LC-MS method.

Workflow for Troubleshooting Stability Issues

Troubleshooting_Workflow obs Observation Unexpected peak or loss of purity in acidic media check_ms {Characterize Peak|Use LC-MS to determine m/z} obs->check_ms is_amide {m/z = Parent + 18?|Amide Intermediate} check_ms->is_amide Yes unknown Further Investigation Consider other reactions (e.g., acetal formation) or impurities check_ms->unknown No is_acid {m/z reflects -CN to -COOH?|Carboxylic Acid} is_amide->is_acid No confirm Confirm Structure Perform forced degradation study to confirm degradant identity is_amide->confirm Yes is_acid->confirm Yes is_acid->unknown No optimize Optimize Conditions Adjust pH, temperature, or co-solvents to improve stability confirm->optimize

Caption: A logical workflow for identifying and addressing stability issues.

Quantitative Data Summary

The following table illustrates hypothetical data from an acid-forced degradation study performed according to Protocol 1.

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound Remaining% Amide Intermediate% Carboxylic AcidMass Balance (%)
0.1 M HCl05099.80.1< 0.199.9
0.1 M HCl45094.54.21.199.8
0.1 M HCl85089.27.92.899.9
0.1 M HCl245075.615.38.999.8

Mass balance is calculated as (% Parent + Σ% Degradants). A value close to 100% indicates that all major components have been accounted for.

References

Validation & Comparative

Comparison of catalysts for 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Introduction: The Strategic Importance of a Key Biphenyl Intermediate

In the landscape of pharmaceutical development and materials science, the synthesis of precisely functionalized biaryl compounds is of paramount importance. This compound is a prominent example of such a scaffold, serving as a critical intermediate for complex organic molecules and active pharmaceutical ingredients.[1][2] Its structure, featuring a reactive formyl group and a versatile nitrile moiety on a biphenyl backbone, makes it a highly valuable building block. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely adopted method for constructing the C-C bond in such biaryl systems.[3][4] This reaction is celebrated for its mild conditions and remarkable tolerance of various functional groups, a necessity when dealing with sensitive moieties like aldehydes.[5] This guide provides a detailed comparison of different palladium-based catalytic systems for the synthesis of this compound from 2-bromobenzonitrile and 4-formylphenylboronic acid, offering field-proven insights to guide catalyst selection.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to appreciating the nuances of catalyst performance. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Aryl-Pd(II)-Aryl') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination Regen Catalyst Regeneration Product->Regen ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->OxAdd Activates Boronic Acid

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalytic Systems

The performance of a Suzuki coupling is not determined by the palladium source alone but by the synergistic interplay of all components. We will compare three distinct catalytic systems, ranging from a classical setup to a modern, highly efficient system and a ligand-free alternative.

System 1: The Classical Approach - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a historically significant, air-sensitive catalyst that comes "pre-loaded" with its own phosphine ligands. While effective for reactive aryl iodides and bromides, it often requires higher temperatures and catalyst loadings.

Experimental Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand that effectively stabilizes the Pd(0) center. However, its relatively small cone angle and moderate electron-donating ability can lead to slower rates of oxidative addition, particularly with less reactive aryl halides. The choice of a strong inorganic base like potassium carbonate is standard for activating the boronic acid for the transmetalation step.

Protocol:

  • To a round-bottom flask equipped with a condenser and magnetic stir bar, add 2-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene and water (4:1, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][5]

System 2: The Modern Workhorse - Pd(OAc)₂ with a Buchwald Ligand (SPhos)

Modern catalysis has shifted towards using stable Pd(II) precursors, like palladium(II) acetate, in combination with specialized, bulky, and electron-rich phosphine ligands. These "Buchwald ligands" have revolutionized cross-coupling chemistry by enabling reactions at lower temperatures, with lower catalyst loadings, and with a broader substrate scope.[6]

Experimental Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of a dialkylbiaryl phosphine ligand.[6] Its bulk facilitates the reductive elimination step, while its strong electron-donating character accelerates the rate-limiting oxidative addition step. This combination results in a highly active catalyst capable of coupling even challenging substrates under mild conditions. Using a milder base like potassium phosphate can sometimes be beneficial for sensitive substrates.

Protocol:

  • In an oven-dried flask, add 2-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.5 mmol).

  • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the mixture to 80 °C and stir for 1-3 hours, monitoring for completion.

  • Follow the same workup and purification procedure as described for System 1.[7]

System 3: The "Green" Alternative - Ligand-Free Aqueous Synthesis

Driven by the principles of green chemistry, significant effort has been invested in developing ligand-free catalytic systems, often in aqueous media. These methods offer advantages in cost, safety, and environmental impact by eliminating expensive and often toxic phosphine ligands and organic solvents.

Experimental Rationale: In the absence of phosphine ligands, it is believed that the reaction may proceed on the surface of palladium nanoparticles formed in situ or be catalyzed by solvent-coordinated palladium species.[8] The use of a water/organic co-solvent system is crucial for solubilizing both the organic substrates and the inorganic base.[8] While often effective, these systems may require higher temperatures and may not be as broadly applicable as ligand-mediated systems.

Protocol:

  • To a flask, add 2-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.5 mmol), and sodium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Add a solvent mixture of water and acetone (1:1, 10 mL).

  • Heat the reaction mixture to 60 °C in the open air and stir for 1-2 hours.

  • Upon completion, cool the reaction and extract the product with ethyl acetate.

  • Follow the same workup and purification procedure as described for System 1.[8]

Performance Data Summary

The following table provides a comparative summary of the expected performance for each catalytic system based on literature precedents for similar Suzuki-Miyaura couplings.

ParameterSystem 1: ClassicalSystem 2: Modern (Buchwald)System 3: Ligand-Free
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd(OAc)₂
Ligand TriphenylphosphineSPhosNone
Catalyst Loading 3-5 mol%0.5-2 mol%1-3 mol%
Base K₂CO₃K₃PO₄Na₂CO₃
Solvent Toluene/H₂O1,4-DioxaneAcetone/H₂O
Temperature 90-100 °C60-80 °C50-70 °C
Reaction Time 8-12 hours1-3 hours1-2 hours
Typical Yield 70-85%>95%85-95%

Workflow Comparison

The choice of catalytic system impacts the experimental workflow, particularly regarding the handling of reagents and reaction setup.

Workflow_Comparison Figure 2: Comparative Experimental Workflow node1 System 1: Classical (Pd(PPh₃)₄) Setup under Inert Gas Air-sensitive catalyst handling Degassed Solvents Required Longer Reaction Time (8-12h) node2 System 2: Modern (Buchwald) Setup under Inert Gas Air-stable reagents Anhydrous/Degassed Solvents Fast Reaction (1-3h) node3 System 3: Ligand-Free (Aqueous) Setup in Air Readily available reagents Aqueous Media Fast Reaction (1-2h) start Start start->node1 High Temp. start->node2 Mild Temp. start->node3 Low Temp.

References

A Comparative Guide to the Biological Activity of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Carbonitrile Scaffold as a Privileged Structure in Drug Discovery

The 4'-formyl-[1,1'-biphenyl]-2-carbonitrile core represents a synthetically versatile scaffold, serving as a foundational structure for the development of a diverse array of biologically active molecules.[1] While the parent compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, its inherent structural rigidity and the presence of reactive formyl and nitrile functionalities make it an ideal starting point for generating analogs with significant therapeutic potential.[2] This guide provides a comparative analysis of the biological activities of various classes of analogs derived from this biphenyl carbonitrile framework, focusing on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships, underlying mechanisms of action, and the detailed experimental protocols used to elucidate their biological profiles. Biphenyl derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects, making this structural motif a subject of intense research in medicinal chemistry.

Synthetic Strategies: Accessing Biphenyl Carbonitrile Analogs

The construction of the core biphenyl structure is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and highly effective method. This reaction facilitates the formation of the crucial carbon-carbon bond between two aryl moieties, typically an aryl halide and an arylboronic acid. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on either phenyl ring, enabling the generation of diverse analog libraries for biological screening.

Comparative Analysis of Biological Activities

Anticancer Activity

Analogs of the biphenyl carbonitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular processes such as cell proliferation, survival, and cell cycle progression. The therapeutic efficacy of these compounds often stems from their ability to interact with specific molecular targets within cancer cells.

A notable class of biphenyl analogs has been investigated for their ability to inhibit tubulin polymerization. For instance, certain 2-phenylacrylonitrile derivatives, which share a similar biaryl structure, have shown potent inhibitory activity against cancer cell lines by arresting the cell cycle in the G2/M phase.[3]

Another critical target for biphenyl-based compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[4] Specific sulfonamide methoxypyridine derivatives have been designed as dual inhibitors of PI3K and mTOR.[5] For example, compound 22c (a quinoline-containing derivative) exhibited potent inhibition of PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to cell cycle arrest and apoptosis in cancer cells.[5] This was confirmed by Western blot analysis, which showed a decrease in the phosphorylation of the downstream effector protein Akt.[5]

The MAPK/ERK pathway is another crucial signaling cascade involved in cancer cell proliferation and survival that has been targeted by biphenyl analogs.[6][7] Inhibition of this pathway can suppress tumor growth and induce apoptosis.

Below is a table summarizing the anticancer activity of representative biphenyl analogs from different studies. It is important to note that these are not direct head-to-head comparisons, as the experimental conditions and cell lines used may vary between studies.

Analog Class Representative Compound Target/Mechanism Activity (IC50) Cell Line Reference
2-PhenylacrylonitrilesCompound 1g2a Tubulin Polymerization Inhibition5.9 nMHCT116 (Colon)[3]
7.8 nMBEL-7402 (Liver)[3]
Quinazoline DerivativesCompound PVHD121 (1a) Tubulin Polymerization Inhibition (Colchicine Site)0.1 - 0.3 µMVarious[8]
Sulfonamide MethoxypyridinesCompound 22c PI3Kα/mTOR Dual Inhibitor20 nMHCT-116 (Colon)[5]
130 nMMCF-7 (Breast)[5]
1-Anilino-4-(arylsulfanylmethyl)phthalazinesCompound 12 Not Specified> CisplatinBel-7402 (Liver)[9]
Compound 13 Not Specified> CisplatinHT-1080 (Fibrosarcoma)[9]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases. Biphenyl-containing compounds have been explored for their anti-inflammatory properties, often targeting enzymes and signaling pathways involved in the inflammatory response.

One of the primary mechanisms of action for anti-inflammatory biphenyl analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Molecular docking studies have suggested that certain 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives have a strong affinity for the COX-2 active site.[10]

The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. In this model, the administration of a test compound prior to the injection of carrageenan can reduce the subsequent swelling of the paw, indicating anti-inflammatory activity. For example, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e ) was shown to significantly reduce carrageenan-induced paw edema in rats.[11]

In vitro assays are also crucial for assessing anti-inflammatory potential. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, is a common method. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a pro-inflammatory mediator.

The following table presents data on the anti-inflammatory activity of selected biphenyl analogs.

Analog Class Representative Compound Assay Activity (Inhibition % or IC50) Reference
4'-Methylbiphenyl-2-carboxamidesCompound 4e Carrageenan-Induced Paw Edema (in vivo)Significant reduction at 100 mg/kg[11]
Biphenyl-4-carboxylic acid amidesTitle CompoundsCarrageenan-Induced Paw Edema (in vivo)Significant activity at 10 mg/kg[2]
Diarylpentanoid DerivativesCompound 88 NO Inhibition (RAW 264.7 cells)IC50 = 4.9 ± 0.3 µM[12]
Compound 97 NO Inhibition (RAW 264.7 cells)IC50 = 9.6 ± 0.5 µM[12]

Experimental Methodologies

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14][15]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Analogs (e.g., 48-72h) A->C B Prepare Serial Dilutions of Biphenyl Analogs B->C D Add MTT Reagent (2-4h incubation) C->D E Solubilize Formazan Crystals (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability and IC50 Values F->G

Caption: Workflow of the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][16]

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells with the test compound for a predetermined time to induce apoptosis.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[17][18]

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

  • Step-by-Step Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes. This step is crucial for allowing PI to enter the cells and stain the DNA.[15][19]

    • RNase Treatment: Incubate the cells with RNase A to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content measurement.[15]

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.[20]

Anti-inflammatory Activity Assays

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12]

  • Principle: The subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase is associated with the production of prostaglandins.[20] The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.

  • Step-by-Step Protocol:

    • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

    • Grouping and Dosing: Randomly divide the rats into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups). Administer the compounds orally or via another appropriate route.[20]

    • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1][20]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[20]

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Paw_Edema_Workflow A 1. Animal Acclimatization & Grouping (n=6) B 2. Baseline Paw Volume Measurement A->B C 3. Drug Administration (Oral) B->C D 4. Carrageenan Injection (Subplantar, 0.1 mL of 1%) C->D E 5. Paw Volume Measurement (Hourly for 6 hours) D->E F 6. Data Analysis (% Inhibition of Edema) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO released into the culture medium is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[18]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[21]

    • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

    • Absorbance Measurement: After a short incubation in the dark, measure the absorbance at 540 nm.

    • Data Analysis: A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples. The percentage inhibition of NO production is then calculated.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways. In cancer, the PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell growth, proliferation, and survival, and are therefore attractive targets for therapeutic intervention.[22][23]

The PI3K/Akt/mTOR pathway is a key regulator of cell metabolism, growth, and proliferation. Biphenyl analogs that inhibit components of this pathway, such as PI3K or mTOR, can effectively block downstream signaling, leading to decreased protein synthesis and cell cycle arrest, and ultimately inducing apoptosis in cancer cells.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Biphenyl Analog (e.g., Compound 22c) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Analogs derived from this core structure have demonstrated a broad range of biological activities, with particularly promising results in the areas of anticancer and anti-inflammatory research. The ability to readily modify the biphenyl rings allows for the fine-tuning of activity and selectivity towards specific molecular targets.

Future research should focus on the synthesis and evaluation of more extensive and focused libraries of these analogs to establish more definitive structure-activity relationships. Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent compounds will be crucial for their translation into clinical candidates. Furthermore, exploring the potential of these analogs to act on other therapeutic targets could uncover new applications for this versatile chemical scaffold. The integration of computational modeling with chemical synthesis and biological testing will undoubtedly accelerate the discovery of new and effective drugs based on the this compound framework.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the realm of synthetic chemistry and drug development, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile and its positional isomers are valuable intermediates. Their bifunctional nature, possessing both a reactive aldehyde and a versatile nitrile group on a rigid biphenyl scaffold, makes them crucial building blocks for complex heterocyclic systems and pharmaceutical agents. However, this structural utility presents a significant analytical challenge: positional isomers, which share the same molecular formula and mass, often exhibit subtle but critical differences in their chemical and biological properties.[1] Differentiating these isomers is paramount for ensuring purity, predicting reactivity, and guaranteeing the efficacy and safety of the final product.

This guide provides an in-depth spectroscopic comparison of four key isomers of formyl-biphenyl-carbonitrile. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern their distinct spectroscopic signatures. By understanding the causality—how the specific placement of the formyl and cyano groups influences electron distribution, molecular geometry, and bond vibrations—researchers can confidently identify and characterize these closely related compounds.

Molecular Structures of the Isomers under Investigation

The primary distinction between the isomers lies in the substitution pattern on the two phenyl rings. The position of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups dictates the electronic and steric environment of the entire molecule. This guide will focus on four representative isomers to illustrate the key principles of spectroscopic differentiation.

G cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile cluster_3 Isomer 3: 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile cluster_4 Isomer 4: 2'-Formyl-[1,1'-biphenyl]-4-carbonitrile I1 I1 I2 I2 I3 I3 I4 I4 workflow cluster_input Sample Input cluster_level1 Level 1: Confirmation cluster_level2 Level 2: Differentiation cluster_output Result Unknown Unknown Isomer Sample MS Mass Spectrometry (m/z = 207.07) Unknown->MS Molecular Weight IR IR Spectroscopy (Confirm -CHO & -CN) Unknown->IR Functional Groups UVVis UV-Vis Spectroscopy (Assess Conjugation) MS->UVVis IR->UVVis NMR 1H & 13C NMR (Definitive Structure) UVVis->NMR Hypothesis on Planarity ID Identified Isomer (e.g., Isomer 1) NMR->ID Final Confirmation

References

A Senior Application Scientist's Guide to the Synthesis of Biphenyl Carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Carbonitrile Scaffold

In the landscape of modern organic chemistry and drug development, the biphenyl scaffold remains a "privileged structure" due to its prevalence in medicinally active compounds, liquid crystals, and advanced materials.[1][2][3] The introduction of a carbonitrile (-CN) group to this scaffold creates biphenyl carbonitrile derivatives, a class of molecules with significant utility. The nitrile group serves as a versatile synthetic handle, capable of being transformed into amines, aldehydes, carboxylic acids, and, notably, tetrazoles.[2][4] This versatility is exemplified in the synthesis of the multi-billion dollar antihypertensive drug, Valsartan, where the formation of the 2'-cyanobiphenyl core is a pivotal step.[5][6] Furthermore, the unique electronic and structural properties of these derivatives make them essential components in the manufacturing of liquid crystal displays (LCDs).[1][7]

Given their importance, the efficient and selective synthesis of unsymmetrical biphenyl carbonitriles is a critical challenge for researchers. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation.[8][9] This guide provides an in-depth comparative analysis of the two most prominent methods used in the field: the Suzuki-Miyaura coupling and the Negishi coupling. We will dissect the mechanistic nuances, evaluate the practical advantages of each, and provide field-proven experimental protocols to empower researchers in selecting and optimizing the ideal synthetic route for their specific target molecule.

Part 1: Comparative Analysis of Core Synthetic Methodologies

The construction of the C-C bond between the two aryl rings is the cornerstone of biphenyl synthesis.[8] While several palladium-catalyzed reactions exist, the Suzuki-Miyaura and Negishi couplings are most frequently employed for their reliability and functional group tolerance.[8][10]

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[8][11] The reaction couples an aryl halide or triflate with an arylboronic acid or ester under basic conditions.[12]

Mechanistic Considerations: The catalytic cycle, which dictates our experimental choices, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][13] The choice of base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step where the aryl group is transferred from boron to the palladium center.[13] The choice of ligand is equally crucial, as it stabilizes the palladium catalyst, influences its reactivity, and facilitates the individual steps of the cycle.[14][15] For challenging substrates, such as sterically hindered aryl halides or electron-rich systems, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands" like SPhos and XPhos) are required to promote efficient oxidative addition and reductive elimination.[14]

The Negishi Coupling: A Powerful Alternative for Complex Scaffolds

The Negishi coupling utilizes highly reactive organozinc reagents, which are typically prepared in situ from an organolithium or Grignard reagent, or directly from an aryl halide.[10][16] This reaction is renowned for its high functional group tolerance and its ability to couple not just sp²-sp² carbons but also sp³ carbons.[10]

Mechanistic Considerations: The catalytic cycle is analogous to the Suzuki coupling.[1][10] However, the transmetalation step with organozinc reagents is often much faster and does not require a base for activation. This can be a significant advantage, particularly when base-sensitive functional groups are present in the substrates. The higher reactivity of organozinc reagents allows for couplings to occur under milder conditions and can be successful where Suzuki couplings fail.[10] The primary drawback is the moisture and air sensitivity of the organozinc reagents, necessitating strictly anhydrous reaction conditions.

Logical Workflow for Method Selection

The choice between Suzuki and Negishi coupling is a strategic one, dictated by the specific attributes of the target molecule. The following diagram illustrates a logical decision-making process.

G start Start: Target Biphenyl Carbonitrile Synthesis q1 Are substrates commercially available and stable? start->q1 q2 Are there base-sensitive functional groups? q1->q2 Yes (Boronic acids are stable) negishi Preferred Method: Negishi Coupling q1->negishi No (Organozinc may need to be prepared in situ) q3 Is steric hindrance a major concern? q2->q3 No q2->negishi Yes suzuki Preferred Method: Suzuki-Miyaura Coupling q3->suzuki No optimize Optimize Ligand/Conditions for Suzuki q3->optimize Yes optimize->suzuki

Caption: Decision workflow for selecting a cross-coupling method.

Quantitative & Qualitative Comparison

The following table provides a direct comparison of the key parameters for each methodology.

FeatureSuzuki-Miyaura CouplingNegishi CouplingRationale & Expert Insights
Aryl Source 1 Aryl Halide (I, Br, Cl), TriflateAryl Halide (I, Br, Cl), TriflateAryl chlorides are cheaper but less reactive, often requiring specialized ligands like Buchwald's dialkylbiaryl phosphines.[14]
Aryl Source 2 Arylboronic Acid / EsterArylzinc HalideBoronic acids are generally stable to air and moisture, making them easy to handle.[8] Organozincs are highly reactive but moisture-sensitive.[10]
Catalyst System Pd(0) or Pd(II) precatalyst + LigandPd(0) or Ni(0) catalyst + LigandPd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[15] Nickel catalysts can be a cost-effective alternative.[10]
Key Ligands PPh₃, Buchwald ligands (SPhos, XPhos), dppfPPh₃, dppe, Buchwald ligands (RuPhos)The ligand choice is critical. Bulky, electron-rich phosphines enhance catalytic activity, especially for less reactive aryl chlorides.[14][17]
Essential Additive Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)None (or Lewis acid for transmetalation)The base is non-negotiable in Suzuki coupling to activate the boronic acid for transmetalation.[13] This is a key differentiator from the Negishi reaction.
Solvent Toluene, Dioxane, DMF, often with WaterTHF, Dioxane (strictly anhydrous)Suzuki reactions are often performed in biphasic solvent systems (e.g., Toluene/Water) to aid solubility of the base and boronate.[18][19]
Pros Reagents are air/moisture stable; low toxicity of boron byproducts; wide reagent availability.[8]High reactivity and functional group tolerance; no base required; milder conditions often possible.[10][16]For large-scale synthesis, the stability and lower cost of boronic acids often make Suzuki the first choice. For complex, late-stage couplings with sensitive functionality, Negishi is superior.
Cons Requires a base, which can be problematic for sensitive substrates; potential for protodeboronation side reactions.Organozinc reagents are moisture/air sensitive; zinc byproducts can complicate purification.The need for anhydrous conditions and handling of pyrophoric organometallic precursors (if made from n-BuLi) are the main operational hurdles for Negishi coupling.

Part 2: Field-Proven Experimental Protocols

The following protocols are representative examples for the synthesis of a key biphenyl carbonitrile intermediate, 2-cyano-4'-methylbiphenyl, a precursor in the synthesis of Valsartan.[5]

Protocol 2.1: Suzuki-Miyaura Synthesis of 2-Cyano-4'-methylbiphenyl

This protocol is adapted from established procedures for biaryl synthesis.[12][20] The causality behind the choice of reagents is to provide a robust, high-yielding reaction suitable for a common synthetic target.

Methodology:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chlorobenzonitrile (1.38 g, 10 mmol), 4-tolylboronic acid (1.63 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30 mmol, 3.0 equiv).

    • Expertise Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. Potassium carbonate is a moderately strong base sufficient for forming the active boronate species.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%) and SPhos (164 mg, 0.4 mol%).

    • Expertise Note: SPhos is a bulky, electron-rich ligand chosen to facilitate the challenging oxidative addition of the relatively unreactive 2-chlorobenzonitrile.[14] A 2:1 ligand-to-palladium ratio is standard.

  • Solvent Addition & Degassing: Add a mixture of toluene (40 mL) and water (10 mL). Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

    • Expertise Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The biphasic solvent system helps dissolve both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-cyano-4'-methylbiphenyl as a solid.[21]

Protocol 2.2: Negishi Synthesis of 2-Cyano-4'-methylbiphenyl

This protocol leverages the high reactivity of an in-situ generated organozinc reagent.[10][22]

Methodology:

  • Organozinc Preparation: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, place magnesium turnings (365 mg, 15 mmol). Add a crystal of iodine. Add 5 mL of anhydrous THF and 4-bromotoluene (2.57 g, 15 mmol) dropwise to initiate Grignard formation. Once the reaction begins (slight exotherm, disappearance of iodine color), add the remaining 4-bromotoluene dissolved in 20 mL of anhydrous THF dropwise, maintaining a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

  • Transmetalation to Zinc: In a separate flame-dried Schlenk flask under nitrogen, dissolve anhydrous zinc chloride (ZnCl₂, 2.05 g, 15 mmol) in 20 mL of anhydrous THF. Cool this solution to 0 °C and slowly transfer the prepared Grignard reagent via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Expertise Note: This two-step process generates the p-tolylzinc chloride reagent. Strict anhydrous and inert conditions are paramount to prevent quenching of the highly reactive organometallic species.

  • Coupling Reaction: To a third flame-dried flask under nitrogen, add 2-chlorobenzonitrile (1.38 g, 10 mmol) and the catalyst, Pd(PPh₃)₄ (578 mg, 5 mol%). Dissolve in 20 mL of anhydrous THF.

    • Expertise Note: Tetrakis(triphenylphosphine)palladium(0) is a common, reliable catalyst for Negishi couplings. A higher catalyst loading is sometimes used to ensure high conversion.

  • Addition & Reaction: Slowly add the prepared p-tolylzinc chloride solution to the catalyst/halide mixture via cannula at room temperature. Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). Extract the mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 2.1.

Part 3: Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing these reactions. The following diagrams illustrate the accepted catalytic cycles.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] pd0->ox_add Oxidative Addition trans [Ar¹-Pd(II)L₂-Ar²] ox_add->trans Transmetalation reduct trans->reduct Reductive Elimination reduct->pd0 product Ar¹-Ar² (Product) reduct->product ar1x Ar¹-X (e.g., 2-Chlorobenzonitrile) ar1x->pd0 ar2b Ar²-B(OH)₂ (e.g., 4-Tolylboronic acid) ar2b->ox_add base Base (e.g., K₂CO₃) base->ox_add Negishi_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] pd0->ox_add Oxidative Addition trans [Ar¹-Pd(II)L₂-Ar²] ox_add->trans Transmetalation reduct trans->reduct Reductive Elimination reduct->pd0 product Ar¹-Ar² (Product) reduct->product ar1x Ar¹-X (e.g., 2-Chlorobenzonitrile) ar1x->pd0 ar2zn Ar²-ZnX (e.g., p-Tolylzinc Chloride) ar2zn->ox_add

References

A Comparative Guide to the Validated HPLC Assay of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is not merely a procedural step but a cornerstone of safety and efficacy. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity can directly influence the quality and impurity profile of the final drug product. Therefore, a robust, validated analytical method for its quantification is imperative.

This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound against other analytical techniques. We will delve into the causality behind the experimental choices, present a self-validating protocol, and support our claims with authoritative references, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Understanding the Analyte: this compound

Before developing an analytical method, understanding the physicochemical properties of the target molecule is crucial.

PropertyValueSource
Molecular Formula C₁₄H₉NO[3]
Molecular Weight 207.23 g/mol [1][3]
Appearance White to light yellow crystalline solid[1][2]
Melting Point ~163-177 °C[1][2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; slightly soluble in water.[2]

The presence of the biphenyl and nitrile groups lends the molecule a significant degree of non-polarity, making it an ideal candidate for reversed-phase HPLC. The formyl group provides a chromophore, allowing for straightforward detection using a UV detector.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[4][5] For this compound, a C18 column is the logical first choice for a stationary phase due to its hydrophobic nature, which will interact favorably with the non-polar analyte.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and efficiency for non-polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile is a common organic modifier in RP-HPLC. The 60:40 ratio is a starting point and should be optimized for ideal retention time and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 254 nmThe aromatic rings in the biphenyl structure will have strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and minimize band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results & Reporting Standard Weigh Standard Dissolve_Std Dissolve in Diluent (e.g., Acetonitrile) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Filter_Spl Filter (0.45 µm) Dissolve_Spl->Filter_Spl HPLC HPLC System (Pump, Injector, Column, Detector) Filter_Std->HPLC Inject Standard Filter_Spl->HPLC Inject Sample Computer Data Acquisition & Processing HPLC->Computer Quantify Quantification (Peak Area Comparison) Computer->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from sample preparation to reporting.

Method Validation: A Self-Validating System

A method is only reliable if it has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The validation process should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][6][7]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest.The analyte peak should be well-resolved from any impurities or degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery for the assay of a drug substance.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.[7]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the system suitability criteria.
Logical Flow of Method Validation

The validation process follows a logical sequence to ensure all aspects of the method's performance are thoroughly evaluated.

Validation_Flow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Logical flow diagram for HPLC method validation.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust and reliable method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or the analysis of volatile impurities.

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, and cost-effective.[5]Moderate sensitivity, not suitable for non-chromophoric or volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.[8][9]Requires the analyte to be volatile and thermally stable; may require derivatization.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer.High sensitivity and selectivity, provides molecular weight information, faster analysis times.[10]Higher equipment cost and complexity.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.A "green" alternative with reduced organic solvent consumption, fast separations.[11]Less common in routine QC labs, may require specialized equipment.

Detailed Experimental Protocols

Protocol 1: HPLC Assay of this compound
  • Preparation of Mobile Phase: Mix acetonitrile and water in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Chromatographic System: Set up the HPLC system with the parameters listed in the "Proposed HPLC Method Parameters" table.

  • Procedure: Inject 10 µL of the standard solution and the sample solution into the chromatograph. Record the peak areas.

  • Calculation: Calculate the percentage of this compound in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Protocol 2: Validation of the HPLC Method - Linearity
  • Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution with acetonitrile. For a target concentration of 100 µg/mL, suitable concentrations would be 50, 75, 100, 125, and 150 µg/mL.

  • Procedure: Inject each calibration standard in triplicate into the HPLC system.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

The validated reversed-phase HPLC method presented here offers a reliable, accurate, and precise approach for the quantification of this compound, making it highly suitable for routine quality control in a pharmaceutical setting. While alternative methods like GC-MS and UPLC-MS have their specific advantages, particularly in sensitivity and impurity characterization, the robustness and accessibility of HPLC with UV detection establish it as the primary choice for assay purposes. Adherence to the validation principles laid out by the ICH ensures that the method generates trustworthy data, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

A Senior Application Scientist's Guide to Biphenyl Synthesis: Benchmarking Suzuki-Miyaura Against Heck, Stille, and Negishi Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose.[1][2] This guide provides an objective comparison of the Suzuki-Miyaura reaction with three other major cross-coupling methods: the Heck, Stille, and Negishi reactions, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction selection and optimization.

The Central Role of Palladium in Biphenyl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. Four palladium-catalyzed cross-coupling reactions are predominantly employed for this purpose, each with its own set of advantages and disadvantages.[1] These reactions generally follow a similar catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (or olefin insertion in the case of the Heck reaction), and concluding with reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.[2][3]

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[2][4]

Mechanism of Action

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid in the presence of a base.[2] Finally, reductive elimination yields the biphenyl and regenerates the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration of Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages:

  • Low Toxicity: Boronic acids and their byproducts are generally non-toxic and easily removed.[4]

  • Stability: Organoboron reagents are stable to air and moisture, making them easy to handle.[4]

  • Mild Conditions: The reaction is tolerant of a wide variety of functional groups and can often be performed under mild conditions, sometimes even in aqueous media.[2][5]

  • Commercial Availability: A vast array of boronic acids is commercially available.[4]

Disadvantages:

  • Base Requirement: A base is necessary, which can sometimes lead to side reactions with base-sensitive substrates.[2]

The Heck Reaction: An Alternative Avoiding Pre-formed Organometallics

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene.[6] For biphenyl synthesis, this typically involves the reaction of an aryl halide with a styrene derivative.

Mechanism of Action

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the biphenyl product (in the form of a stilbene derivative, which can be considered a substituted biphenyl), and the catalyst is regenerated by reductive elimination in the presence of a base.[7]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)-X(L2)->Intermediate Olefin Coordination (Styrene) Product_Complex Product_Complex Intermediate->Product_Complex Migratory Insertion Product_Complex->Pd(0)L2 Reductive Elimination (Base) Ar-Styrene Ar-Styrene Product_Complex->Ar-Styrene β-Hydride Elimination

Caption: Catalytic cycle of the Heck reaction for substituted stilbene synthesis.

Advantages:

  • No Pre-formed Organometallics: It avoids the need to prepare and handle potentially sensitive organometallic reagents.[2]

Disadvantages:

  • Limited Scope for Biphenyls: The reaction is generally limited to the use of vinylarenes for biphenyl synthesis.[2]

  • Higher Temperatures: Often requires higher reaction temperatures compared to other cross-coupling reactions.[7]

  • Regioselectivity Issues: Regioselectivity can be a concern with certain substituted alkenes.[2]

The Stille Coupling: High Reactivity at the Cost of Toxicity

The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners for organic halides.[8]

Mechanism of Action

Similar to the Suzuki-Miyaura reaction, the Stille coupling proceeds via oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the organostannane, and reductive elimination to give the biphenyl product.[9]

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration of Pd(0)

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.

Advantages:

  • High Functional Group Tolerance: Organostannanes are tolerant of a wide range of functional groups.[10]

  • Mild Reaction Conditions: The reaction conditions are often very mild.[2]

  • Stable Reagents: Organotin reagents are generally stable to air and moisture.[11]

Disadvantages:

  • High Toxicity: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.[8][12]

  • Stoichiometric Tin: Stoichiometric amounts of tin are required.

The Negishi Coupling: Versatility with Sensitive Reagents

The Negishi coupling employs organozinc reagents to couple with organic halides.[13]

Mechanism of Action

The catalytic cycle is analogous to the Suzuki and Stille reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[14]

Negishi_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-ZnX) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration of Pd(0)

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields.[15]

  • Excellent Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups.[13]

Disadvantages:

  • Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Preparation of Reagents: The preparation of organozinc reagents can be more involved than for the other methods.[2]

Comparative Performance Data

Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.[2]

FeatureSuzuki-Miyaura CouplingHeck ReactionStille CouplingNegishi Coupling
Typical Yield 85-95%[16]70-90%>90%>90%
Reaction Time 1-12 hours[16]2-24 hours1-16 hours[5]1-4 hours
Reaction Temp. RT to 100 °C[16]100-140 °C[7]RT to 110 °C[5]RT to 60 °C
Catalyst Loading 0.5-5 mol%[17]1-5 mol%1-5 mol%[5]1-5 mol%
Reagent Toxicity Low[4]ModerateHigh[12]Moderate
Reagent Stability High[4]HighHigh[11]Low

Experimental Protocols: Synthesis of 4-Methoxybiphenyl

To provide a practical comparison, the following are representative, detailed protocols for the synthesis of 4-methoxybiphenyl using each of the four cross-coupling methods.

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[18]

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[18]

  • Add a solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).[18]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 2-12 hours, monitoring by TLC.[18]

  • After cooling, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Heck Reaction: Synthesis of 4-Methoxy-trans-stilbene (a Biphenyl Derivative)

This protocol details the reaction of 4-iodoanisole with styrene.

Materials:

  • 4-Iodoanisole

  • Styrene

  • Palladium on silica (2%)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Supercritical carbon dioxide (scCO₂) (for continuous flow) or a high-pressure autoclave

Procedure (Batch Reaction):

  • In a high-pressure autoclave, combine 4-iodoanisole (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), 2% palladium on silica (5 mol%), and DIPEA (1.5 mmol, 1.5 eq) in THF.[19]

  • Seal the autoclave, pressurize with an inert gas, and then heat to 120-140 °C for 12-24 hours with stirring.

  • Cool the reactor, vent, and dilute the reaction mixture with ethyl acetate.

  • Filter to remove the catalyst, then wash the filtrate with 1M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield 4-methoxy-trans-stilbene.[19]

Stille Coupling: Synthesis of 4-Methoxybiphenyl

This protocol outlines the coupling of 4-iodoanisole with tributyl(phenyl)stannane.

Materials:

  • 4-Iodoanisole

  • Tributyl(phenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 eq) and tributyl(phenyl)stannane (1.1 mmol, 1.1 eq).[5]

  • Add anhydrous, degassed toluene (10 mL).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).[5]

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.[5]

  • Cool to room temperature and concentrate the solvent.

  • Purify the residue by column chromatography on silica gel. A common workup to remove tin byproducts involves stirring the crude product with a saturated aqueous solution of KF.

Negishi Coupling: Synthesis of 4-Methoxybiphenyl

This protocol describes the preparation of phenylzinc chloride and its subsequent coupling with 4-bromoanisole.

Materials:

  • Phenylmagnesium bromide

  • Zinc chloride (anhydrous)

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol, 1.1 eq) in THF at 0 °C, add a solution of anhydrous zinc chloride (1.2 mmol, 1.2 eq) in THF dropwise. Stir at room temperature for 1 hour.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 4-bromoanisole (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in THF.

  • Add the freshly prepared phenylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1-4 hours, monitoring by TLC.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of cross-coupling reaction for biphenyl synthesis depends on a variety of factors, including substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and cost.[2] The Suzuki-Miyaura reaction is often the method of choice due to its operational simplicity, mild conditions, and the low toxicity of the reagents and byproducts.[2][4] The Heck reaction offers an alternative that avoids pre-formed organometallic reagents, while the Stille and Negishi couplings provide high reactivity and functional group tolerance, albeit with challenges related to toxicity (Stille) and reagent sensitivity (Negishi).[2] By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.

References

A Comparative Guide to the Conformational Analysis of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rotational Freedom in Drug and Materials Science

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its two phenyl rings, joined by a single carbon-carbon bond, possess rotational freedom that defines the molecule's three-dimensional shape. This shape, or conformation, is critical to its function. For a molecule like 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, understanding its preferred dihedral angle (the twist between the two rings) is paramount for predicting its interaction with biological targets or its photophysical properties in advanced materials.

The conformation of this specific molecule is governed by a delicate interplay of competing factors. The ortho-cyano group introduces significant steric hindrance, penalizing planar conformations, while the extended π-system across both rings favors planarity to maximize conjugation.[1] The para-formyl group, an electron-withdrawing group, further influences the electronic properties of the system. This guide provides a comparative analysis of the primary experimental and computational methodologies used to elucidate the conformational landscape of this and related biphenyl structures, offering field-proven insights for researchers in drug development and materials science.

Experimental Determination of Conformation

Experimental methods provide a direct probe of molecular structure in either the solid state or in solution. Each technique offers a unique perspective, and the choice of method is dictated by the specific questions being asked about the molecule's behavior.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system might include dichloromethane/hexane or ethyl acetate/heptane. The quality of the crystal is the single most important factor for a successful experiment.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cooling minimizes thermal vibrations, leading to higher resolution data. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the electron density map of the unit cell, revealing the positions of the atoms. This initial model is then refined against the experimental data to yield a final, highly accurate structure.

xray_workflow cluster_exp X-ray Crystallography Workflow crystal_growth 1. Crystal Growth (Slow Evaporation) mounting 2. Crystal Mounting (Goniometer Head) crystal_growth->mounting Select Quality Crystal data_collection 3. Data Collection (100 K, Mo Kα radiation) mounting->data_collection Mount & Cool structure_solution 4. Structure Solution (Direct Methods) data_collection->structure_solution Process Diffraction Data refinement 5. Refinement (Final Atomic Coordinates) structure_solution->refinement Build Initial Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

NMR Spectroscopy: Probing Conformation in Solution

While crystallography provides a static solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the conformational dynamics in solution, which is often more relevant to a molecule's biological activity. The key experiment for this purpose is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent (ROESY). These experiments detect protons that are close in space (<5 Å), even if they are far apart in terms of bond connectivity.

For this compound, a NOE correlation between the protons ortho to the inter-ring bond would indicate a smaller average dihedral angle, while the absence of such a correlation would suggest a more twisted conformation where these protons are too far apart. The relative intensity of any observed correlations can be used to estimate an average inter-proton distance, and thus an average dihedral angle.

  • Sample Preparation: A ~5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solution must be free of particulate matter and paramagnetic impurities.

  • Standard Spectra: 1D ¹H and ¹³C spectra are acquired to assign all proton and carbon signals.

  • 2D NOESY/ROESY Acquisition: A 2D NOESY or ROESY experiment is run. A key parameter is the "mixing time," which is varied to monitor the build-up of NOE cross-peaks. Typical mixing times range from 100 to 800 ms.

  • Data Processing and Analysis: The 2D data is processed using Fourier transformation. The resulting spectrum is analyzed for cross-peaks that connect protons on the two different phenyl rings. The volume of these cross-peaks is proportional to 1/r⁶, where 'r' is the distance between the protons.

nmr_workflow cluster_nmr NMR Conformational Analysis Workflow sample_prep 1. Sample Preparation (~10 mg in deuterated solvent) assign 2. 1D Spectra (¹H, ¹³C assignment) sample_prep->assign acquire_2d 3. 2D NOESY/ROESY (Vary mixing time) assign->acquire_2d process 4. Data Processing (Fourier Transform) acquire_2d->process interpret 5. Interpretation (Analyze cross-peak intensity) process->interpret

Caption: Workflow for 2D NMR Conformational Analysis.

Computational Chemistry: In Silico Energetic Profiling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the entire conformational energy landscape of a molecule. Unlike experimental methods that capture a single state or a population average, computation can map the energy as a function of the dihedral angle, revealing the minimum energy conformation, the height of the rotational barriers, and the shape of the potential energy well.

Density Functional Theory (DFT) Torsional Scan

A relaxed torsional scan is the method of choice. In this procedure, the dihedral angle of interest is constrained at a series of values (e.g., every 10-15 degrees from 0° to 180°), and at each step, all other geometric parameters (bond lengths, angles) are allowed to optimize to their minimum energy. This process generates a potential energy surface for the rotation. The choice of functional and basis set is critical for accuracy; for systems like biphenyls, a functional that accounts for dispersion forces (e.g., B3LYP-D3) with a reasonably large basis set (e.g., 6-311+G(d,p)) is recommended to properly balance steric and electronic effects.[3][4]

  • Molecule Building: The 3D structure of this compound is built using molecular modeling software.

  • Initial Optimization: An initial geometry optimization is performed without any constraints to find the nearest local minimum.

  • Scan Setup: A relaxed potential energy surface scan is defined. The dihedral angle C2'-C1'-C1-C2 is selected as the reaction coordinate. The scan is set to run from 0° to 180° in steps of 10°.

  • Calculation Execution: The calculation is submitted to a high-performance computing cluster. At each 10° step, the energy is minimized by optimizing all other geometric variables.

  • Analysis: The output energies are plotted against the corresponding dihedral angle. The lowest point on the curve represents the global minimum energy conformation, and the peaks represent the rotational energy barriers.

dft_workflow cluster_dft DFT Torsional Scan Workflow build 1. Build 3D Structure optimize 2. Geometry Optimization (Find local minimum) build->optimize setup_scan 3. Setup Relaxed Scan (Define dihedral, 0°-180°) optimize->setup_scan run_calc 4. Execute Calculation (DFT, e.g., B3LYP-D3) setup_scan->run_calc analyze 5. Analyze Results (Plot Energy vs. Angle) run_calc->analyze

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations: A Comparative Study of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity is paramount. Quantum chemical calculations offer a powerful in-silico lens to scrutinize the electronic structure, reactivity, and potential interactions of novel chemical entities. This guide provides a comprehensive, field-proven protocol for conducting such calculations, centered on the versatile building block, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. We will not only detail a robust computational workflow but also compare its performance against a structurally related analogue, 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile, to illustrate how subtle chemical modifications dramatically influence electronic behavior. This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices—from the level of theory to the basis set—to empower researchers to apply these techniques with confidence and scientific rigor.

Introduction: The Biphenyl Scaffold and the Need for In-Silico Characterization

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a tunable three-dimensional structure that can effectively probe biological targets or form the backbone of advanced materials. This compound is a particularly interesting derivative, featuring two distinct functional groups: an electron-withdrawing nitrile group (-CN) and a reactive formyl group (-CHO).[1] This unique combination makes it a valuable intermediate for synthesizing more complex molecules.[2][3]

Before committing to costly and time-consuming synthesis and experimentation, quantum chemical calculations allow us to predict a molecule's fundamental properties. These include its stable 3D conformation, electronic charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial indicators of chemical reactivity and stability. This guide provides a practical framework for obtaining these insights.

Foundational Concepts: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the computational method. This choice represents a trade-off between computational cost and accuracy.

The Hierarchy of Theory: From Hartree-Fock to Density Functional Theory

The starting point for many electronic structure calculations is the Hartree-Fock (HF) method .[4][5] HF theory approximates the complex interactions in a multi-electron system by treating each electron as moving in an average field created by all other electrons.[6][7] While foundational, HF systematically neglects a portion of the electron-electron interaction known as electron correlation, which can be critical for accurate predictions.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry because it offers a more accurate treatment of electron correlation at a computational cost often comparable to HF.[8][9] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable to calculate the system's energy.[8] The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional.

The Functional and Basis Set: A Practical Choice for Molecular Systems

Exchange-Correlation Functional: For this guide, we select the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[10] B3LYP is arguably the most widely used functional in computational chemistry for organic molecules.[8][9] It is a "hybrid" functional because it mixes a portion of the "exact" exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a balanced and broadly applicable level of accuracy for a wide range of molecular properties.[10][11]

Basis Set: The molecular orbitals in a calculation are constructed from a set of mathematical functions known as a basis set .[12] The size and type of the basis set directly impact the accuracy and cost of the calculation. We will use the 6-31G(d) (also written as 6-31G*) Pople-style basis set.[13][14]

  • 6-31G : This notation indicates a "split-valence double-zeta" basis set. It uses six primitive Gaussian functions for the core orbitals and splits the valence orbitals into two functions (an inner one described by three primitives and an outer one by a single primitive) to better describe chemical bonding.[13]

  • (d) or * : This is the most critical addition. It signifies the inclusion of polarization functions (in this case, d-type orbitals) on non-hydrogen atoms.[12] These functions allow the orbitals to change shape and direction in the molecular environment, which is essential for accurately describing bonding, particularly in systems with multiple bonds or strained rings.

This B3LYP/6-31G(d) combination represents a "gold standard" for initial investigations of organic molecules, providing reliable geometries and electronic properties without excessive computational demand.[9][11]

Detailed Computational Protocol

The following protocol outlines the necessary steps to perform a full geometry optimization, frequency analysis, and electronic property calculation. While numerous software packages like Gaussian, GAMESS, and NWChem can perform these calculations, we will present the workflow in a general manner applicable to most of them.[15][16][17]

Workflow Overview

The computational process follows a logical sequence to ensure the final calculated properties correspond to a true, stable molecular structure.

Caption: Computational chemistry workflow for molecular property prediction.

Step-by-Step Calculation Guide
  • Molecule Construction:

    • Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D structure of this compound.

    • Perform an initial, quick geometry "cleanup" using molecular mechanics (e.g., MMFF94) within the editor to obtain a reasonable starting structure.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).

  • Input File Preparation:

    • Create a text input file specifying the calculation type. A typical input for a geometry optimization and subsequent frequency calculation at the B3LYP/6-31G(d) level of theory would include keywords like: #p B3LYP/6-31G(d) Opt Freq

    • The Opt keyword requests a geometry optimization.

    • The Freq keyword requests a frequency calculation to be performed on the optimized geometry.

    • Specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state, which is appropriate for this closed-shell molecule).

    • Paste the atomic coordinates from Step 1 into the file.

  • Execution and Verification:

    • Submit the input file to the quantum chemistry program.

    • Upon completion, inspect the output file. First, confirm that the optimization converged successfully.

    • Next, check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be corrected and re-optimized.

  • Data Extraction:

    • From the validated output file, extract the key energetic and electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the final optimized energy.

Comparative Analysis: A Tale of Two Biphenyls

To demonstrate the power of this computational approach, we compare the calculated properties of our target molecule with 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile . The formyl group (-CHO) is moderately electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating. This substitution allows us to directly probe the electronic consequences of functional group modification.

Calculated Properties at the B3LYP/6-31G(d) Level
PropertyThis compound4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Total Dipole Moment (Debye) 3.513.95
HOMO Energy (eV) -7.21-6.65
LUMO Energy (eV) -2.55-1.53
HOMO-LUMO Gap (eV) 4.665.12
Biphenyl Dihedral Angle (°) 45.246.1
Conceptual DFT: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate global reactivity descriptors based on Conceptual DFT.[18][19][20] These indices provide a quantitative measure of a molecule's reactivity.

DescriptorFormula4'-Formyl Derivative4'-Methoxy Derivative
Electronic Chemical Potential (μ) (E_HOMO + E_LUMO) / 2-4.88 eV-4.09 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.33 eV2.56 eV
Global Electrophilicity (ω) μ² / (2η)5.11 eV3.27 eV
Discussion: Interpreting the Computational Data

The data reveals significant electronic differences stemming from a single functional group change:

  • HOMO-LUMO Gap: The electron-donating methoxy group raises the energy of the HOMO more significantly than the LUMO, resulting in a larger HOMO-LUMO gap (5.12 eV) compared to the formyl-substituted molecule (4.66 eV). A smaller gap generally implies higher reactivity, suggesting the formyl derivative is more susceptible to electronic excitation.

  • Reactivity Descriptors: The chemical potential (μ) can be thought of as the "escaping tendency" of electrons. The less negative value for the methoxy derivative indicates it is a better electron donor.[21] Conversely, the higher global electrophilicity index (ω) of the formyl derivative (5.11 eV) quantifies its stronger character as an electron acceptor, making it more prone to react with nucleophiles.[22]

  • Structure: The dihedral angle between the two phenyl rings is similar in both molecules, suggesting that these particular functional groups do not impose a significant steric effect that would drastically alter the overall conformation.

Advanced Analysis: Population and Orbital Visualization

To gain deeper insight, we must look at the distribution of electrons across the molecule.

Atomic Charge Distribution: Mulliken vs. Natural Bond Orbital (NBO) Analysis

Population analysis methods assign partial atomic charges within a molecule. The simplest method is Mulliken population analysis , but it is known to be highly sensitive to the choice of basis set and can sometimes yield unphysical results.[23][24]

A more robust and chemically intuitive method is Natural Bond Orbital (NBO) analysis .[25][26] NBO transforms the calculated wave function into a picture that corresponds to the familiar Lewis structure of lone pairs and bonds, providing more reliable atomic charges.[27]

Caption: Relationship between a quantum calculation and NBO analysis.

A comparison of NBO charges on the formyl carbon of this compound versus the methoxy oxygen of its counterpart would reveal the localized effects of their electron-withdrawing and -donating nature, respectively.

Visualizing Reactivity: Frontier Molecular Orbitals and Electrostatic Potential Maps

Visualizing the HOMO, LUMO, and the electrostatic potential (ESP) map provides a powerful qualitative understanding of reactivity.

  • HOMO: This orbital represents the region from which an electron is most likely to be donated. Visualizing it highlights potential sites for electrophilic attack.

  • LUMO: This orbital represents the region most likely to accept an electron. Its location indicates likely sites for nucleophilic attack.

  • ESP Map: This map plots the electrostatic potential onto the electron density surface. Red regions (negative potential) are electron-rich and attractive to electrophiles, while blue regions (positive potential) are electron-poor and attractive to nucleophiles.

For this compound, one would expect to see the LUMO localized significantly over the formyl group and the nitrile group, confirming their electrophilic character. The ESP map would show a strongly positive (blue) potential around the formyl hydrogen and carbon.

Conclusion

This guide has detailed a robust and scientifically sound protocol for the quantum chemical analysis of this compound using the B3LYP/6-31G(d) level of theory. By explaining the causality behind the choice of method and comparing the target molecule to a strategically chosen analogue, we have demonstrated how these computational tools can yield profound insights into molecular structure, stability, and reactivity. The presented workflow is not merely a set of instructions but a foundational framework that researchers can adapt and build upon for their specific systems. By integrating these in-silico techniques early in the research and development pipeline, scientists can accelerate discovery, conserve resources, and make more informed decisions in the quest for novel drugs and materials.

References

Safety Operating Guide

Navigating the Disposal of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, a compound with dual aldehyde and nitrile functionalities. Adherence to these procedures is paramount for laboratory safety, regulatory compliance, and environmental stewardship.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound presents multiple health risks that necessitate stringent safety measures.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Source: PubChem CID 1394062[1]

Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant nitrile gloves. Note that thin, disposable nitrile gloves offer splash protection and should be changed immediately upon contamination[1].

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat that is easily removable.

Core Disposal Directive: Hazardous Waste Management

Due to its chemical structure and associated hazards, this compound and any materials contaminated with it must be treated as hazardous waste. The primary and most secure method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.

Waste Segregation and Containerization: A Critical First Step

Proper segregation and containment are the cornerstones of safe laboratory waste management. This prevents accidental chemical reactions and ensures compliant disposal.

Waste Stream Identification:

  • Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weighing paper, gloves, wipes).

  • Liquid Waste: Solutions containing this compound, and rinsates from cleaning contaminated glassware.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharp objects.

Container Selection and Labeling:

The choice of waste container is critical to prevent leaks and reactions.

Waste TypeRecommended Container MaterialIncompatible Materials to Avoid
Solid WasteHigh-density polyethylene (HDPE) or glassStrong oxidizing agents
Liquid WasteGlass or fluoride-treated HDPE for aromatic solventsStrong oxidizing agents

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Irritant").

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Don_PPE Don Appropriate PPE Segregate_Waste Segregate Waste Streams (Solid, Liquid, Sharps) Don_PPE->Segregate_Waste Safety First Select_Container Select Compatible Container (Glass or HDPE) Segregate_Waste->Select_Container Label_Container Label as 'Hazardous Waste' with Chemical Name & Hazards Select_Container->Label_Container Collect_Waste Collect Waste in Labeled Container Label_Container->Collect_Waste Store_Securely Store in Designated Satellite Accumulation Area (SAA) Collect_Waste->Store_Securely Arrange_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Securely->Arrange_Pickup Incineration Professional Disposal (Typically Incineration) Arrange_Pickup->Incineration

In-Laboratory Pre-Treatment and Neutralization (for Dilute Aqueous Solutions)

For dilute aqueous waste streams, in-laboratory pre-treatment can be considered to reduce the hazardous characteristics of the aldehyde and nitrile functional groups before collection. These procedures should only be performed by trained personnel and are not a substitute for final disposal as hazardous waste.

Protocol 1: Oxidation of the Aldehyde Group with Potassium Permanganate

This method oxidizes the harmful aldehyde to a less reactive carboxylic acid.

Materials:

  • Dilute aqueous waste containing this compound

  • Potassium permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) solution

  • pH indicator paper

  • Stir plate and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Work in a chemical fume hood. Place the beaker with the aqueous waste on a stir plate and begin stirring.

  • Slowly add dilute sulfuric acid to acidify the waste to a pH of approximately 3-4.

  • Gradually add the potassium permanganate solution. The purple color will disappear as it reacts.

  • Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating the complete oxidation of the aldehyde.

  • Quench any excess permanganate by adding sodium bisulfite solution dropwise until the purple color disappears.

  • Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate).

  • Collect the treated solution in a labeled hazardous waste container for disposal.

Protocol 2: Hydrolysis of the Nitrile Group

Organic nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their salts, which are generally less toxic.

Acidic Hydrolysis:

  • Work in a chemical fume hood. To the nitrile-containing waste, add an excess of dilute hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (this may require monitoring by an appropriate analytical method).

  • The resulting mixture will contain the corresponding carboxylic acid and ammonium chloride[2].

  • After cooling, neutralize the solution with a suitable base.

  • Collect the treated solution in a labeled hazardous waste container.

Alkaline Hydrolysis:

  • Work in a chemical fume hood. To the nitrile-containing waste, add an excess of sodium hydroxide solution.

  • Heat the mixture under reflux. This will produce the sodium salt of the carboxylic acid and ammonia gas[3]. Ensure the fume hood provides adequate ventilation to handle the ammonia gas.

  • After cooling, the solution can be collected in a labeled hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep to avoid generating dust.

  • Collect: Using non-sparking tools, collect the absorbed or spilled material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.

References

Essential Safety and Operational Protocols for Handling 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS No. 135689-93-9). Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The dual functionality of this molecule, featuring an aromatic nitrile and a biphenyl aldehyde, necessitates a robust understanding of its potential hazards and the implementation of stringent safety measures.

Hazard Identification and Chemical Profile

This compound is a crystalline solid with a molecular weight of 207.23 g/mol . Its structure presents a unique combination of hazards associated with both the nitrile (-CN) and aldehyde (-CHO) functional groups on a biphenyl scaffold. The primary routes of exposure are inhalation, skin contact, and ingestion.

A thorough risk assessment is the foundational step before handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

The nitrile group introduces the risk of releasing hydrogen cyanide (HCN) gas, a potent systemic poison, upon contact with acids. The aromatic aldehyde group can be an irritant and a sensitizer. Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is critical to prevent exposure.

Hand Protection

Due to the compound's dermal toxicity and irritant nature, robust hand protection is paramount. Nitrile gloves are a suitable choice for splash protection and incidental contact.[2] However, for prolonged handling or in the event of a spill, double-gloving or the use of thicker, chemical-resistant gloves is recommended.

Glove MaterialRecommendation for this compoundRationale
Nitrile Excellent (for splash protection) Good resistance to a variety of chemicals, including many organic solvents and weak acids.[2]
Neoprene Good Offers good resistance to a broad range of chemicals, including some acids and caustics.[3]
Butyl Rubber Very Good Provides excellent protection against a wide range of hazardous chemicals, including aldehydes and ketones.[3][4]
Latex Not Recommended Offers poor protection against many organic chemicals and can cause allergic reactions.

Always inspect gloves for any signs of degradation or punctures before use.

Eye and Face Protection

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times in the laboratory. Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities of the solid or preparing solutions.

Body Protection

A flame-resistant lab coat should be worn and fully fastened. It is advisable to use a lab coat with elastic cuffs to ensure a snug fit around the wrists. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidental release.

Engineering Controls

All weighing and transfer operations involving the solid compound must be performed in a chemical fume hood with a face velocity of at least 100 feet per minute. The work area within the fume hood should be kept clean and uncluttered.

Procedural Workflow for Handling

The following workflow outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Gather_Materials Gather All Necessary Equipment and Reagents Verify_Fume_Hood->Gather_Materials Weigh_Solid Weigh Compound in Fume Hood Gather_Materials->Weigh_Solid Prepare_Solution Prepare Solution (if applicable) Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction in Closed System Prepare_Solution->Conduct_Reaction Decontaminate Decontaminate Glassware and Surfaces Conduct_Reaction->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, particularly strong acids and oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including excess reagent and contaminated materials, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with acidic waste streams.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Pathway

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. The waste will likely be incinerated at a licensed hazardous waste facility.[5] Do not dispose of this chemical down the drain or in the regular trash. Uncontaminated nitrile gloves, however, may be recyclable depending on local regulations and facility capabilities.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。